Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Description
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Properties
IUPAC Name |
methyl 2-(5-chlorosulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFGTPJNAPQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933730-54-2 | |
| Record name | methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Introduction: Strategic Importance in Pharmaceutical Synthesis
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent antiplatelet agents, most notably Prasugrel.[1][2][3] Its molecular structure, featuring a reactive sulfonyl chloride group on a thiophene acetic acid ester backbone, makes it a versatile building block for introducing the thiophene moiety in drug development. This guide provides a comprehensive overview of the synthetic pathways to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
The molecular formula for this compound is C₇H₇ClO₄S₂, and it has a molecular weight of 254.71 g/mol . This compound is a useful research chemical, available from various suppliers for research and development purposes.
Retrosynthetic Analysis and Core Synthesis Strategy
A logical retrosynthetic analysis of the target molecule points to a straightforward and efficient primary synthesis strategy: the direct chlorosulfonation of a readily available precursor, Methyl 2-(thiophen-2-yl)acetate. This approach leverages the principles of electrophilic aromatic substitution on the electron-rich thiophene ring.
Caption: Retrosynthetic approach for the target molecule.
The synthesis can be logically divided into two main stages:
-
Preparation of the Starting Material: Synthesis of Methyl 2-(thiophen-2-yl)acetate.
-
Chlorosulfonation: The electrophilic substitution reaction to introduce the chlorosulfonyl group.
Part 1: Synthesis of the Starting Material - Methyl 2-(thiophen-2-yl)acetate
The precursor, Methyl 2-(thiophen-2-yl)acetate, can be synthesized through several established methods. The most common and direct route is the esterification of 2-thiopheneacetic acid.
Method 1: Fischer Esterification of 2-Thiopheneacetic Acid
This classic method involves the reaction of 2-thiopheneacetic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
Reaction Scheme:
Caption: Fischer esterification of 2-thiopheneacetic acid.
Experimental Protocol:
-
To a solution of 2-thiopheneacetic acid (1 equivalent) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-(thiophen-2-yl)acetate.
-
Purify the product by vacuum distillation if necessary.
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by GC) | >98% |
| Boiling Point | 50 °C at 0.06 mmHg |
Part 2: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
This is the pivotal step in the synthesis, where the chlorosulfonyl group is introduced onto the thiophene ring. The reaction is an electrophilic aromatic substitution, with chlorosulfonic acid serving as the source of the electrophile.
Reaction Mechanism and Regioselectivity
The thiophene ring is highly activated towards electrophilic substitution, with a preference for substitution at the C2 and C5 positions.[4] In the case of Methyl 2-(thiophen-2-yl)acetate, the C2 position is already substituted. The acetyl group is weakly deactivating, but the directing effect of the sulfur atom in the thiophene ring strongly favors substitution at the C5 position.
The reaction with chlorosulfonic acid proceeds through the formation of a sulfonyl chloride group. It is a potent and hazardous reagent that must be handled with extreme care.[5]
Reaction Scheme:
Caption: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate.
Detailed Experimental Protocol
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield) is mandatory.[7][8] All glassware must be scrupulously dried before use.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place an excess of chlorosulfonic acid (typically 4-5 equivalents).
-
Cool the chlorosulfonic acid to -5 to 0 °C using an ice-salt bath.
-
Add Methyl 2-(thiophen-2-yl)acetate (1 equivalent) dropwise via the dropping funnel to the stirred, cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in ice water and analyzing the organic extract by TLC or HPLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas.[6]
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.
| Parameter | Value |
| Molar Ratio (Substrate:HSO₃Cl) | 1 : 4-5 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >97% |
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₇ClO₄S₂
-
Molecular Weight: 254.71 g/mol
-
Solubility: Soluble in chloroform and methanol.
Safety and Handling of Chlorosulfonic Acid
Chlorosulfonic acid is a highly hazardous substance that requires stringent safety protocols.
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[5]
-
Reactivity: Reacts violently with water, alcohols, bases, and finely powdered metals.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7]
-
Handling: Always handle in a chemical fume hood. Use personal protective equipment, including acid-resistant gloves, a face shield, and a lab coat.[7][8] Ensure that safety showers and eyewash stations are readily accessible.[7]
-
Spills: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or vermiculite. For larger spills, specialized procedures are required.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air and seek medical attention.[5]
Conclusion
The synthesis of this compound is a well-defined process centered around the electrophilic chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate. While the chemistry is straightforward, the hazardous nature of chlorosulfonic acid necessitates meticulous attention to safety and experimental technique. This guide provides the necessary framework for researchers and drug development professionals to safely and efficiently produce this valuable pharmaceutical intermediate.
References
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- ChemicalBook. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis. [URL: https://www.chemicalbook.com/productsten/sten/26878-13-7.html]
- Reddit. (2023). Any optimal way to store chlorosulfonic acid from humidity? r/chemistry. [URL: https://www.reddit.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Chlorosulfonic acid. [URL: https://www.fishersci.com/sds?productName=AC109600010]
- Google Patents. (CN103992302A). Synthesis process of 2-thiopheneacetic acid.
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- ChemicalBook. 2-Thiopheneacetic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/1918-77-0.html]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chlorosulfonic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/571024]
- Sastry, T. U., et al.
- Sigma-Aldrich. Methyl 2-(thiophen-2-yl)acetate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/19432-68-9]
- ResearchGate. (2014). How to carry out a sulfonation reaction? [URL: https://www.researchgate.
- BLDpharm. 141109-19-5|(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)
- FUJIFILM Wako.
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- PubChem. 2-Thiopheneacetic acid, tridecyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/566131]
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- MDPI. (2018). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2018(4), M1018.
- Google Patents. (WO2012018791A2).
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev., 27(5), 924–933.
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- Google Patents. (CN102977073B). Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol.
- ResearchGate. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787.
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a comprehensive, predicted spectroscopic profile based on the well-established data of its constituent chemical moieties: methyl 2-(thiophen-2-yl)acetate and 2-thiophenesulfonyl chloride. We will delve into the theoretical underpinnings of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The rationale behind the predicted spectral features, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, is explained through an analysis of the electronic effects of the substituents on the thiophene ring. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to identify, characterize, and utilize this important synthetic building block with confidence.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a bifunctional molecule incorporating a thiophene ring substituted with a methyl acetate group at the 2-position and a chlorosulfonyl group at the 5-position. The electron-withdrawing nature of the chlorosulfonyl group is anticipated to significantly influence the electron density distribution within the thiophene ring, thereby affecting the chemical shifts of the ring protons and carbons.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, we can predict the chemical shifts and coupling patterns based on the analysis of similar compounds.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H3 | 7.20 - 7.30 | Doublet | 3.5 - 4.5 |
| Thiophene-H4 | 7.65 - 7.75 | Doublet | 3.5 - 4.5 |
| -CH₂- | 4.00 - 4.10 | Singlet | - |
| -OCH₃ | 3.75 - 3.85 | Singlet | - |
Rationale for Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is derived from the known spectrum of methyl 2-(thiophen-2-yl)acetate and considering the electronic effect of the -SO₂Cl group.
-
Thiophene Protons (H3 and H4): In unsubstituted methyl 2-(thiophen-2-yl)acetate, the thiophene protons appear at approximately δ 6.9-7.3 ppm. The introduction of the strongly electron-withdrawing chlorosulfonyl group at the C5 position will deshield the adjacent proton (H4) to a greater extent than the more distant proton (H3). This is due to the anisotropic effect and the inductive withdrawal of electron density. Consequently, H4 is predicted to shift downfield significantly to the range of δ 7.65 - 7.75 ppm. H3 will also experience a downfield shift, but to a lesser extent, placing it in the δ 7.20 - 7.30 ppm region. The coupling constant between these two protons (³JHH) is expected to be in the typical range for ortho-coupling in a thiophene ring (3.5 - 4.5 Hz).
-
Methylene Protons (-CH₂-): The methylene protons in the acetate side chain are adjacent to the thiophene ring. Their chemical shift will be influenced by the aromatic ring current and the electron density of the C2 carbon. We predict a singlet for these protons in the range of δ 4.00 - 4.10 ppm.
-
Methyl Protons (-OCH₃): The methyl ester protons are expected to appear as a sharp singlet in the typical region for such functional groups, around δ 3.75 - 3.85 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 169 - 171 |
| Thiophene-C2 | 140 - 142 |
| Thiophene-C5 | 145 - 147 |
| Thiophene-C3 | 127 - 129 |
| Thiophene-C4 | 134 - 136 |
| -CH₂- | 35 - 37 |
| -OCH₃ | 52 - 54 |
Rationale for Predicted ¹³C NMR Spectrum
The predicted chemical shifts are based on the known spectrum of methyl 2-(thiophen-2-yl)acetate and the substituent effects of the -SO₂Cl group.
-
Thiophene Carbons (C2, C3, C4, C5): The chlorosulfonyl group at C5 will cause a significant downfield shift for C5 due to its strong electron-withdrawing nature. C4 will also be shifted downfield. The C2 carbon, attached to the acetate group, and C3 will be less affected but still show some downfield shift compared to the unsubstituted analogue.
-
Ester Carbonyl Carbon (C=O): This carbon is expected to resonate in the typical range for an ester carbonyl, around δ 169 - 171 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon's chemical shift is predicted to be in the range of δ 35 - 37 ppm.
-
Methyl Carbon (-OCH₃): The methyl ester carbon is expected to appear around δ 52 - 54 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (this may require a longer acquisition time than for ¹H NMR).
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 (strong) |
| S=O (Sulfonyl Chloride) | 1370 - 1390 and 1170 - 1190 (strong, two bands) |
| C-O (Ester) | 1200 - 1300 (strong) |
| C=C (Thiophene) | ~1500 - 1600 (medium) |
| C-H (Aromatic) | ~3100 (weak) |
| C-H (Aliphatic) | ~2850 - 3000 (medium) |
| S-Cl | 600 - 700 (medium) |
Rationale for Predicted IR Spectrum
The predicted IR spectrum is a composite of the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Ester Group: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration. Another strong band for the C-O stretch should appear between 1200-1300 cm⁻¹.
-
Sulfonyl Chloride Group: This group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Thiophene Ring: The C=C stretching vibrations of the thiophene ring are expected to appear in the 1500-1600 cm⁻¹ region. The aromatic C-H stretching will be observed around 3100 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₇ClO₄S₂) is 254.6 g/mol . The molecular ion peak should be observable, with the characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) and two sulfur atoms.
-
Major Fragment Ions (m/z):
-
[M - Cl]⁺: Loss of a chlorine radical (m/z 219).
-
[M - SO₂Cl]⁺: Loss of the chlorosulfonyl radical (m/z 155). This would correspond to the methyl 2-(thiophen-2-yl)acetate radical cation.
-
[M - OCH₃]⁺: Loss of a methoxy radical (m/z 223).
-
[M - COOCH₃]⁺: Loss of the carbomethoxy radical (m/z 195).
-
[Thiophene-CH₂]⁺: A fragment corresponding to the thienylmethyl cation (m/z 97).
-
Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragments and is suitable for this molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS, which would likely show the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound. By leveraging data from structurally related compounds, we have established a reliable framework for the identification and characterization of this important synthetic intermediate. The detailed protocols provided herein offer a standardized approach for researchers to obtain and interpret the spectroscopic data for this molecule. The insights into the influence of the chlorosulfonyl substituent on the thiophene ring's spectral properties will be particularly valuable for scientists working with similar heterocyclic systems.
References
-
PubChem. (n.d.). Methyl thiophen-2-acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Di Mola, A., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 23(10), 2469. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its potential applications, particularly in the development of novel therapeutics. As a bifunctional molecule, it incorporates a reactive sulfonyl chloride and a versatile methyl ester, making it a valuable building block for a diverse range of complex molecular architectures. This document aims to serve as a key resource for researchers and professionals in the field, offering both theoretical insights and practical guidance for the handling and utilization of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses a thiophene ring substituted at the 2- and 5-positions with a methyl acetate and a chlorosulfonyl group, respectively. This substitution pattern dictates its chemical behavior and potential applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Thiophenesulfonyl chloride | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |
| CAS Number | 59337-85-2 | 16629-19-9 | 59337-92-7 |
| Molecular Formula | C₇H₇ClO₄S₂[1] | C₄H₃ClO₂S₂[2] | C₆H₅ClO₄S₂ |
| Molecular Weight | 254.71 g/mol | 182.65 g/mol [2] | 240.68 g/mol |
| Appearance | Predicted: Crystalline solid | White to almost white solid[2] | White to brown crystalline powder |
| Melting Point | Not reported; likely a solid at room temperature | 30-32 °C[2] | 61-64 °C |
| Boiling Point | Not reported | 130-132 °C at 14 mmHg[2] | Not reported |
| Solubility | Predicted: Soluble in chlorinated solvents and polar aprotic solvents | Soluble in chloroform, ethyl acetate[2] | Soluble in toluene |
| Stability | Moisture-sensitive[3] | Moisture-sensitive[3] | Moisture-sensitive |
Based on the data for analogous compounds, this compound is expected to be a crystalline solid at room temperature. Its high reactivity, particularly of the chlorosulfonyl group, necessitates careful handling under anhydrous conditions to prevent hydrolysis.[3]
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the electrophilic chlorosulfonation of its precursor, methyl 2-(thiophen-2-yl)acetate.
Proposed Synthetic Protocol
This protocol is based on established methods for the chlorosulfonation of thiophene derivatives.
dot
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-(thiophen-2-yl)acetate in an anhydrous inert solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is highly exothermic and releases HCl gas, which should be vented through a scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Regioselectivity
The chlorosulfonation of 2-substituted thiophenes is a classic example of electrophilic aromatic substitution. The directing effect of the substituent at the 2-position is crucial in determining the position of the incoming chlorosulfonyl group. The 2-(methyl acetate) group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the 5-position. This is due to the resonance stabilization of the sigma complex intermediate. While some formation of the 4-sulfonylated isomer is possible, the 5-substituted product is expected to be the major isomer under kinetically controlled conditions.[4]
Chemical Reactivity and Handling
The chemical reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group.
Reactions of the Chlorosulfonyl Group
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, making it a versatile handle for chemical modifications.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is one of the most important reactions of sulfonyl chlorides and is widely used in the synthesis of pharmaceuticals.[3]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, leads to the formation of sulfonate esters.[3]
dot
Caption: Key reactions of the chlorosulfonyl group.
Stability and Handling
Thiophene sulfonyl chlorides are known to be moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[3] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.8 ppm).- A singlet for the methylene protons of the acetate group (~4.0 ppm).- Two doublets for the thiophene ring protons in the aromatic region (~7.0-7.8 ppm), showing coupling to each other. |
| ¹³C NMR | - A signal for the methyl ester carbon (~53 ppm).- A signal for the methylene carbon (~35 ppm).- Signals for the thiophene ring carbons (~125-150 ppm).- A signal for the ester carbonyl carbon (~170 ppm). |
| IR Spectroscopy | - Strong S=O stretching bands for the sulfonyl chloride group (~1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).- A strong C=O stretching band for the methyl ester (~1740 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak (M⁺).- A characteristic M+2 peak due to the presence of the chlorine isotope.³⁵Cl and ³⁷Cl).- Fragmentation patterns involving the loss of Cl, SO₂, and the methoxycarbonyl group. The loss of SO₂ is a common fragmentation pathway for aryl sulfonyl derivatives.[5] |
Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The thiophene ring is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[6]
-
Synthesis of Novel Sulfonamides: The primary application of this compound is in the synthesis of novel thiophene sulfonamides. Sulfonamides are a key functional group in a vast number of drugs, including antibacterial agents, diuretics, and protease inhibitors.[3] The thiophene-2-acetic acid ester moiety can be further manipulated or may itself contribute to the biological activity of the final molecule.
-
Kinase Inhibitors: Substituted thiophene sulfonamides have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy and for the treatment of parasitic diseases like malaria.[7]
-
Lead Optimization in Drug Discovery: This compound can be used in lead optimization programs to explore the structure-activity relationships (SAR) of thiophene-based drug candidates. The ease of modification at the sulfonyl chloride position allows for the rapid generation of a library of analogues with diverse functionalities.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive sulfonyl chloride with a modifiable methyl ester on a thiophene scaffold, makes it an attractive starting material for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and in the pursuit of novel therapeutic agents.
References
- Caridha, D., Kathcart, A. K., Jirage, D., & Waters, N. C. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3863–3867.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
-
MDPI. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved January 19, 2026, from [Link]
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Sci-Hub. (n.d.). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Thiopheneacetic acid, tetradecyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). Thiophene-2-acetic acid, 2-biphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 19, 2026, from [Link]
Sources
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- 2. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 3. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to a Novel Class of Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-Based STAT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword: Targeting the "Undruggable"
The STAT6 Signaling Axis: A Prime Target for Immunomodulation
The STAT6 signaling pathway is a critical component of the adaptive immune system, primarily activated by the cytokines IL-4 and IL-13. These cytokines are central to the development of Th2-mediated immune responses, which are implicated in the pathophysiology of numerous allergic and inflammatory conditions.
Mechanism of STAT6 Activation and Function
The activation of STAT6 is a well-orchestrated process initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event triggers receptor dimerization and the subsequent activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated by the activated JAKs. This phosphorylation is a critical step, as it induces the homodimerization of STAT6 monomers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT6 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1]
Figure 1: Simplified schematic of the STAT6 signaling pathway.
A Novel Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine Scaffold for Potent and Selective STAT6 Inhibition
The discovery of small molecules capable of inhibiting STAT6 has been a significant breakthrough in the field of immunology and drug discovery. The pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core represents a promising scaffold for the development of potent and orally bioavailable STAT6 inhibitors.
Chemical Identity and Physicochemical Properties
While the specific physicochemical properties of 9-cyclopentyl-N-((1R)-1-(4-fluorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)ethyl)-7-oxo-6,7,8,9-tetrahydro-5H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carboxamide are not publicly documented, analysis of the parent pyrazolo[1,5-a]pyrimidine scaffold and related structures suggests key characteristics. The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic system with a molecular weight of approximately 119.12 g/mol .[3] Derivatives of this scaffold have been explored for various therapeutic targets, and modifications at different positions can significantly impact their physicochemical properties, such as solubility and lipophilicity, which in turn influence their pharmacokinetic profiles.[4]
| Property | Value (for parent pyrazolo[1,5-a]pyrimidine) | Reference |
| Molecular Weight | 119.12 g/mol | [3] |
| Molecular Formula | C6H5N3 | [3] |
| CAS Number | 274-71-5 | [3] |
Table 1: Physicochemical properties of the parent pyrazolo[1,5-a]pyrimidine scaffold.
Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. For the more complex pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine scaffold, a multi-step synthetic route is necessary. The general approach often involves the initial construction of the pyrazolopyrimidine core, followed by the annulation of the pyrrole ring. Subsequent functionalization of the core allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of related 7H-pyrrolo[2,3-d]pyrimidine derivatives has been described, providing a potential blueprint for the synthesis of the target compound class.[2]
Figure 2: Generalized synthetic workflow for pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives.
In Vitro and In Vivo Characterization of STAT6 Inhibitory Activity
The biological activity of this class of compounds has been demonstrated through a series of in vitro and in vivo studies, primarily using the well-characterized STAT6 inhibitor AS1810722, which shares a similar pyrrolopyrimidine core.
Potent and Selective STAT6 Inhibition
AS1810722 has been shown to be a potent inhibitor of STAT6 with an IC50 of 1.9 nM.[5] This compound effectively inhibits the production of IL-4 with an IC50 of 2.4 nM, a key downstream effector of STAT6 signaling, while showing no significant effect on the production of IFN-γ, indicating selectivity for the Th2 differentiation pathway.[5]
| Compound | Target | IC50 (nM) | Reference |
| AS1810722 | STAT6 | 1.9 | [5] |
| AS1810722 | IL-4 Production | 2.4 | [5] |
Table 2: In vitro inhibitory activity of the representative STAT6 inhibitor AS1810722.
In Vivo Efficacy in a Model of Allergic Asthma
The therapeutic potential of this class of STAT6 inhibitors has been demonstrated in a preclinical model of allergic asthma. In an antigen-induced mouse asthma model, oral administration of AS1810722 led to a dose-dependent suppression of eosinophil infiltration into the lungs.[5] Eosinophilic inflammation is a hallmark of allergic asthma, and its reduction highlights the potential of STAT6 inhibition as a therapeutic strategy for this disease.
Pharmacokinetic Profile
A critical aspect of this class of compounds is their oral bioavailability. The development of orally active small molecule inhibitors of STAT6 represents a significant advancement over injectable biologic therapies. Studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that these compounds can be optimized to exhibit favorable pharmacokinetic properties, including high gastrointestinal absorption.[6] In silico predictions for a series of pyrazolo[1,5-a]pyrimidines indicated good human intestinal absorption for most of the tested compounds.[6] AS1810722 is described as an orally active STAT6 inhibitor, further supporting the potential of this scaffold for developing orally administered drugs.[1][2][5]
Experimental Protocols
STAT6 Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against STAT6 is a cell-based reporter gene assay.
Principle: This assay utilizes a cell line that is engineered to express a luciferase reporter gene under the control of a STAT6-responsive promoter. Upon stimulation with IL-4, activated STAT6 binds to the promoter and drives the expression of luciferase. The inhibitory effect of a compound is measured as a decrease in luciferase activity.
Step-by-Step Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T cells) stably transfected with a STAT6-responsive luciferase reporter construct in appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with the serially diluted test compound for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a fixed concentration of recombinant human IL-4 to activate the STAT6 pathway.
-
Incubation: Incubate the plate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The development of potent, selective, and orally bioavailable small molecule inhibitors of STAT6, such as those based on the pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine scaffold, represents a paradigm shift in the treatment of Th2-driven inflammatory and allergic diseases. These compounds offer the potential for a more convenient and cost-effective alternative to injectable biologic therapies. Further research and development in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors, with the ultimate goal of bringing a new class of oral immunomodulatory agents to the clinic for the benefit of patients suffering from conditions like asthma, atopic dermatitis, and other allergic disorders.
References
- Labiotech.eu. (2025, June 18).
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
- MedchemExpress. (n.d.).
- MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
- PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine.
- PubMed. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics.
Sources
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- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive chlorosulfonyl group on a thiophene scaffold, makes it a versatile building block for the introduction of sulfonamide functionalities, which are prevalent in a wide array of therapeutic agents. This guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the selection and preparation of starting materials and a detailed protocol for the critical chlorosulfonation step. As a Senior Application Scientist, this document is designed to offer not only a procedural methodology but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Starting Materials: Foundation of the Synthesis
The primary starting material for the synthesis of this compound is Methyl 2-(thiophen-2-yl)acetate . The quality and purity of this precursor are paramount for the success of the subsequent chlorosulfonation reaction.
Synthesis of Methyl 2-(thiophen-2-yl)acetate
Methyl 2-(thiophen-2-yl)acetate can be readily prepared from commercially available 2-thiopheneacetic acid through Fischer esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.
A typical laboratory-scale procedure is as follows:
-
To a solution of 2-thiopheneacetic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 2-(thiophen-2-yl)acetate, which can be further purified by vacuum distillation if necessary.
The Core Reaction: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
The introduction of the chlorosulfonyl group onto the thiophene ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).
Mechanistic Insights
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The sulfur atom in the ring can stabilize the intermediate carbocation (the sigma complex) through resonance. The directing effect of the 2-acetic acid methyl ester substituent is crucial. While the ester group is weakly deactivating, the substitution is directed to the 5-position (the other alpha-position) due to the high reactivity of this position in thiophenes and to minimize steric hindrance.
The reaction proceeds via the following steps:
-
Generation of the electrophile: Chlorosulfonic acid acts as the source of the chlorosulfonium ion (+SO₂Cl), which is the active electrophile.
-
Electrophilic attack: The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base (which can be another molecule of chlorosulfonic acid or the conjugate base) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the thiophene ring.
Synthesis Pathway Overview
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocol: Chlorosulfonation
This protocol is a self-validating system, designed with safety and reproducibility as primary considerations. The causality behind each step is explained to provide a deeper understanding of the process.
Table 1: Key Reaction Parameters for Chlorosulfonation
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl 2-(thiophen-2-yl)acetate | Substrate for electrophilic substitution. |
| Reagent | Chlorosulfonic acid (excess) | Acts as both the solvent and the electrophilic reagent. Excess ensures complete reaction. |
| Temperature | 0-5 °C (addition), Room Temp. (reaction) | Low temperature during addition controls the highly exothermic reaction. Room temperature provides sufficient energy for the reaction to proceed. |
| Reaction Time | 2-4 hours | Adequate time for the reaction to go to completion, monitored by TLC. |
| Work-up | Quenching on ice, Extraction | Safely decomposes excess chlorosulfonic acid and isolates the product. |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents). The reaction should be conducted in a well-ventilated fume hood.
-
Reagent Addition: Cool the chlorosulfonic acid to 0-5 °C using an ice bath. Slowly add Methyl 2-(thiophen-2-yl)acetate dropwise from the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C. This is critical as the reaction is highly exothermic and generates HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product. The product is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, washed with cold water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Mechanism of Chlorosulfonation
Caption: Mechanism of electrophilic chlorosulfonation on the thiophene ring.
Safety Precautions
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The chlorosulfonation reaction is highly exothermic and generates significant amounts of HCl gas . Ensure proper temperature control and adequate ventilation.
-
The quenching of the reaction mixture on ice must be done slowly and carefully to manage the exothermic decomposition of excess chlorosulfonic acid.
Conclusion
The synthesis of this compound is a straightforward yet sensitive process that hinges on the careful execution of the chlorosulfonation step. By understanding the underlying principles of electrophilic aromatic substitution on the thiophene ring and adhering to a well-controlled experimental protocol, researchers can reliably produce this valuable synthetic intermediate. This guide provides the necessary technical details and scientific rationale to support the successful synthesis of this compound in a research and development setting.
References
- A general procedure for the chlorosulfonation of aromatic compounds can be found in various organic chemistry textbooks and reference materials. For a similar procedure on a different aromatic substrate, see: Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 2, p.17 (1922). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0008]
- The synthesis of 2-thiopheneacetic acid, a precursor to the starting material, is described in various patents and publications. For example, see CN103992302A. [Link: https://patents.google.
- The esterification of carboxylic acids is a standard procedure. For a general overview, refer to standard organic chemistry texts.
- For an example of the synthesis of a chlorosulfonylated thiophene derivative, see: Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-3-chlorosulfonylthiophene-2-carboxylic-acid-methyl-ester/]
Chlorosulfonation of methyl 2-(thiophen-2-yl)acetate
An In-Depth Technical Guide to the Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thiophene Sulfonyl Chlorides
In the landscape of modern drug discovery and development, thiophene derivatives are recognized as "privileged scaffolds" due to their versatile structural properties and their presence in numerous FDA-approved pharmaceuticals.[1][2] Their bioisosteric relationship with phenyl rings allows for the modulation of physicochemical properties, metabolic stability, and target binding affinity.[2] When a thiophene core is functionalized with a sulfonyl chloride group (-SO₂Cl), it is transformed into a highly valuable and reactive intermediate.[3][4]
This guide provides a comprehensive technical overview of the chlorosulfonation of methyl 2-(thiophen-2-yl)acetate to yield methyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate. This process, a cornerstone electrophilic aromatic substitution reaction, equips researchers with a powerful building block for constructing complex molecular architectures, particularly for synthesizing sulfonamide libraries to explore structure-activity relationships (SAR) in various therapeutic areas.[3][4] We will delve into the reaction mechanism, provide a field-proven experimental protocol, discuss critical safety considerations, and outline the characterization and application of the resulting product.
Pillar 1: Theoretical Framework and Reaction Mechanism
The chlorosulfonation of methyl 2-(thiophen-2-yl)acetate is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The thiophene ring, an electron-rich heterocycle, is significantly more reactive towards electrophiles than benzene.[2][5][6] This heightened reactivity is attributed to the sulfur atom's lone pair of electrons participating in the aromatic π-system, which effectively stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the substitution process.[2]
Mechanism Breakdown:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. It is a potent sulfonating agent.
-
Nucleophilic Attack: The π-electrons of the thiophene ring attack the electrophilic sulfur atom of the chlorosulfonyl group. This attack preferentially occurs at the C5 position (α to the sulfur). This regioselectivity is governed by two factors:
-
Inherent Reactivity of Thiophene: The α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) because the positive charge in the resulting sigma complex can be more effectively delocalized onto the heteroatom (sulfur).[6][7]
-
Directing Effect of the Substituent: The acetate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Its deactivating effect is strongest at the adjacent C3 position, further favoring substitution at the C5 position, which is electronically and sterically most accessible.
-
-
Rearomatization: A base (which can be another molecule of chlorosulfonic acid or the conjugate base) abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the thiophene ring. This results in the formation of the final product, methyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate.
Caption: Figure 1. Simplified mechanism of thiophene chlorosulfonation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to ensure safety, reproducibility, and high yield. The causality behind each step is explained to provide a deeper understanding of the process.
Critical Safety Considerations
Chlorosulfonic acid is an extremely hazardous chemical. A thorough understanding of its properties is essential before beginning any experimental work.
-
Corrosivity: It causes severe burns to the skin and eyes and is highly corrosive to the respiratory tract upon inhalation.[8][9][10] All manipulations must be performed in a certified chemical fume hood.
-
Reactivity: It reacts violently with water, releasing large amounts of heat and toxic gases (HCl).[10][11] All glassware must be scrupulously dried, and the reaction must be protected from atmospheric moisture. Do NOT use water to extinguish fires involving chlorosulfonic acid; use dry chemical or carbon dioxide extinguishers.[12]
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:
-
Acid-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat and a rubber apron.
-
Closed-toe shoes.
-
Materials and Equipment
-
Methyl 2-(thiophen-2-yl)acetate
-
Chlorosulfonic acid (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Addition funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-salt or dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
(Note: This procedure is a representative method. Small-scale optimization may be required.)
-
Reaction Setup:
-
In a chemical fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube (e.g., filled with CaCl₂).
-
Dissolve methyl 2-(thiophen-2-yl)acetate (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material). Add the solution to the reaction flask.
-
Cool the flask to between -10 °C and 0 °C using an appropriate cooling bath.
-
-
Chlorosulfonation:
-
Charge the addition funnel with chlorosulfonic acid (2.0 - 3.0 eq).
-
Add the chlorosulfonic acid dropwise to the stirred solution over 30-60 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent side reactions or thermal decomposition. The low temperature maximizes the yield of the desired C5-substituted product.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system is developed.
-
-
Workup and Quenching:
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture).
-
Very slowly and carefully, pour the cold reaction mixture onto the crushed ice. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid. The large volume of ice absorbs the significant heat of hydrolysis. This must be done slowly to control the vigorous evolution of HCl gas.
-
Once the ice has melted, transfer the mixture to a separatory funnel.
-
-
Extraction and Neutralization:
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Cold water (2x)
-
Saturated sodium bicarbonate solution (2x, or until effervescence ceases). Causality: This neutralizes residual acids (HCl, H₂SO₄).
-
Brine (1x). Causality: This removes bulk water from the organic layer before the final drying step.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, methyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate, is often obtained as a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.[13] Note: Some aryl sulfonyl chlorides can be unstable on silica gel, so direct crystallization is often preferred.[13]
-
Caption: Figure 2. Step-by-step experimental workflow.
Pillar 3: Data Presentation and Product Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized methyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate.[14]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the reaction.
| Parameter | Value | Rationale / Notes |
| Starting Material | Methyl 2-(thiophen-2-yl)acetate | 1.0 equivalent |
| Reagent | Chlorosulfonic Acid | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous Dichloromethane | 5-10 mL / g of starting material |
| Reaction Temperature | -10 °C to 0 °C | Minimizes side-product formation. |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Typical Yield | 70-90% | Yield is dependent on moisture control and temperature management. |
Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry. The two aromatic protons on the thiophene ring will appear as two distinct doublets with a coupling constant (J) of approximately 4 Hz, characteristic of coupling between protons at the C3 and C4 positions. The methylene protons of the acetate group will appear as a singlet, and the methyl ester protons will also be a singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the ester carbonyl, the four carbons of the thiophene ring, the methylene carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. Look for strong, characteristic absorption bands for:
-
S=O stretching (asymmetric & symmetric): ~1370 cm⁻¹ and ~1180 cm⁻¹
-
C=O stretching (ester): ~1735 cm⁻¹
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and two sulfur atoms.
Applications in Medicinal Chemistry
The primary value of methyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate lies in its utility as a chemical intermediate. The sulfonyl chloride moiety is a highly reactive electrophilic site, readily undergoing nucleophilic substitution with primary and secondary amines to form a diverse array of sulfonamides.[3][13]
This reaction is a cornerstone of medicinal chemistry for several reasons:
-
Access to Sulfonamide Libraries: It allows for the rapid synthesis of a large number of analogues by varying the amine component, which is essential for developing SAR.
-
Pharmacological Importance: The sulfonamide functional group is a key pharmacophore in many classes of drugs, including diuretics, anticonvulsants, anti-inflammatory agents, and antibiotics.[3]
-
Modulation of Properties: The introduction of a sulfonamide group can significantly alter a molecule's solubility, lipophilicity, and hydrogen bonding capabilities, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[3]
By leveraging this versatile building block, researchers can efficiently construct novel thiophene-based compounds for screening against a wide range of biological targets.
References
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Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]
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Shafiee, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Venkatesh, P. (2018). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Retrieved from [Link]
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New Jersey Department of Health. (2004). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]
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Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]
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Georganics. (2025). Applications of Thiophene Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
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Wallace, D. J., et al. (2005). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link]
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MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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ResearchGate. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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The Chlorosulfonyl Group on the Thiophene Ring: A Nexus of Reactivity and Synthetic Opportunity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and structural resemblance to the benzene ring.[1] When functionalized with a chlorosulfonyl (-SO₂Cl) group, the thiophene ring is transformed into a highly versatile synthetic intermediate. The potent electrophilicity of the sulfonyl sulfur, modulated by the electronic character of the thiophene ring, opens a vast landscape of chemical transformations. This guide provides a comprehensive exploration of the synthesis and reactivity of thiophenesulfonyl chlorides, grounded in mechanistic principles and field-proven methodologies. We will delve into the causal factors governing reaction outcomes, present validated experimental protocols, and offer a framework for leveraging this powerful synthon in complex molecule synthesis.
Introduction: The Thiophene Scaffold and the Chlorosulfonyl Effector
Thiophene is an aromatic five-membered heterocycle containing a sulfur atom.[2] While its resonance energy is less than that of benzene, it is an electron-rich system that readily undergoes electrophilic aromatic substitution, typically at the C2 and C5 positions.[3][4] The introduction of a chlorosulfonyl group, a powerful electron-withdrawing group, fundamentally alters the ring's electronic landscape and introduces a prime site for nucleophilic attack.
The reactivity of the chlorosulfonyl group is dominated by the highly electrophilic nature of the sulfur atom, which is polarized by the two oxygen atoms and the chlorine atom.[5][6] This makes it an excellent electrophile for a wide range of nucleophiles. The chloride ion is a superb leaving group, facilitating nucleophilic substitution reactions at the sulfur center. Understanding the interplay between the thiophene ring's electronics and the inherent reactivity of the -SO₂Cl group is paramount for its effective utilization.
Synthesis of Thiophenesulfonyl Chlorides
The preparation of thiophenesulfonyl chlorides is a critical first step. The choice of method depends on the stability of the starting thiophene, particularly its sensitivity to strong acids.
Direct Chlorosulfonation
The most common method for synthesizing thiophenesulfonyl chlorides is the direct electrophilic substitution of a thiophene with chlorosulfonic acid (ClSO₃H).[7] Sulfonation of unsubstituted thiophene occurs preferentially at the 2-position.[8]
-
Causality of Reagent Choice : Chlorosulfonic acid is a potent sulfonating and chlorinating agent. The reaction proceeds via an electrophilic attack on the electron-rich thiophene ring. However, the harsh, acidic conditions can lead to polymerization and other side reactions, especially with acid-sensitive thiophenes, sometimes resulting in poor yields (as low as 37%).[8][9] The addition of phosphorus pentachloride has been shown to improve yields significantly.[8]
The DMF-SO₂Cl₂ Complex Method
For thiophenes bearing acid-sensitive substituents, a milder approach is required. The use of a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) provides a convenient, one-step procedure for preparing many thiophenesulfonyl chlorides in yields comparable or superior to traditional methods.[9]
-
Expertise & Insight : This method avoids the highly acidic conditions of chlorosulfonic acid, thereby preserving sensitive functional groups and preventing ring polymerization. The reaction simply involves heating the thiophene derivative with the pre-formed complex.[9] However, it is not universally applicable; for instance, 2-acetylthiophene fails to give the desired product, likely due to the complex acting as a chloroformylating agent under these conditions.[9]
Oxidative Chlorination of Thiols
A more controlled, though multi-step, strategy involves the oxidative chlorination of the corresponding thiophenethiol. This method offers broad applicability and chemoselectivity.
-
Trustworthiness of Protocol : A highly efficient modern protocol utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides.[10][11] This method is notable for its mild conditions, rapid reaction times (often minutes), and high yields, even in the presence of other functional groups like alcohols and esters.[10]
The general workflow for synthesizing thiophenesulfonyl chlorides can be visualized as a selection process based on substrate stability.
Caption: Synthetic routes to thiophenesulfonyl chlorides.
| Method | Reagents | Key Advantages | Limitations | Typical Yield | Reference(s) |
| Direct Chlorosulfonation | ClSO₃H, often with PCl₅ | Direct, uses common reagents. | Harsh acidic conditions, potential for polymerization and side reactions. | 37-85% | [8] |
| DMF-SO₂Cl₂ Complex | DMF, SO₂Cl₂ | Mild conditions, good for acid-sensitive substrates. | Not suitable for all substrates (e.g., 2-acetylthiophene). | 60-80% | [9] |
| Oxidative Chlorination | Thiophenethiol, H₂O₂, SOCl₂ | Very mild, rapid, high chemoselectivity, high purity. | Requires prior synthesis of the corresponding thiol. | Up to 97% | [10] |
Core Reactivity: Nucleophilic Substitution at Sulfur
The sulfur atom in the thiophenesulfonyl chloride group is highly electrophilic and serves as the primary site for reactivity. The most significant reactions involve nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the chloride ion. The reaction kinetics and mechanism can vary, but often proceed through an Sₙ2-type pathway.[12]
Caption: General mechanism of nucleophilic substitution.
Reaction with Amines: The Gateway to Sulfonamides
The reaction of thiophenesulfonyl chlorides with primary or secondary amines is a cornerstone transformation, yielding thiophenesulfonamides—a class of compounds with significant biological activity.[1][8] The reaction is typically rapid and proceeds in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl byproduct.[6]
Kinetic studies on the reaction of 2-thiophenesulfonyl chloride with various anilines in methanol show the reaction is second-order overall (first-order in each reactant).[13] The reaction rate is highly sensitive to the electronic nature of the nucleophile; electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups decelerate it.[13] This is consistent with a mechanism where the amine's lone pair attacks the electrophilic sulfur center in the rate-determining step.
Reactions with Alcohols, Phenols, and Water
-
Sulfonate Esters : In the presence of a non-nucleophilic base, thiophenesulfonyl chlorides react with alcohols or phenols to form the corresponding sulfonate esters.[5] These esters are themselves useful intermediates, for example, in palladium-catalyzed cross-coupling reactions.[5]
-
Hydrolysis : Thiophenesulfonyl chlorides react with water (hydrolysis) to form the corresponding thiophenesulfonic acids. The kinetics of this solvolysis have been studied to probe the reaction mechanism.[14]
Reactions with Other Nucleophiles
Thiophene-2-sulfonyl chloride has been shown to react with a variety of other nucleophiles, including:
-
Hydrazine : Forms the corresponding sulfonohydrazide, a versatile intermediate for creating hydrazones.[8][15]
-
Sodium Azide : Yields the sulfonyl azide, which can participate in reactions like cycloadditions.[8][15]
| Nucleophile (Example) | Product Class | Typical Conditions | Significance/Application | Reference(s) |
| Primary/Secondary Amines (e.g., Aniline) | Sulfonamide | Pyridine or Et₃N, organic solvent | Core scaffold in many pharmaceuticals (antibacterials, etc.). | [8][13] |
| Alcohols (e.g., Methanol) | Sulfonate Ester | Pyridine or other non-nucleophilic base | Intermediates for cross-coupling reactions. | |
| Hydrazine Hydrate | Sulfonohydrazide | Tertiary base, organic solvent | Precursors to hydrazones with potential biological activity. | [8][15] |
| Sodium Azide | Sulfonyl Azide | Organic solvent | Precursors for cycloaddition reactions and synthesis of other nitrogen-containing compounds. | [8][15] |
| Water | Sulfonic Acid | Aqueous or mixed aqueous-organic solvent | Hydrolysis product; can be a competing side reaction. |
Factors Influencing Reactivity
The Role of Ring Substituents
Substituents on the thiophene ring have a profound effect on the reactivity of the chlorosulfonyl group. Electron-withdrawing groups (e.g., -NO₂, -CN) increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution.[14][16] Conversely, electron-donating groups decrease the rate.
-
Authoritative Grounding : Kinetic studies often employ the Hammett equation to quantify these effects. For the reaction of substituted thiophen-2-sulfonyl chlorides, linear Hammett correlations are often observed.[14] However, in some cases, U-shaped Hammett plots have been reported, suggesting a change in the transition state or mechanism as the electronic nature of the substituent is varied from strongly donating to strongly withdrawing.[14] This highlights the complex interplay between the substituent, the aromatic ring, and the reaction center.
Regiochemistry: 2- vs. 3-Thiophenesulfonyl Chloride
While the 2-position is the most common site of sulfonation, the reactivity of 3-thiophenesulfonyl chloride is also of interest.[17] The electronic environment at the C3 position is different from C2, which influences the stability of the transition state during nucleophilic attack. Detailed kinetic comparisons are less common in the literature, but it is a critical consideration for researchers designing synthetic routes involving 3-substituted thiophenes.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps, safety considerations, and expected outcomes for characterization.
Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride (DMF-SO₂Cl₂ Method)
-
Principle : This protocol uses the milder DMF-SO₂Cl₂ complex to avoid the harsh conditions of neat chlorosulfonic acid, making it suitable for many thiophene substrates.[9]
-
Safety : Sulfuryl chloride is corrosive and reacts violently with water. DMF is a skin irritant. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Methodology
-
Complex Formation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (9.5 g, 0.13 mol). Cool the flask in an ice-water bath.
-
Add freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) dropwise to the cooled DMF with stirring. Maintain the temperature below 25 °C during the addition. A solid complex will form.
-
Once the addition is complete, stir the hygroscopic solid complex at 0-5 °C for an additional 30 minutes.
-
Reaction : Add thiophene (8.4 g, 0.1 mol) to the complex. Replace the ice bath with a water bath and heat the mixture to 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.
-
Workup : Cool the reaction mixture to room temperature and pour it carefully into ~200 mL of an ice-water slurry.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash successively with water (50 mL), 5% NaHCO₃ solution (50 mL), and finally water (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude liquid by vacuum distillation to yield thiophene-2-sulfonyl chloride as a clear liquid.
-
Validation : The product identity and purity should be confirmed by NMR and IR spectroscopy. The IR spectrum should show characteristic strong peaks for the sulfonyl chloride group around 1360 cm⁻¹ and 1160-1180 cm⁻¹.[18]
Protocol 2: Synthesis of N-(4-methylphenyl)thiophene-2-sulfonamide
-
Principle : This protocol demonstrates a standard nucleophilic substitution reaction between the synthesized thiophene-2-sulfonyl chloride and an amine (p-toluidine) to form a sulfonamide.[8]
-
Safety : Thiophene-2-sulfonyl chloride is a corrosive lachrymator. p-Toluidine is toxic. Pyridine has a strong, unpleasant odor and is flammable. Perform all operations in a fume hood.
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An In-depth Technical Guide to the Stability and Storage of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate (CAS No. 933730-54-2).[1] As a crucial reagent in synthetic chemistry and a potential building block in pharmaceutical development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural lists to explain the underlying chemical principles that govern the stability of this compound, thereby empowering users to implement self-validating storage and handling protocols.
The Chemical Profile of a Reactive Intermediate
This compound is a bifunctional molecule, with its stability profile largely dictated by the highly reactive sulfonyl chloride group attached to the thiophene ring. Understanding the inherent reactivity of this functional group is the cornerstone of its proper management in a laboratory setting.
The Susceptibility of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride moiety (-SO2Cl) is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and, consequently, an attractive target for nucleophiles.
The most ubiquitous nucleophile in a laboratory environment is water. The reaction of a sulfonyl chloride with water, known as hydrolysis, is a primary degradation pathway.[2] This reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[2]
This degradation is not only detrimental to the purity of the compound but also introduces corrosive byproducts into the sample, which can potentially interfere with subsequent reactions or analytical measurements.
The Role of the Thiophene Ring
The thiophene ring, an aromatic heterocycle, influences the reactivity of the sulfonyl chloride group. While the ring itself is relatively stable, the presence of the strongly electron-withdrawing sulfonyl chloride group deactivates the ring towards electrophilic substitution. Conversely, the sulfonyl chloride group's reactivity is modulated by its attachment to the aromatic system.
Primary Degradation Pathways and Incompatibilities
The principal threat to the stability of this compound is its reaction with nucleophiles.
-
Hydrolysis: As previously discussed, contact with moisture, even atmospheric humidity, will lead to the hydrolysis of the sulfonyl chloride group. This is the most common and significant degradation pathway. The mechanism of hydrolysis for sulfonyl chlorides can be complex and is influenced by the surrounding environment.[3][4][5]
-
Reaction with Other Nucleophiles: Beyond water, this compound will readily react with other nucleophilic reagents. It is crucial to avoid contact with:
-
Alcohols: Reaction with alcohols will form sulfonate esters.
-
Amines: Reaction with amines will yield sulfonamides.
-
Strong Bases: Strong bases can promote elimination reactions or other decomposition pathways.[6]
-
Recommended Storage Conditions: A Proactive Approach to Stability
Based on the chemical reactivity profile, the following storage conditions are recommended to ensure the long-term stability and integrity of this compound. These recommendations are informed by best practices for handling sulfonyl chlorides and data from the closely related compound, 2-Thiophenesulfonyl chloride.[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate at 2-8°C.[9][10] | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon, nitrogen).[9] | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[9][10] |
| Container | Tightly sealed, amber glass bottle with a secure closure. | Protects from moisture ingress and light. Glass is an inert material that will not react with the compound or its potential byproducts. |
| Light Exposure | Store in a dark place.[9][10] | Minimizes the risk of light-induced degradation. |
Protocols for Safe Handling and Use
Adherence to strict handling protocols is critical to prevent degradation upon use and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Given the corrosive nature of sulfonyl chlorides and their reaction byproducts, comprehensive PPE is mandatory.[11]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A chemical-resistant lab coat.
Handling Environment
-
Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Dry Environment: To minimize exposure to moisture, it is highly recommended to handle the compound in a dry environment. For highly sensitive applications, the use of a glove box or a glove bag with a dry atmosphere is advised.
Step-by-Step Dispensing Protocol
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the compound and container.
-
Once at room temperature, briefly open the container under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Quickly dispense the required amount of the compound into a pre-weighed, dry container.
-
Purge the headspace of the original container with inert gas before tightly resealing.
-
For frequent use, it is best practice to aliquot the compound into smaller, single-use vials to minimize the number of times the main stock container is opened.
Caption: Workflow for the proper handling and storage of this compound.
Self-Validating Stability Assessment
To ensure the utmost confidence in experimental results, it is prudent to periodically assess the stability of the stored compound.
Protocol for Purity Verification
Objective: To confirm the purity of this compound after a period of storage.
Methodology:
-
Sample Preparation: Following the handling protocol in section 4.3, carefully weigh a small amount (e.g., 1-2 mg) of the compound and dissolve it in an appropriate anhydrous deuterated solvent (e.g., CDCl3) for Nuclear Magnetic Resonance (NMR) analysis, or in an anhydrous solvent (e.g., acetonitrile) for High-Performance Liquid Chromatography (HPLC) analysis.
-
Initial Analysis (T=0): Immediately after preparation, acquire an NMR spectrum or an HPLC chromatogram. This will serve as the baseline for purity.
-
Aged Analysis: After a defined period of storage (e.g., 6 months), repeat the analysis on a new sample from the same batch.
-
Comparison: Compare the spectra or chromatograms. The appearance of new peaks or a significant change in the relative integration of existing peaks may indicate degradation. For example, the formation of the corresponding sulfonic acid would be evident by a change in the chemical shifts in the NMR spectrum or a new peak in the HPLC chromatogram.
Conclusion
The stability of this compound is intrinsically linked to its highly reactive sulfonyl chloride functional group. Proactive and stringent control of its storage and handling environment is not merely a suggestion but a requirement for preserving its chemical integrity. The primary concerns are moisture, which leads to rapid hydrolysis, and elevated temperatures, which can accelerate degradation. By implementing the recommendations outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and in a dark, tightly sealed container—researchers can significantly mitigate the risks of degradation and ensure the reliability and reproducibility of their scientific endeavors.
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6403–6409.
- Iino, M., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(15), 3110–3114.
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2361.
- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.
-
Iino, M., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
- King, J. F., & Lam, J. Y. L. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 72(7), 1773–1779.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- Unknown. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
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van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
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PubChemLite. (n.d.). This compound (C7H7ClO4S2). Available at: [Link]
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PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl thiophen-2-acetate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. PubChem. Available at: [Link]
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Navigating the Labyrinth: A Guide to Potential Impurities in the Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a pivotal building block in contemporary medicinal chemistry, valued for its reactive sulfonyl chloride moiety appended to a thiopene scaffold. Its purity is paramount, as seemingly minor contaminants can derail subsequent synthetic steps, compromise biological activity, and introduce toxicological risks. This technical guide provides an in-depth analysis of the potential impurities that can arise during its synthesis, primarily via the chlorosulfonation of methyl 2-(thiophen-2-yl)acetate. By understanding the mechanistic origins of these impurities, researchers can implement rational strategies for their control and analysis, ensuring the integrity of their research and development programs.
Introduction: The Synthetic Significance and Purity Imperative
The thiophene ring is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents. This compound, in particular, serves as a versatile intermediate for the synthesis of various sulfonamides and other derivatives with potential applications in drug discovery. The high reactivity of the sulfonyl chloride functional group, while synthetically useful, also renders the molecule susceptible to the formation of several process-related impurities.
This guide will deconstruct the primary synthetic route, elucidate the mechanisms of impurity formation, and provide actionable insights into the analytical and purification strategies necessary to ensure the quality of this critical reagent.
The Primary Synthetic Route: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
The most direct and industrially scalable method for the preparation of this compound is the electrophilic aromatic substitution reaction of the readily available starting material, methyl 2-(thiophen-2-yl)acetate, with chlorosulfonic acid (ClSO₃H).
Reaction Scheme:
The reaction is typically performed in an inert solvent or by using an excess of chlorosulfonic acid as both the reagent and the solvent. The choice of reaction conditions, particularly temperature and stoichiometry, is critical in directing the reaction towards the desired product and minimizing the formation of impurities.
Mechanistic Considerations
The chlorosulfonation of thiophene derivatives is a classic electrophilic aromatic substitution. The thiophene ring, being electron-rich, is highly susceptible to attack by electrophiles. The electrophile in this reaction is generated from chlorosulfonic acid and is believed to be sulfur trioxide (SO₃) or a related species. The reaction proceeds preferentially at the α-positions (2 and 5) of the thiophene ring due to the superior stabilization of the intermediate sigma complex. Since the 2-position is already substituted, the primary site of attack is the 5-position.
A Comprehensive Analysis of Potential Impurities
The following sections detail the most probable impurities encountered in this synthesis, categorized by their origin.
Process-Related Impurities
These impurities are formed as a direct result of the main reaction or subsequent work-up steps.
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate stoichiometry of chlorosulfonic acid can lead to the presence of unreacted starting material in the final product.
Control Strategy: Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion. Adjusting the reaction time or temperature as needed can drive the reaction to completion.
Causality: While electrophilic substitution on the thiophene ring is strongly directed to the 5-position, a small percentage of substitution at the 4-position (a β-position) can occur, leading to the formation of the isomeric impurity. This is particularly relevant if the reaction temperature is not carefully controlled. A study on the chlorosulfonation of thiophene-2-sulfonyl chloride demonstrated the formation of a mixture of 2,4- and 2,5-bis-sulfonyl chlorides, highlighting the potential for substitution at the 4-position[1].
Control Strategy: Maintaining a low reaction temperature (typically 0-5 °C) favors the formation of the thermodynamically more stable 5-substituted product. Purification by chromatography is often necessary to remove this isomer.
Causality: The use of a large excess of chlorosulfonic acid or elevated reaction temperatures can lead to a second chlorosulfonation event on the already monosubstituted ring, yielding a di-substituted byproduct.
Control Strategy: Careful control of the stoichiometry of chlorosulfonic acid is paramount. Using a slight excess (typically 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.
Degradation-Related Impurities
These impurities arise from the decomposition of the starting material, product, or intermediates under the harsh, acidic reaction conditions.
Causality: The target sulfonyl chloride is highly susceptible to hydrolysis. Exposure to water during the reaction work-up or from atmospheric moisture can convert the sulfonyl chloride to the corresponding sulfonic acid.
Control Strategy: A strictly anhydrous work-up is essential. Quenching the reaction mixture with ice and then extracting the product into a non-polar organic solvent should be performed expeditiously. The use of drying agents during the work-up is also critical.
Causality: Thiophene and its derivatives are known to be sensitive to strong acids and can undergo acid-catalyzed polymerization, resulting in the formation of intractable tars. This is a significant challenge in reactions involving highly acidic reagents like chlorosulfonic acid.
Control Strategy: Maintaining a low reaction temperature throughout the addition of the substrate to the chlorosulfonic acid and during the reaction itself is the most effective way to minimize polymerization. Slow, controlled addition of the starting material is also recommended.
Summary of Potential Impurities and Analytical Strategies
The following table summarizes the key potential impurities and suggested analytical methods for their detection and quantification.
| Impurity Name | Structure | Potential Source | Recommended Analytical Method(s) |
| Methyl 2-(thiophen-2-yl)acetate | Starting Material | Incomplete reaction | HPLC, GC-MS |
| Methyl 2-[4-(chlorosulfonyl)thiophen-2-yl]acetate | Isomeric Impurity | Non-regioselective substitution | HPLC, LC-MS, NMR |
| Methyl 2-[4,5-bis(chlorosulfonyl)thiophen-2-yl]acetate | Di-substituted Impurity | Excess chlorosulfonic acid | HPLC, LC-MS |
| Methyl 2-[5-(sulfo)thiophen-2-yl]acetate | Hydrolysis Product | Exposure to moisture | HPLC, LC-MS, Ion Chromatography |
| Polymeric Materials | Degradation Product | Acid-catalyzed polymerization | Size Exclusion Chromatography (SEC), Visual Inspection |
Experimental Protocols and Methodologies
Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: Chlorosulfonic acid (1.5 equivalents) is charged into the flask and cooled to 0 °C in an ice-salt bath.
-
Substrate Addition: Methyl 2-(thiophen-2-yl)acetate (1.0 equivalent) is dissolved in a minimal amount of dry dichloromethane and added dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours.
-
Monitoring: The reaction is monitored for the disappearance of the starting material by TLC or HPLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The product is then extracted with dichloromethane (3 x volume). The combined organic layers are washed with cold brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Methodology: HPLC for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 95% A to 5% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should be capable of separating the starting material, the desired product, and the major process-related impurities. Method validation should be performed to ensure accuracy, precision, and linearity.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the key chemical transformations in the synthesis and the genesis of potential impurities.
Caption: Synthetic pathways and impurity formation.
Conclusion: A Proactive Approach to Purity
The synthesis of this compound, while conceptually straightforward, requires a nuanced understanding of the underlying chemistry to control the formation of impurities. By anticipating the potential for isomeric and di-substituted byproducts, hydrolysis, and degradation, chemists can implement rational process controls and analytical methods to ensure the production of high-purity material. This proactive approach to impurity management is not merely an academic exercise but a critical component of efficient and successful drug discovery and development.
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El-Shafei, M. H., et al. (1972). The reactions of some thiophene sulfonyl derivatives. Journal of Heterocyclic Chemistry, 9(4), 841-846. [Link]
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An In-depth Technical Guide to Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate: Molecular Structure, Synthesis, and Applications in Drug Discovery
Abstract
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a reactive chemical intermediate of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a methyl ester and a reactive sulfonyl chloride on a thiophene scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules and potential therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, a plausible synthetic pathway, its chemical reactivity, and its potential applications in the synthesis of novel drug candidates, particularly sulfonamide derivatives.
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle.[1] The thiophene nucleus is considered a "privileged pharmacophore" due to its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, and to engage in favorable interactions with biological targets.[1] The introduction of a sulfonyl chloride group at the 5-position of the thiophene ring, as seen in this compound, provides a highly reactive handle for the facile introduction of a sulfonamide functionality, a key structural motif in a multitude of clinically used drugs.[2] This guide will delve into the core chemical aspects of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a chlorosulfonyl group.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₄S₂ | |
| Molecular Weight | 254.71 g/mol | |
| CAS Number | 933730-54-2 | |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like Chloroform, Methanol, and DMSO.[3] | - |
digraph "Methyl_2-[5-(chlorosulfonyl)thiophen-2-yl]acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes S1 [label="S", pos="0,0!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="1.2,-1.8!"]; C4 [label="C", pos="0,-2.3!"]; C5 [label="C", pos="-1.2,-1.8!"]; C6 [label="CH2", pos="2.5,-0.2!"]; C7 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="3.3,1.5!"]; O2 [label="O", pos="4.8,0.2!"]; C8 [label="CH3", pos="5.8,0.9!"]; S2 [label="S", pos="-2.5,-2.5!"]; O3 [label="O", pos="-2.2,-3.8!"]; O4 [label="O", pos="-3.8,-2.2!"]; Cl [label="Cl", pos="-3.5,-3.8!"];
// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C2 -- C6; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C5 -- S2; S2 -- O3 [style=double]; S2 -- O4 [style=double]; S2 -- Cl; }
Figure 1: 2D Molecular Structure of this compound.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group (a singlet around 4.0 ppm), and two doublets for the thiophene ring protons (in the aromatic region, likely between 7.0 and 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl and methylene carbons of the acetate group, the carbonyl carbon of the ester, and the four distinct carbons of the thiophene ring. The carbon attached to the sulfonyl chloride group would be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the ester (around 1740 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (around 1370 and 1180 cm⁻¹, respectively), and various C-H and C-S stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom, the methoxy group, and the entire chlorosulfonyl group.
Synthesis and Reaction Mechanism
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 2-thiopheneacetic acid.
Figure 2: Proposed Synthetic Workflow for this compound.
Step 1: Esterification of 2-Thiopheneacetic Acid
The initial step involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 2-(thiophen-2-yl)acetate. This is a standard Fischer esterification reaction.
Protocol:
-
To a solution of 2-thiopheneacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 2-(thiophen-2-yl)acetate.[4][5]
Step 2: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
The subsequent step is the electrophilic aromatic substitution reaction of Methyl 2-(thiophen-2-yl)acetate with chlorosulfonic acid. The acetyl group at the 2-position directs the incoming chlorosulfonyl group to the 5-position of the thiophene ring.
Protocol:
-
Methyl 2-(thiophen-2-yl)acetate is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise to the cooled ester with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried.[6]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. It readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7]
Figure 3: Key Reaction of this compound.
This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The resulting thiophene sulfonamides are of great interest in drug discovery due to their diverse biological activities.[2][8]
Applications in Drug Development
The primary application of this compound in drug development is its use as a scaffold for the synthesis of novel sulfonamide-containing compounds. Thiophene sulfonamides have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many thiophene derivatives have shown promise as anticancer agents by targeting various cellular pathways.[9]
-
Anti-inflammatory Activity: Thiophene-based compounds have been investigated for their potential as anti-inflammatory agents.[1]
-
Antimicrobial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, and its incorporation into a thiophene scaffold can lead to new antimicrobial agents.[2]
The ester functionality in this compound provides an additional point for chemical modification, allowing for the creation of a diverse library of compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space for drug discovery.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the high reactivity of its sulfonyl chloride group make it an attractive starting material for the preparation of novel thiophene sulfonamides. The continued exploration of the chemical space accessible from this intermediate holds significant promise for the discovery of new therapeutic agents to address a range of diseases.
References
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Wikipedia. (2023, December 1). Sulfonyl halide. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. Retrieved from [Link]
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Li, B., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Frontiers in Chemistry, 5, 12. [Link]
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Reddit. (2023, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
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Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-63. [Link]
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Berritt, S., & Vedejs, E. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(10), 2442–2445. [Link]
- Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride.
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LookChem. (n.d.). 2-Thiopheneacetyl chloride. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Process for synthetizing 2-thiopheneacetyl chloride. Retrieved from [Link]
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Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(19), 3451. [Link]
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Al-Mustansiriyah Journal of Science. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4). [Link]
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RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. Retrieved from [Link]
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MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc., 2(1), 12. [Link]
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ResearchGate. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]
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Liu, B. N., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. [Link]
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BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]
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Methodological & Application
Application Note: A Versatile Protocol for the Synthesis of Novel Thiophene-Based Sulfonamides using Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Authored by: A Senior Application Scientist
Abstract This guide provides a detailed framework for the synthesis of novel sulfonamide derivatives, a class of compounds of profound importance in medicinal chemistry. We focus on the use of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a highly versatile thiophene-based building block. The thiophene nucleus is a privileged scaffold in drug discovery, known to impart a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] This document elaborates on the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis and purification, and discusses the scope of the reaction with various amines. The methodologies presented are designed to be self-validating and are grounded in established chemical principles, making them directly applicable for researchers in drug development and synthetic organic chemistry.
Introduction: The Strategic Value of Thiophene Sulfonamides
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern pharmacotherapy, present in a multitude of clinically approved drugs. Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its enhanced hydrolytic stability compared to amide bioisosteres, make it a desirable feature in drug design.[4] When integrated with a thiophene ring system—a five-membered aromatic heterocycle containing sulfur—the resulting scaffold offers a rich platform for generating structurally diverse molecules with significant therapeutic potential.[5][6]
This compound serves as an ideal starting material for this purpose. It combines three key features:
-
A reactive sulfonyl chloride (-SO₂Cl) group: The primary site for reaction with nucleophiles.
-
A thiophene core: A biologically relevant and modifiable scaffold.
-
A methyl acetate side chain: Provides an additional point for potential future chemical modification or to influence the molecule's overall polarity and solubility.
This guide explains the causality behind the experimental choices, enabling researchers to not only replicate the results but also to adapt the protocol for their specific molecular targets.
The Core Chemistry: Mechanism and Rationale
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic nucleophilic acyl substitution-type reaction. The process is fundamentally robust and its mechanism informs our choice of reagents and conditions.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This attack forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final sulfonamide product. The byproduct of this step is typically a salt (e.g., triethylammonium chloride).
Causality in Experimental Design:
-
Choice of Base: An organic, non-nucleophilic base such as triethylamine (TEA) or pyridine is essential. Its primary role is to stoichiometrically neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Choice of Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used. This is critical because sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid in the presence of water, leading to reduced yields.
-
Temperature Control: The reaction is typically initiated at 0 °C. This is to control the initial exothermic reaction upon addition of the amine and to minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.
Caption: A streamlined workflow for sulfonamide synthesis.
Table 1: Representative Scope of the Sulfonamide Synthesis
| Entry | Amine Substrate | Product Name | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Methyl 2-{5-[(benzylamino)sulfonyl]thiophen-2-yl}acetate | 3 | 88 |
| 2 | Aniline | Methyl 2-{5-[(phenylamino)sulfonyl]thiophen-2-yl}acetate | 4 | 82 |
| 3 | Morpholine | Methyl 2-{[5-(morpholin-4-yl)sulfonyl]thiophen-2-yl}acetate | 2.5 | 91 |
| 4 | Cyclopropylamine | Methyl 2-({5-[(cyclopropylamino)sulfonyl]thiophen-2-yl})acetate | 3.5 | 85 |
Note: Yields are representative and may vary based on experimental conditions and the specific reactivity of the amine.
Characterization of Novel Sulfonamides
Confirmation of the product structure is achieved through standard spectroscopic methods:
-
¹H and ¹³C NMR: Will confirm the covalent incorporation of the amine fragment and the overall structure. For primary amines, the N-H proton signal will be observable.
-
IR Spectroscopy: The presence of the sulfonamide group is confirmed by two characteristic strong absorption bands for the S=O stretching vibrations, typically found in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). [7]* Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.
Conclusion
The protocol detailed herein offers a reliable and highly adaptable method for the synthesis of novel thiophene-based sulfonamides from this compound. By understanding the rationale behind each step, from the reaction mechanism to the purification strategy, researchers are well-equipped to expand their chemical libraries with new entities for drug discovery programs. The combination of the privileged thiophene scaffold with the versatile sulfonamide linkage provides a powerful avenue for the development of next-generation therapeutic agents.
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Chang, M.-Y., & Chen, K.-T. (2023). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. RSC Advances, 13(43), 29894–29903. Available at: [Link]
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Arshad, M. F., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
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Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Stache, S. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Available at: [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl thiophen-2-acetate. PubChem. Available at: [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available at: [Link]
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Kumar, K., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
-
D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. Available at: [Link]
-
Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Available at: [Link]
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The Strategic Role of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these crucial building blocks, Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate (CAS No. 933730-54-2) has emerged as a significant scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors and anti-inflammatory agents. Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable ester group on a thiophene core, offers medicinal chemists a powerful tool for generating diverse compound libraries with a wide range of pharmacological activities. This guide provides an in-depth exploration of its applications, detailed experimental protocols, and the underlying chemical principles that make it a valuable asset in drug discovery.
The Chemical Versatility of a Privileged Scaffold
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a chlorosulfonyl group at the 5-position and a methyl acetate moiety at the 2-position endows this compound with two orthogonal reactive handles. This allows for a modular and convergent approach to the synthesis of complex molecules.
The primary utility of the sulfonyl chloride group lies in its facile reaction with primary and secondary amines to form stable sulfonamides. The sulfonamide functional group is a cornerstone of numerous approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring molecules to their protein targets. The diversity of commercially available amines allows for the systematic exploration of the chemical space around this position, a key strategy in structure-activity relationship (SAR) studies.
Simultaneously, the methyl acetate group offers several synthetic possibilities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be involved in various carbon-carbon bond-forming reactions. This dual functionality allows for the construction of complex molecules with finely tuned physicochemical properties for optimal pharmacokinetic and pharmacodynamic profiles.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The anilino-quinazoline and anilino-pyrimidine scaffolds are prominent structures in the design of kinase inhibitors, forming the core of numerous approved drugs that target the ATP-binding site of kinases.[1]
This compound serves as an excellent starting point for the synthesis of novel kinase inhibitors. The sulfonyl chloride can be reacted with a variety of substituted anilines, which are known to interact with the hinge region of the kinase domain. The ester functionality can then be further modified to introduce additional pharmacophoric features or to modulate properties such as solubility and cell permeability.
Workflow for Kinase Inhibitor Synthesis:
Application in the Development of Anti-Inflammatory Agents
Chronic inflammation is a key component of numerous diseases, including autoimmune disorders and certain cancers. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in drug discovery. Thiophene derivatives have shown promise as anti-inflammatory agents, and the sulfonamide moiety is present in several successful anti-inflammatory drugs, such as celecoxib.[2]
The use of this compound allows for the rapid generation of libraries of thiophene sulfonamides for screening as anti-inflammatory agents. By reacting the intermediate with a diverse set of amines, researchers can explore the SAR for inhibition of key inflammatory targets, such as cyclooxygenase (COX) enzymes or various cytokines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the title intermediate and its subsequent use in the preparation of a key pharmacophore.
Protocol 1: Synthesis of this compound
This protocol describes the chlorosulfonation of methyl 2-(thiophen-2-yl)acetate. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.
Materials:
-
Methyl 2-(thiophen-2-yl)acetate
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-(thiophen-2-yl)acetate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of a Thiophene Sulfonamide Derivative
This protocol outlines the general procedure for the reaction of this compound with a primary amine to form a sulfonamide.
Materials:
-
This compound
-
Primary amine (e.g., a substituted aniline) (1.1 equivalents)
-
Triethylamine or pyridine (1.5 equivalents)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 933730-54-2 |
| Molecular Formula | C₇H₇ClO₄S₂ |
| Molecular Weight | 254.71 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically >95% |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its bifunctional nature allows for the efficient and modular synthesis of diverse compound libraries, particularly for the development of targeted therapies like kinase inhibitors and novel anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful building block in their quest for new and improved medicines. The continued exploration of the synthetic potential of this intermediate is likely to yield a new generation of therapeutic candidates with significant clinical impact.
References
- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Sulphonamides: A valuable scaffold in medicinal chemistry. RSC Advances, 6(72), 68066-68096.
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
Sources
Application Note & Protocols: Strategic Derivatization of the Methyl Ester Moiety in Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Introduction: The Strategic Value of a Bifunctional Scaffold
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The thiophene nucleus is a "privileged pharmacophore," appearing in numerous FDA-approved drugs, valued for its ability to engage in biological interactions and serve as a stable, aromatic scaffold.[1][2] This particular reagent is distinguished by the presence of two key reactive functional groups: a highly electrophilic sulfonyl chloride at the C5 position and a readily modifiable methyl ester at the C2 acetate side chain.
This bifunctionality allows for the divergent synthesis of a wide array of molecular architectures. The sulfonyl chloride is a precursor to sulfonamides, a critical class of drugs, while the ester provides a handle for constructing amides, alcohols, and carboxylic acids. This guide provides a detailed exploration of synthetic strategies and protocols focused specifically on the selective derivatization of the methyl ester group, offering researchers a robust toolkit for library synthesis and lead optimization campaigns.
Core Strategic Consideration: Reactivity Hierarchy
Before proceeding to specific protocols, it is crucial to understand the relative reactivity of the two functional groups. The sulfonyl chloride is significantly more reactive towards nucleophiles (e.g., amines, water) than the methyl ester.[3][4][5] Attempting to modify the ester with a nucleophilic reagent without first addressing the sulfonyl chloride will almost invariably result in a reaction at the sulfur center.
Therefore, the most logical and common synthetic sequence involves:
-
Reaction at the Sulfonyl Chloride: First, react the sulfonyl chloride with a desired nucleophile (typically a primary or secondary amine) to form a stable, less reactive sulfonamide.
-
Derivatization of the Ester: Subsequently, perform the desired transformation on the methyl ester group.
The protocols detailed below assume that the sulfonyl chloride has been converted to a stable sulfonamide, represented by a generic -(SO₂-NR¹R²) group, to ensure selective transformation of the ester.
Caption: General workflow for derivatizing the bifunctional starting material.
Protocol I: Saponification to the Carboxylic Acid
Scientific Rationale: Hydrolysis of the methyl ester to its corresponding carboxylic acid is a cornerstone transformation. The resulting 2-[5-(sulfamoyl)thiophen-2-yl]acetic acid is a versatile intermediate, primed for a wide range of subsequent coupling reactions, most notably the formation of amide bonds using standard peptide coupling reagents (e.g., HATU, EDCI). This two-step sequence (hydrolysis then coupling) offers maximum flexibility for introducing diversity. Base-catalyzed saponification using reagents like lithium hydroxide (LiOH) is a highly reliable and efficient method for this purpose.[6][7]
Detailed Step-by-Step Protocol:
-
Materials:
-
Methyl 2-[5-(sulfamoyl)thiophen-2-yl]acetate derivative (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the starting methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). b. Add LiOH·H₂O (1.5 eq) to the solution at room temperature. c. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). d. Once complete, concentrate the mixture under reduced pressure to remove the THF. e. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. h. Purify the product by recrystallization or column chromatography as needed.
-
Self-Validation & Characterization:
-
¹H NMR: Disappearance of the methyl ester singlet (typically ~3.7 ppm). The carboxylic acid proton may be visible as a broad singlet at >10 ppm, or may not be observed.
-
IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch (ester C=O ~1735 cm⁻¹, acid C=O ~1710 cm⁻¹).
-
Mass Spec (ESI-): Observation of the [M-H]⁻ ion corresponding to the molecular weight of the carboxylic acid.
-
Sources
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Palladium-catalyzed cross-coupling reactions of thiophene sulfonates
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Sulfonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced organic materials.[1][2] The functionalization of this heterocycle is therefore of paramount importance. While traditional cross-coupling reactions have heavily relied on thiophene halides, the use of thiophene sulfonates (tosylates, triflates, nonaflates) as electrophilic partners offers significant advantages, including access from readily available hydroxythiophenes and tunable reactivity. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving thiophene sulfonates, offering mechanistic insights, field-proven protocols, and expert commentary to enable researchers to effectively leverage these powerful transformations.
Introduction: The Strategic Advantage of Thiophene Sulfonates
Palladium-catalyzed cross-coupling has become an indispensable tool for C-C and C-heteroatom bond formation.[3][4] While aryl and heteroaryl halides have been the workhorse electrophiles, their sulfonate ester counterparts present a compelling alternative. Derived from phenols or, in this context, hydroxythiophenes, sulfonates expand the synthetic toolkit considerably.[5][6]
The key advantages include:
-
Accessibility : Hydroxythiophenes can be synthesized through various routes and serve as stable, accessible precursors to the corresponding sulfonates.
-
Tunable Reactivity : The leaving group ability of the sulfonate can be precisely tuned by modifying its electronic properties. The general order of reactivity is Nonaflate > Triflate > Tosylate/Mesylate. This allows for chemoselective couplings where a sulfonate can be reacted in the presence of a less reactive halide, or vice-versa.[5]
-
Orthogonal Reactivity to Halides : In complex molecules containing both halide and sulfonate moieties, each can be addressed selectively by choosing the appropriate catalyst system and reaction conditions, enabling intricate molecular architectures.
This document will focus on three cornerstone palladium-catalyzed reactions as applied to thiophene sulfonates: the Suzuki-Miyaura coupling for C-C bond formation, the Stille coupling for C-C bond formation with organostannanes, and the Buchwald-Hartwig amination for C-N bond formation.
Core Mechanistic Principles
The catalytic cycle for these reactions is a well-established sequence involving a Pd(0)/Pd(II) redox couple. While specific ligands and substrates introduce nuances, the fundamental pathway provides a crucial framework for understanding and troubleshooting these transformations.[7]
The cycle begins with an active Pd(0) species, often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(ligand)₂.[8]
-
Step A: Oxidative Addition : The cycle commences with the oxidative addition of the thiophene sulfonate to the Pd(0) complex. This is often the rate-determining step, particularly for less reactive sulfonates like tosylates. The C-O bond of the sulfonate cleaves and inserts into the palladium center, forming a Pd(II) intermediate.[5]
-
Step B: Transmetalation (Suzuki & Stille) / Amine Coordination (Buchwald-Hartwig) :
-
In Suzuki and Stille couplings, the organoboron or organotin reagent transfers its organic group to the palladium center, displacing the sulfonate anion. This step is known as transmetalation.[7][9]
-
In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[10]
-
-
Step C: Reductive Elimination : The two organic fragments (the thiophene and the newly introduced group) couple and are expelled from the palladium coordination sphere. This step, termed reductive elimination, forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Application Protocols and Methodologies
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Suzuki-Miyaura Coupling of Thiophene Tosylates
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. While thiophene triflates are highly reactive, the use of more stable and economical thiophene tosylates is often preferred. Success with these less reactive electrophiles hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[11]
Scientist's Note: The challenge with tosylates is the slower rate of oxidative addition compared to triflates or halides. Ligands like SPhos or RuPhos create a more electron-rich and sterically accessible Pd(0) center, which significantly accelerates this crucial first step of the catalytic cycle.[12][13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add the thiophene tosylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene/H₂O 10:1) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Degassing : Seal the flask and thoroughly degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Thiophene Tosylates
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 70-85 |
Stille Coupling of Thiophene Triflates
The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance.[14] Thiophene triflates are ideal electrophiles for this reaction due to their high reactivity, which often allows for milder reaction conditions compared to tosylates or even bromides.[9][15]
Scientist's Note: A key consideration in Stille couplings is the potential toxicity of organotin byproducts. The workup procedure should be designed to effectively remove these residues. A common method is to wash the organic phase with an aqueous KF solution, which precipitates the tin species as insoluble fluorides.
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add the thiophene triflate (1.0 equiv) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) if required.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.
-
Solvent & Reagent Addition : Add a degassed aprotic solvent (e.g., DMF, NMP, or Dioxane). Add the organostannane reagent (1.1-1.3 equiv) via syringe.
-
Degassing : Further degas the solution by bubbling argon through it for 10-15 minutes.
-
Reaction : Heat the mixture to the desired temperature (typically 60-90 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the solution with a saturated aqueous KF solution and stir for 1 hour to precipitate tin salts.
-
Purification : Filter the mixture through a pad of Celite®, washing with the organic solvent. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of Thiophene Nonaflates
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[10] Thiophene nonaflates (derived from nonafluorobutanesulfonyl fluoride) are exceptionally potent electrophiles, surpassing even triflates in reactivity. This allows for C-N bond formation under very mild conditions and enables the coupling of challenging, weakly nucleophilic amines.[16]
Scientist's Note: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or Cs₂CO₃ are required to deprotonate the amine or the amine-Pd complex without competing in side reactions. For sensitive substrates, a weaker base like Cs₂CO₃ is often a good starting point.[17][18]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, add the thiophene nonaflate (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or Xantphos, 2-4 mol%) to an oven-dried vial or flask.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction : Seal the vessel and heat to the desired temperature (often 80-110 °C, but room temperature is possible for highly reactive systems). Stir vigorously. Monitor progress by LC-MS.
-
Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of silica, eluting with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in a suitable solvent and perform an aqueous workup if necessary to remove inorganic salts. Dry the organic layer, concentrate, and purify by flash column chromatography.
Table 2: Example Conditions for Buchwald-Hartwig Amination of Thiophene Nonaflates
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 6 | 90-98 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | 4 | 88-96 |
| Benzamide | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 65-80 |
Conclusion and Outlook
Thiophene sulfonates are powerful, versatile electrophiles for palladium-catalyzed cross-coupling reactions. Their tunable reactivity and accessibility from hydroxythiophene precursors make them a strategic alternative to traditional thiophene halides. By understanding the core mechanistic principles and employing robust, ligand-supported catalyst systems, researchers can reliably construct complex thiophene-containing molecules. The protocols and insights provided herein serve as a comprehensive guide for scientists in drug discovery and materials development to harness the full potential of these valuable transformations.
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Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water . Organometallics - ACS Publications. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . Find an Expert - The University of Melbourne. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery . PubMed. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . PMC - NIH. [Link]
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Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water . Organometallics - ACS Publications. [Link]
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Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water . Sci-Hub. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . Journal of the American Chemical Society. [Link]
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Furans, Thiophenes and Related Heterocycles in Drug Discovery . ResearchGate. [Link]
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Thiophenes - Heterocyclic Organic Compounds . Labinsights. [Link]
- Thiophene sulfonic acid preparation.
-
Synthesis of thiophenes having the biologically active sulfonamide... . ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . NIH. [Link]
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The Crucial Role of Thiophene Intermediates in Drug Discovery . DC Fine Chemicals. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). [Link]
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Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones . Taylor & Francis Online. [Link]
-
Thiophene . Wikipedia. [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene . Research and Reviews. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization . PMC - PubMed Central. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. [Link]
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Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts . The Journal of Organic Chemistry - ACS Publications. [Link]
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Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride . MDPI. [Link]
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The Mechanisms of the Stille Reaction . University of Windsor. [Link]
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Stille Coupling . OpenOChem Learn. [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis . NIH. [Link]
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Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme . Journal of the American Chemical Society. [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes . ACS Publications. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . MDPI. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Stille reaction . Wikipedia. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki-cross-coupling reaction of 5-bromothiophene . TÜBİTAK Academic Journals. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization . Semantic Scholar. [Link]
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Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling reactions . OUCI. [Link]
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Stille Coupling . SynArchive. [Link]
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A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines . ResearchGate. [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . ResearchGate. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]
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Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . YouTube. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . ResearchGate. [Link]
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Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling . ResearchGate. [Link]
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Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases . Organic Chemistry Portal. [Link]
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Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction . Dalton Transactions (RSC Publishing). [Link]
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The Strategic Utility of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate in the Synthesis of Potent Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Quest for Precision in Kinase Inhibition
The landscape of modern therapeutics is profoundly shaped by the pursuit of selective kinase inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways regulating growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug discovery.[1][2] The thiophene nucleus has emerged as a privileged scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions.[3] This guide focuses on a key building block, Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate , and its application in the streamlined synthesis of thiophene-based kinase inhibitors. Its unique structural features offer a direct route to a diverse array of potential therapeutic agents.
Chemical Profile and Strategic Advantages of this compound
This compound is a bifunctional molecule poised for strategic chemical modifications. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[4] This reaction is the cornerstone of its utility in generating kinase inhibitor libraries. The methyl acetate group provides an additional point for diversification or can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with the target kinase.
The thiophene ring itself is not merely a passive scaffold but an active participant in molecular recognition. Its sulfur atom can engage in specific interactions within the ATP-binding pocket of kinases, contributing to the overall potency and selectivity of the inhibitor.[5] The disubstituted pattern of the thiophene ring in this compound allows for the precise spatial orientation of the sulfonamide and the methyl acetate functionalities, which is critical for optimizing interactions with the kinase target.
Synthetic Protocol: A Representative Kinase Inhibitor Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, Methyl 2-[5-({[4-(pyridin-4-yl)phenyl]amino}sulfonyl)thiophen-2-yl]acetate , a hypothetical compound designed based on established structure-activity relationships of thiophene-based kinase inhibitors. The choice of 4-(pyridin-4-yl)aniline as the amine component is illustrative of the types of fragments often incorporated into kinase inhibitors to enhance their properties.
Protocol 1: Synthesis of Methyl 2-[5-({[4-(pyridin-4-yl)phenyl]amino}sulfonyl)thiophen-2-yl]acetate
Objective: To synthesize a thiophene sulfonamide-based kinase inhibitor via nucleophilic substitution.
Materials:
-
This compound
-
4-(pyridin-4-yl)aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(pyridin-4-yl)aniline (1.0 eq).
-
Dissolve the amine in a mixture of anhydrous DCM and anhydrous THF (3:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to elute the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized Methyl 2-[5-({[4-(pyridin-4-yl)phenyl]amino}sulfonyl)thiophen-2-yl]acetate should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of all expected protons and their chemical environments. The proton of the sulfonamide –SO₂NH– group is expected to appear as a singlet between 8.78 and 10.15 ppm.[7]
-
¹³C NMR Spectroscopy: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Caption: Inhibition of the JNK signaling pathway by a thiophene sulfonamide inhibitor.
CDK5 Signaling Pathway
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family that plays a crucial role in neuronal development, function, and survival. [4][8]Its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's disease.
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Application Notes and Protocols: A Guide to the Synthesis of Thiophene-Based Sulfonamides from Thiophenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene-Containing Sulfonamides
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Its structural similarity to the benzene ring allows it to act as a bioisostere, while its unique electronic properties can enhance biological activity and modulate physicochemical characteristics.[2] When incorporated into the sulfonamide functional group, another cornerstone of drug design, the resulting thiophene-based sulfonamides represent a class of compounds with significant therapeutic potential.[4] In fact, sulfonamide-containing drugs hold the top rank for new drug approvals by the U.S. FDA over the last decade, highlighting their continued importance.[4]
This document provides a comprehensive guide to the synthesis of sulfonamides derived from thiophenesulfonyl chloride, a key intermediate in the preparation of these valuable compounds. It is designed to provide researchers and drug development professionals with the necessary technical details, safety protocols, and mechanistic insights to successfully synthesize and purify these target molecules.
Reaction Mechanism: The Foundation of Sulfonamide Synthesis
The synthesis of sulfonamides from thiophenesulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the thiophenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product.
The presence of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the synthesis of a thiophene-based sulfonamide from thiophenesulfonyl chloride and a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiophene-2-sulfonyl chloride | ≥97% | Commercially Available | Handle with extreme care in a fume hood.[5] |
| Primary or Secondary Amine | ≥98% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Solvents for Chromatography | HPLC Grade | Commercially Available | e.g., Hexanes, Ethyl Acetate |
Experimental Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Thiophenesulfonyl Chloride: Dissolve the thiophenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Extraction and Drying: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Safety Precautions: Handling Thiophenesulfonyl Chloride
Thiophenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Handle thiophenesulfonyl chloride exclusively in a well-ventilated chemical fume hood.[5][6]
-
Moisture Sensitivity: This compound reacts violently with water and moisture to release toxic hydrogen chloride gas.[6][7] Ensure all glassware is dry and use anhydrous solvents. Store the reagent in a tightly sealed container in a dry, cool, and well-ventilated area.[5][7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines (except under controlled reaction conditions).[6][8]
-
Spills: In case of a spill, absorb the material with an inert, dry substance (e.g., sand or vermiculite) and place it in a suitable container for disposal. Do not use water to clean up spills.[7]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
-
Characterization and Data Analysis
The synthesized sulfonamide should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
-
Melting Point: To assess purity.
Conclusion
The synthesis of sulfonamides from thiophenesulfonyl chloride is a robust and versatile method for accessing a class of compounds with significant potential in drug discovery and development. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can efficiently synthesize and purify these valuable molecules for further biological evaluation.
References
- 3-Thiophenesulfonyl chloride - SAFETY D
- Thiophene-2-sulfonyl chloride(16629-19-9) - ChemicalBook. (n.d.). ChemicalBook.
- Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride. (2025, December 20). Fisher Scientific.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). NIH Public Access.
- SAFETY DATA SHEET - Thiophene-2-sulfonyl chloride. (2025, September 14). Thermo Fisher Scientific.
- Synthesis of thiophenes having the biologically active sulfonamide... (n.d.).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). Request PDF.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
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- Amine Reactions. (2023, January 22). Chemistry LibreTexts.
- Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube.
- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). The Journal of Organic Chemistry.
- Mechanism for reaction of NOCl (Tilden reagent) with primary amines. (2019, November 26). Chemistry Stack Exchange.
- Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... (n.d.).
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The Lynchpin Intermediate: Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate in Agrochemical Synthesis
Introduction: In the competitive landscape of agrochemical research and development, the discovery of versatile building blocks is paramount to the efficient synthesis of novel, high-efficacy active ingredients. Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a specialized thiophene derivative, has emerged as a critical intermediate in the creation of advanced agrochemicals. Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and an ester moiety on a stable thiophene scaffold, offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of modern herbicides and fungicides.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of next-generation agrochemicals. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability in a research setting.
Core Concepts: The Synthetic Utility of a Thiophene Scaffold
The thiophene ring is a privileged heterocycle in medicinal and agricultural chemistry due to its electronic properties and ability to participate in a wide range of chemical transformations. The presence of the sulfur atom influences the aromaticity and reactivity of the ring, often enhancing biological activity compared to its benzene analogues. In this compound, the key functional groups for synthetic manipulation are the sulfonyl chloride and the methyl acetate.
-
The Sulfonyl Chloride Moiety: This highly electrophilic group is the primary site for derivatization. It readily reacts with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is the cornerstone of the synthesis of sulfonylurea herbicides, a class of compounds known for their potent and selective inhibition of the acetolactate synthase (ALS) enzyme in plants.
-
The Methyl Acetate Moiety: The ester group provides a secondary point for modification. While less reactive than the sulfonyl chloride, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be involved in other transformations to further elaborate the final molecular structure.
Application Note I: Synthesis of Sulfonylurea Herbicides
The most prominent application of this compound is in the synthesis of sulfonylurea herbicides. These herbicides are characterized by a sulfonylurea bridge that connects an aromatic or heterocyclic group to a substituted pyrimidine or triazine ring.
Mechanistic Rationale for Sulfonylurea Synthesis
The synthesis of the sulfonylurea linkage from this compound proceeds via a two-step sequence. First, the sulfonyl chloride is reacted with a primary amine, typically an aniline or a heterocyclic amine, to form a sulfonamide. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamide is then reacted with a heterocyclic carbamate (e.g., a phenyl carbamate derivative of a pyrimidine or triazine) in the presence of a base to form the final sulfonylurea product.
Diagram of the General Synthetic Workflow for Sulfonylurea Herbicides
Caption: General workflow for the synthesis of sulfonylurea herbicides.
Detailed Protocol: Synthesis of a Thiophene-based Sulfonylurea Herbicide
This protocol describes a representative synthesis of a sulfonylurea herbicide using this compound and 2-amino-4,6-dimethoxypyrimidine, a common heterocyclic amine used in commercial herbicides.
Step 1: Synthesis of the Sulfonamide Intermediate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
2-amino-4,6-dimethoxypyrimidine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of 2-amino-4,6-dimethoxypyrimidine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the sulfonamide intermediate.
-
Step 2: Synthesis of the Final Sulfonylurea Herbicide
-
Reagents and Materials:
-
Sulfonamide intermediate from Step 1 (1.0 eq)
-
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Acetonitrile, anhydrous
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sulfonamide intermediate and phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate in anhydrous acetonitrile.
-
Add DBU to the solution and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.
-
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | This compound, 2-amino-4,6-dimethoxypyrimidine | Pyridine | Dichloromethane | 85-95% |
| 2 | Sulfonamide intermediate, Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | DBU | Acetonitrile | 70-85% |
Application Note II: Synthesis of Thiophene-Based Fungicides
Thiophene sulfonamides, derived from this compound, also exhibit significant potential as fungicides. The sulfonamide linkage is a key pharmacophore in many biologically active molecules, and its incorporation into a thiophene scaffold can lead to compounds with potent antifungal properties.
Design Strategy for Thiophene-Based Fungicides
The general strategy for designing fungicides from this intermediate involves the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines. These amines can be aliphatic, aromatic, or heterocyclic, allowing for the creation of a large library of candidate compounds for biological screening. The variation in the amine substituent can significantly impact the antifungal activity and spectrum of the final product.
Diagram of the Synthesis of Thiophene Sulfonamide Fungicides
Caption: Workflow for the synthesis and screening of thiophene sulfonamide fungicides.
Detailed Protocol: Parallel Synthesis of a Thiophene Sulfonamide Library
This protocol outlines a method for the parallel synthesis of a small library of thiophene sulfonamides for initial fungicidal screening.
-
Reagents and Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block or individual reaction vials
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.5 M).
-
Prepare stock solutions of each amine in anhydrous DCM (e.g., 0.6 M).
-
Prepare a stock solution of TEA in anhydrous DCM (e.g., 1.0 M).
-
To each well or vial, add the this compound stock solution (1.0 eq).
-
Add the respective amine stock solution to each well (1.2 eq).
-
Add the TEA stock solution to each well (1.5 eq).
-
Seal the reaction block or vials and shake at room temperature for 16-24 hours.
-
After the reaction is complete, quench each reaction with the addition of water.
-
Extract the products with ethyl acetate.
-
The organic layers can be concentrated in a centrifugal evaporator.
-
The crude products can be submitted for high-throughput screening or purified by preparative HPLC.
-
Conclusion
This compound is a high-value intermediate for the synthesis of innovative agrochemicals. Its strategic combination of a reactive sulfonyl chloride and a modifiable ester group on a thiophene core provides a versatile platform for the development of potent herbicides and fungicides. The protocols detailed in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this key building block, paving the way for the discovery of next-generation crop protection solutions.
References
- Levitt, G. (1984). U.S. Patent No. 4,481,029. Washington, DC: U.S.
-
PubChem. (n.d.). Thifensulfuron-methyl. National Center for Biotechnology Information. [Link]
-
AERU. (n.d.). Thifensulfuron-methyl (Ref: DPX M616). University of Hertfordshire. [Link]
-
Krasavin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(1), 123. [Link]
-
Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. [Link]
- Nanjing First Pesticide Group Co Ltd. (2010).
High-throughput screening of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate derivatives
Application Note & Protocol Guide
Topic: High-Throughput Screening of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate Derivatives for Novel Covalent Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pursuit of Irreversible Therapeutics
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological targets.[1][2] This class of drugs offers distinct advantages, including enhanced potency and prolonged duration of action, which can be particularly beneficial for challenging targets.[2] Among the various reactive functionalities used to achieve covalent modification, the sulfonyl chloride group stands out for its reactivity towards nucleophilic residues like lysine and cysteine on proteins.[3] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a novel library of compounds based on the this compound scaffold, aiming to identify promising covalent inhibitors for therapeutic development.
Introduction to the Target Scaffold: this compound
The core structure, this compound, presents a unique combination of a reactive sulfonyl chloride warhead and a thiophene-based scaffold. Thiophene derivatives are prevalent in medicinal chemistry and have been successfully incorporated into a wide range of approved drugs.[4][5] The acetate moiety offers a potential vector for modifying solubility and cell permeability. The primary focus of an HTS campaign for this library is the identification of molecules that can selectively and efficiently form covalent bonds with a target protein, leading to its inhibition.
A critical consideration for this scaffold is the inherent reactivity of the sulfonyl chloride group.[3][6][7] While essential for covalent bond formation, this reactivity also poses challenges, such as the potential for non-specific binding and compound instability in aqueous assay buffers. Therefore, the HTS workflow must be meticulously designed to mitigate these issues and effectively distinguish true hits from false positives.[8][9][10]
The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a powerful methodology that enables the rapid testing of large compound libraries to identify molecules with desired biological activity.[9][11][12] The success of an HTS campaign for covalent inhibitors hinges on a well-planned workflow that encompasses robust assay development, careful execution, and rigorous data analysis and validation.[8][13]
Figure 1: A generalized workflow for the high-throughput screening of covalent inhibitors.
Experimental Protocols
Library Preparation and Management
Given the reactivity of the sulfonyl chloride moiety, proper handling and storage of the compound library are paramount.
Protocol 3.1.1: Compound Library Handling
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each this compound derivative in anhydrous DMSO.
-
Storage: Store stock solutions at -80°C in desiccated conditions to minimize degradation due to moisture.
-
Assay Plate Preparation: For the primary screen, create intermediate plates by diluting the stock solutions. Further dilute these to the final assay concentration immediately before use to minimize the time the reactive compounds spend in aqueous buffer.
Primary High-Throughput Screen
The primary screen aims to identify initial "hits" from the compound library at a single concentration. A robust and sensitive assay is crucial.[12] A biochemical assay using a purified target protein is often the preferred starting point.
Protocol 3.2.1: Biochemical Inhibition Assay (Example: Kinase Target)
-
Assay Principle: This protocol describes a generic kinase assay where inhibition is measured by a decrease in the phosphorylation of a substrate. The detection can be fluorescence-based (e.g., TR-FRET, FP) or luminescence-based.[12]
-
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Dispense 5 µL of assay buffer containing the target kinase into each well of a 384-well plate.
-
Add 50 nL of the test compound solution (from the diluted assay plate) to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation. This pre-incubation step is critical for covalent inhibitors.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and develop the signal according to the detection reagent manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Controls:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO vehicle.
-
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen need to be confirmed. This involves re-testing the original compound and determining its potency through a dose-response curve.[14]
Protocol 3.3.1: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions (e.g., 10-point, 3-fold dilutions) of the hit compounds in DMSO.
-
Assay Performance: Perform the same biochemical assay as in the primary screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal and Counter-Screens
False positives are a common challenge in HTS, especially with reactive compounds.[8][9][10] Orthogonal and counter-screens are essential to eliminate compounds that interfere with the assay technology or exhibit non-specific activity.
Protocol 3.4.1: Counter-Screen for Assay Interference
-
Assay Setup: Run the primary assay in the absence of the target enzyme.
-
Compound Testing: Test the hit compounds in this setup.
-
Analysis: Compounds that show a signal in the absence of the target are likely interfering with the assay components and should be flagged as false positives.
Covalent Binding Characterization
For confirmed hits, it is crucial to demonstrate that they are indeed binding covalently to the target protein. High-resolution mass spectrometry is a powerful technique for this purpose.[2][15][16]
Protocol 3.5.1: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein with a molar excess of the hit compound for a defined period.
-
Sample Preparation: Desalt the protein-compound mixture to remove non-covalently bound molecules.
-
Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Interpretation: A mass shift corresponding to the molecular weight of the compound confirms covalent adduction.[15]
Data Analysis and Interpretation
Primary Screen Data Analysis
The quality of an HTS assay is assessed using statistical parameters like the Z'-factor.[17] A Z'-factor between 0.5 and 1.0 is considered excellent for a high-quality assay.[17]
Hits are typically identified based on a pre-defined threshold, such as a certain percentage of inhibition or a specific number of standard deviations from the mean of the negative controls.
Hit Prioritization
Confirmed hits are prioritized for further investigation based on several criteria:
-
Potency (IC50): Lower IC50 values indicate higher potency.
-
Structure-Activity Relationship (SAR): Initial SAR trends from the hit set can guide further optimization.[8]
-
Chemical Tractability: The feasibility of synthesizing analogues for lead optimization.
-
Lack of Promiscuity: Compounds that are active against multiple unrelated targets are generally deprioritized.
Data Presentation: Hypothetical Screening Results
The following tables represent hypothetical data from an HTS campaign of this compound derivatives.
Table 1: Primary HTS Summary
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z'-Factor | 0.85 |
| Hit Threshold | >50% Inhibition |
| Initial Hit Rate | 2.5% (250 compounds) |
Table 2: Hit Confirmation and Triage
| Stage | Number of Compounds |
| Initial Hits | 250 |
| Confirmed in Dose-Response | 150 |
| Passed Counter-Screens | 100 |
| Final Confirmed Hits | 100 |
Table 3: Profile of Top 5 Hits
| Compound ID | IC50 (µM) | Covalent Adduct Confirmed (MS) |
| HTS-001 | 0.5 | Yes |
| HTS-002 | 1.2 | Yes |
| HTS-003 | 2.5 | Yes |
| HTS-004 | 5.1 | Yes |
| HTS-005 | 8.9 | Yes |
Conclusion and Future Directions
The high-throughput screening of this compound derivatives provides a promising avenue for the discovery of novel covalent inhibitors. The protocols and strategies outlined in this application note offer a robust framework for identifying, confirming, and characterizing potent and selective hits. The inherent reactivity of the sulfonyl chloride warhead necessitates a carefully designed screening cascade with rigorous validation steps to eliminate false positives. Future work will focus on lead optimization of the confirmed hits to improve their potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective covalent therapeutics.
References
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- ResearchGate. (2025). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow.
- PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
- YouTube. (2023). High Throughput Screening HTS for Hit or Lead Identification - Series 17.
- Australian Government Department of Health. (2021). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). Retrieved from Australian Government Department of Health.
- Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
- YouTube. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML.
- PubMed. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases.
- YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
- Oreate AI Blog. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- PMC - NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
- ACS Publications. (2025). High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry.
- University of Michigan Deep Blue. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.
- Penta chemicals. (2025). Methyl acetate.
- ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors.
- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from Journal of the American Chemical Society.
- MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ScienceDirect. (n.d.). RIFM fragrance ingredient safety assessment, lavandulyl acetate, CAS Registry Number 25905-14-0.
Sources
- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Topic: Scale-up Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol details a robust and scalable method centered on the electrophilic chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate. Emphasis is placed on process safety, reaction parameter optimization, and in-process controls to ensure a reproducible and high-yielding synthesis suitable for drug development campaigns. This guide integrates established chemical principles with practical, field-proven insights to address the specific challenges associated with handling highly reactive reagents like chlorosulfonic acid on a larger scale.
Introduction and Scientific Rationale
This compound is a valuable heterocyclic building block. The presence of a reactive sulfonyl chloride group and an ester moiety makes it a versatile precursor for creating diverse molecular architectures, notably in the development of antiplatelet agents. For instance, related thiophene sulfonyl derivatives are crucial in the synthesis of drugs like Clopidogrel.[1][2]
The synthetic strategy hinges on the direct chlorosulfonation of the commercially available starting material, Methyl 2-(thiophen-2-yl)acetate. This reaction is an electrophilic aromatic substitution, where the electron-rich thiophene ring attacks a potent electrophile derived from chlorosulfonic acid.
Causality of Experimental Design:
-
Regioselectivity: The thiophene ring is highly activated towards electrophilic substitution. The substitution occurs predominantly at the C5 position (alpha to the sulfur atom) due to the superior stabilization of the sigma complex intermediate by the lone pair of electrons on the ring's sulfur atom. The C2-acetate group is weakly deactivating but does not significantly hinder substitution at the vacant C5 position.
-
Reagent Choice: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its high reactivity and commercial availability. It serves as both the solvent and the sulfonating agent. The reaction does not require an additional catalyst.
-
Temperature Control: This reaction is highly exothermic. Strict low-temperature control (typically 0 to 5 °C) is critical to prevent thermal runaway and minimize the formation of side products, such as symmetrical sulfones and other degradation products.
Overall Synthetic Workflow
The process can be broken down into four main stages: Reaction Setup & Execution, Reaction Quench, Product Isolation & Work-up, and Final Purification & Analysis. The logical flow is designed to ensure safety and maximize product purity.
Caption: High-level workflow for the scale-up synthesis.
Safety Engineering and Hazard Management
Chlorosulfonic acid is a highly corrosive and reactive substance that demands stringent safety protocols. It reacts violently with water, releasing significant heat and toxic fumes (HCl and H₂SO₄ mist).[3][4]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, a full-face shield, chemical splash goggles, and an acid-proof suit or apron.[3][4] A self-contained breathing apparatus (SCBA) or a full-face airline respirator should be readily available for emergencies.[4]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood designed for handling corrosive materials.[5][6]
-
Emergency Facilities: Safety showers and eyewash stations must be immediately accessible.[3][7] Spill kits containing inert absorbent materials (such as vermiculite or dry sand) must be available. DO NOT USE WATER OR COMBUSTIBLE MATERIALS TO CLEAN SPILLS .[7]
-
Materials Compatibility: Use only glass-lined steel or appropriate stainless steel reactors. Avoid contact with organic materials, bases, finely powdered metals, and moisture.[4][6]
Caption: Critical safety decision flowchart for handling reagents.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on specific equipment.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Quantity | Moles | Notes |
| Methyl 2-(thiophen-2-yl)acetate | 19432-68-9 | 156.21 | 70.0 g | 0.448 | Starting material, >98% purity |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 261 g (150 mL) | 2.24 | 5.0 equivalents, acts as solvent and reagent |
| Deionized Water (for quench) | 7732-18-5 | 18.02 | 2.0 L | - | Used for quench and washing |
| Hexanes | 110-54-3 | - | ~500 mL | - | For recrystallization |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - | For recrystallization |
Equipment:
-
1 L, 3-neck, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Chiller/circulator for reactor temperature control.
-
Addition funnel (pressure-equalizing).
-
3 L beaker or vessel for quenching.
-
Large Buchner funnel and vacuum flask.
-
Vacuum oven.
Step-by-Step Methodology
Part A: Reaction Setup and Execution
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with dry nitrogen.
-
Chilling: Begin circulating coolant through the reactor jacket to bring the internal temperature to 0 °C.
-
Charge Reagent: Carefully charge the chlorosulfonic acid (261 g) into the reactor under a gentle nitrogen stream. Maintain the internal temperature between 0-5 °C.
-
Substrate Addition: Begin the dropwise addition of Methyl 2-(thiophen-2-yl)acetate (70.0 g) via the addition funnel over a period of 60-90 minutes.
-
Causality: Slow addition is crucial to control the exothermic reaction and maintain a stable internal temperature. A temperature spike can lead to unwanted side reactions.
-
-
Reaction Hold: Once the addition is complete, maintain the reaction mixture at 0-5 °C with stirring for an additional 2-3 hours.
-
In-Process Control (IPC): Carefully take a small aliquot of the reaction, quench it into ice water, extract with dichloromethane, and analyze by TLC or LC-MS to confirm the consumption of the starting material.
Part B: Reaction Quench (Critical Step)
-
Prepare Quench Vessel: In a separate, well-ventilated area, prepare a large vessel containing a vigorously stirred mixture of crushed ice and water (2.0 L).
-
Reverse Addition: Slowly and carefully transfer the reaction mixture from the reactor into the ice/water slurry. This can be done via a cannula or by carefully pouring.
-
Precipitation: The product will precipitate as a solid upon quenching. Continue stirring the slurry for 30 minutes to ensure complete precipitation and hydrolysis of reactive species.
Part C: Product Isolation and Drying
-
Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 200 mL) until the filtrate is no longer strongly acidic (check with pH paper).
-
Causality: This wash removes residual acids (HCl, H₂SO₄) which can degrade the product upon storage.
-
-
Drying: Transfer the crude solid to a drying dish and dry under vacuum at 40-45 °C until a constant weight is achieved.
Part D: Purification
-
Recrystallization: Dissolve the crude, dried solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5 °C in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-45 °C.
Characterization and Data Summary
The final product should be characterized to confirm its identity and purity.
Table 2: Expected Results and Analytical Parameters
| Parameter | Expected Result | Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Yield | 85-95 g (75-85%) | Gravimetric |
| Purity | >98% | HPLC |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (d, 1H, thiophene-H), ~7.0 (d, 1H, thiophene-H), ~3.9 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) | 400 MHz NMR Spectroscopy |
| Mass Spec (ESI-) | The sulfonyl chloride may hydrolyze in the source. Expect to see the corresponding sulfonic acid peak [M-H]⁻ at m/z ~237. | LC-MS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution |
| Low Yield | 1. Incomplete reaction.2. Temperature too high during addition.3. Product loss during quench/work-up. | 1. Extend reaction time and confirm with IPC.2. Improve cooling efficiency; slow down addition rate.3. Ensure complete precipitation before filtering; avoid excessive washing. |
| Dark-colored/Oily Product | 1. Reaction temperature exceeded 10 °C.2. Insufficient washing. | 1. Discard run and repeat with stricter temperature control.2. Re-slurry crude product in cold water and re-filter.3. Perform charcoal treatment during recrystallization. |
| Product Fails Purity Spec | 1. Incomplete reaction.2. Impure starting material.3. Inefficient purification. | 1. Re-subject material to reaction conditions (not recommended) or purify via column chromatography.2. Check purity of starting material before use.3. Perform a second recrystallization. |
Conclusion
The protocol described provides a reliable and scalable pathway to this compound. The cornerstone of this process is the meticulous control of reaction temperature and the implementation of stringent safety protocols, particularly during the handling and quenching of chlorosulfonic acid. By adhering to this guide, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating further synthetic advancements.
References
- Chlorosulfonic Acid Safety and Handling. DuPont. [URL: https://www.chemours.com/en/-/media/files/sulfur-products/chlorosulfonic-acid-safety-and-handling.pdf]
- Chlorosulfonic acid Technical Data Sheet. Atul Ltd. [URL: https://www.atul.co.in/share/storages/bulk-chemicals-and-intermediates/chlorosulphonic-acid/chlorosulphonic-acid.pdf]
- Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0412.pdf]
- Safety Data Sheet: Chlorosulfonic Acid. Loba Chemie. [URL: https://www.lobachemie.com/msds-storage/loba-msds-english-c/CHLOROSULFONIC%20ACID%20FOR%20SYNTHESIS-C3395.pdf]
- Safety Data Sheet: Chlorosulfonic Acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC109720010]
- Methyl 2-(thiophen-2-yl)acetate Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/194326]
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. [URL: https://www.researchgate.
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/]
- Clopidogrel Impurity Information. BOC Sciences. [URL: https://www.bocsci.com/product/s-methyl-2-2-chlorophenyl-2-2-thiophen-2-yl-ethyl-amino-acetate-hydrochloride-cas-141109-19-5-1498715.html]
- Synthesis of Sulfonyl Chlorides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O2S/sulfonylchlorides.shtm]
- This compound Product Page. Clinivex. [URL: https://www.clinivex.com/product/1225721-78-6]
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [URL: https://www.mdpi.com/1420-3049/24/10/1948]
Sources
Applications of thiophene-based compounds in materials science
An In-Depth Technical Guide to the Applications of Thophene-Based Compounds in Materials Science
Introduction: The Versatility of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a cornerstone in the field of materials science.[1][2] Its discovery was as a contaminant in benzene, and interestingly, it shares many similar chemical properties with its carbocyclic cousin.[1][3] However, the presence of the sulfur atom imparts unique electronic and structural characteristics that make thiophene and its derivatives exceptionally versatile building blocks for advanced functional materials.[4][5] The sulfur atom's lone pairs contribute to the π-electron system, creating an electron-rich aromatic ring that facilitates charge transport. This, combined with the ability to easily modify its structure at the 2, 3, 4, and 5 positions, allows for the precise tuning of optical and electronic properties.[5][6]
This inherent tunability has led to an explosion of research and applications, positioning thiophene-based compounds at the forefront of organic electronics, sensor technology, and nanomedicine.[2][7] From highly efficient solar cells to sensitive biosensors and targeted drug delivery systems, the applications are vast and impactful. This guide provides an in-depth look at these key areas, offering not just an overview but also detailed protocols and the scientific rationale behind the application of these remarkable compounds.
Section 1: The Electronic Heartbeat: Thiophene in Organic Electronics
The excellent charge transport properties and environmental stability of thiophene-based materials make them ideal candidates for organic semiconductors.[8][9] They are central components in a range of optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][8]
Organic Field-Effect Transistors (OFETs)
Application Note: OFETs are fundamental components of flexible and low-cost electronics, such as display drivers and identification tags.[10] In an OFET, a thiophene-based organic semiconductor serves as the active channel layer where charge transport occurs. The performance of the OFET, primarily measured by its charge carrier mobility and on/off ratio, is critically dependent on the molecular structure and solid-state packing of the thiophene compound.[11] Fused thiophene derivatives, for example, often exhibit high mobility due to their rigid, planar structures which promote strong intermolecular π-π stacking, creating efficient pathways for charge carriers to move through the material.[10] Poly(3-hexylthiophene) (P3HT) is one of the most widely studied thiophene-based polymers for OFETs due to its solution processability and good performance. The choice of solvent, deposition technique (e.g., spin-coating), and post-deposition annealing temperature are all critical experimental parameters that directly influence the polymer chain organization and, consequently, the device's electronic characteristics.
Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact P3HT OFET
This protocol describes a standard method for creating and testing a P3HT-based OFET using solution-based techniques.
I. Materials and Substrate Preparation:
-
Substrate: Highly doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The wafer acts as the gate electrode, and the SiO₂ as the gate dielectric.
-
Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Surface Treatment: Dry the substrate with a nitrogen gun and treat it with an oxygen plasma or UV-ozone cleaner for 10 minutes. This removes organic residues and renders the surface hydrophilic.
-
Hydrophobization (Causality): To promote the ordered packing of the P3HT polymer chains and improve device performance, the dielectric surface is often treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is done by vapor deposition or solution immersion, creating a hydrophobic surface that aligns the polymer backbone favorably for charge transport.
II. Semiconductor Deposition:
-
Solution Preparation: Prepare a 5 mg/mL solution of regioregular P3HT in a high-boiling-point solvent such as chloroform or chlorobenzene. Stir overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
Spin-Coating: Filter the P3HT solution through a 0.45 µm PTFE filter. Spin-coat the solution onto the prepared substrate. A typical spin-coating recipe is 1000 rpm for 60 seconds. This step should be performed in an inert atmosphere (glovebox).
-
Annealing (Causality): Transfer the coated substrate to a hotplate and anneal at 120-150 °C for 10-30 minutes inside the glovebox. This thermal annealing step is crucial as it enhances the crystallinity and ordering of the P3HT film, which directly increases charge carrier mobility.
III. Electrode Deposition:
-
Masking: Place a shadow mask with the desired source and drain electrode pattern onto the P3HT film.
-
Thermal Evaporation: Deposit 50 nm of Gold (Au) through the shadow mask using a thermal evaporator at a pressure below 10⁻⁶ Torr. A thin (5 nm) layer of Chromium (Cr) or Molybdenum Oxide (MoO₃) can be used as an adhesion layer between the P3HT and Au.
IV. Characterization:
-
Electrical Measurement: Place the completed device on a probe station inside a glovebox or in a vacuum. Use a semiconductor parameter analyzer to measure the transfer and output characteristics.
-
Data Extraction: From the transfer curve (Drain Current vs. Gate Voltage), extract the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).
Data Presentation: Performance of Thiophene-Based Semiconductors in OFETs
| Semiconductor Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| P3HT | Spin-Coating | ~0.1 | > 10⁵ | [10] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | Single Crystal | 1.26 | > 10⁶ | |
| Benzene-fused Thiophene Derivative | Single Crystal | 1.0 | > 10⁶ | |
| Naphthalene-fused Thiophene Derivative | Vacuum Deposition | 0.42 | > 10⁷ | [10] |
Mandatory Visualization: OFET Device Architecture
Caption: Bottom-gate, top-contact OFET architecture.
Organic Photovoltaics (OPVs)
Application Note: Thiophene-based conjugated polymers are extensively used as the electron-donor (p-type) material in bulk heterojunction (BHJ) organic solar cells.[12][13] In a BHJ architecture, the thiophene polymer is blended with an electron-acceptor (n-type) material, typically a fullerene derivative like PCBM or a non-fullerene acceptor. The principle relies on photoinduced charge transfer: when the donor polymer absorbs light, it forms an exciton (a bound electron-hole pair). For efficient power generation, this exciton must diffuse to the donor-acceptor interface and dissociate, with the electron transferred to the acceptor and the hole remaining on the donor.[4] The respective energy levels (HOMO of the donor, LUMO of the acceptor) must be appropriately aligned to provide a driving force for this charge separation. Furthermore, the morphology of the blend is paramount; a nanoscale interpenetrating network of donor and acceptor domains is required to maximize the interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the electrodes. Thiophene polymers are advantageous due to their strong light absorption in the visible spectrum and excellent hole transport properties.[14]
Protocol: Fabrication and Testing of a P3HT:PCBM Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of a conventional architecture OPV device.
I. Substrate Preparation:
-
Substrate: Indium Tin Oxide (ITO)-coated glass.
-
Cleaning: Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Surface Treatment: Dry with N₂ and treat with O₂ plasma or UV-ozone for 15 minutes to clean and increase the work function of the ITO, which serves as the transparent anode.
II. Hole Transport Layer (HTL) Deposition:
-
HTL Solution: Prepare a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-Coating (Causality): Spin-coat the PEDOT:PSS solution onto the ITO substrate (~4000 rpm for 45 seconds). The PEDOT:PSS layer serves two critical functions: it helps to efficiently extract holes from the active layer and transport them to the anode, and it smooths the ITO surface to prevent electrical shorts.
-
Annealing: Anneal the substrate at 140 °C for 15 minutes in air to remove residual water.
III. Active Layer Deposition:
-
Solution Preparation: Inside a nitrogen glovebox, prepare a blend solution of P3HT and PC₆₁BM, typically in a 1:0.8 or 1:1 weight ratio, in a solvent like chlorobenzene or 1,2-dichlorobenzene. A common concentration is 20-30 mg/mL total solids. Stir the solution on a hotplate (~50 °C) for several hours.
-
Spin-Coating: Filter the active layer blend and spin-coat it onto the PEDOT:PSS layer inside the glovebox.
-
Solvent Annealing (Causality): After spin-coating, leave the device in a covered petri dish for 30-60 minutes. This slow drying process, known as solvent annealing, allows the P3HT and PCBM to phase-separate into the desired nanoscale morphology, which is essential for efficient charge separation and transport.
-
Thermal Annealing: Subsequently, anneal the film on a hotplate at ~130-150 °C for 10 minutes to further optimize the morphology and P3HT crystallinity.
IV. Cathode Deposition:
-
Metal Deposition: Transfer the substrates to a thermal evaporator. Deposit a bilayer cathode of Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr. The low work function Ca layer ensures efficient electron collection, while the Al layer protects the reactive Ca from oxidation.
V. Encapsulation and Characterization:
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
Testing: Measure the current-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Data Extraction: From the J-V curve, determine the key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Data Presentation: Performance of Thiophene-Based Polymers in OPVs
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P3HT | PC₆₁BM | 3.6 - 6.6 | 0.63 | 9.5 | 68 | [15] |
| PTB7-Th | PC₇₁BM | ~9-11 | ~0.74 | ~17.5 | ~70 | [15] |
| PM6 | Y6 | 14.9 - 19.3 | N/A | N/A | N/A | [15] |
| D18 | Y6/L8-BO | 17.6 - 18.7 | ~0.86 | ~27.7 | ~78 | [15] |
Mandatory Visualization: OPV Energy Level Diagram
Caption: Energy levels in a thiophene-based OPV.
Section 2: Thiophene-Based Chemical and Biological Sensors
Application Note: The tunable electronic properties and inherent reactivity of the thiophene scaffold make it an excellent platform for developing chemosensors and biosensors.[7][16] Many of these sensors operate on the principle of fluorescence modulation. A thiophene-based fluorophore is chemically linked to a receptor unit that can selectively bind to a specific analyte (e.g., a metal ion, an anion, or a biomolecule). This binding event induces a change in the electronic structure of the molecule, leading to a measurable change in its fluorescence properties.[16] This can manifest as either fluorescence quenching (turn-off) or enhancement (turn-on), often referred to as Chelation-Enhanced Quenching (CHEQ) or Chelation-Enhanced Fluorescence (CHEF) effects.[16] The high sensitivity and selectivity of these sensors make them valuable for applications in environmental monitoring and medical diagnostics.[17][18] Covalent organic frameworks (COFs) based on thiophene have also been explored as porous materials for encapsulating analytes and acting as sensors.[19]
Protocol: Synthesis and Spectroscopic Analysis of a Thiophene-Based Sensor for Zn²⁺
This protocol describes the synthesis of a simple Schiff base sensor and its testing.
I. Synthesis of the Sensor:
-
Reactants: 2-aminothiophene and 2-hydroxy-1-naphthaldehyde.
-
Procedure: Dissolve equimolar amounts of 2-aminothiophene and 2-hydroxy-1-naphthaldehyde in ethanol.
-
Reaction: Add a few drops of acetic acid as a catalyst and reflux the mixture for 4-6 hours.
-
Isolation (Causality): Cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution. The formation of the imine bond (C=N) is a reversible condensation reaction; cooling shifts the equilibrium towards the product, causing it to crystallize.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized sensor using ¹H NMR and FTIR spectroscopy.
II. Fluorescence Titration Experiment:
-
Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in acetonitrile) and stock solutions of various metal perchlorate salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, etc.) (10 mM in acetonitrile).
-
Measurement: Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.
-
Titration: Record the initial fluorescence emission spectrum using a spectrofluorometer (e.g., excitation at 380 nm). Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.
-
Data Acquisition: After each addition, gently mix the solution and record the new fluorescence spectrum.
-
Selectivity Test (Self-Validation): Repeat the titration process with other metal ion solutions. A selective sensor will show a significant fluorescence change only in the presence of Zn²⁺, demonstrating the trustworthiness of the protocol. The causality lies in the specific coordination geometry and electronic affinity between the sensor's binding site and the target ion.
Mandatory Visualization: Sensor Mechanism
Caption: CHEF mechanism in a thiophene sensor.
Section 3: Thiophene in Biomedical Applications and Drug Delivery
Application Note: The unique properties of thiophene-based compounds extend into the biomedical realm, with significant applications in drug delivery and therapeutics.[7] Thiophene derivatives themselves have been investigated as potent anticancer, anti-inflammatory, and antimicrobial agents.[20][21] However, many of these potent molecules suffer from poor water solubility, limiting their clinical utility.[20] To overcome this, researchers have developed drug delivery systems using thiophene-based nanoparticles (NPs).[7][20] These NPs can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the surfaces of these nanoparticles can be functionalized with targeting ligands (e.g., folic acid) to selectively deliver the therapeutic payload to cancer cells, thereby reducing side effects on healthy tissue.[22] The inherent optical properties of some thiophene-based NPs also allow them to be used as imaging agents in nanomedicine.[7]
Protocol: Formulation of Thiophene-Polymer Nanoparticles for Drug Delivery
This protocol describes a general nanoprecipitation method for creating drug-loaded polymeric NPs.
I. Materials:
-
Polymer: A biodegradable and biocompatible copolymer incorporating thiophene units (e.g., a custom-synthesized polyester or poly-lactic-co-glycolic acid (PLGA) functionalized with thiophene moieties).
-
Drug: A hydrophobic anticancer drug (e.g., Doxorubicin or a novel thiophene-based therapeutic).[20]
-
Solvent: A water-miscible organic solvent (e.g., acetone or tetrahydrofuran (THF)).
-
Aqueous Phase: Deionized water, potentially containing a surfactant (e.g., Pluronic F-127 or polyvinyl alcohol (PVA)) to stabilize the nanoparticles.
II. Nanoparticle Formulation (Nanoprecipitation):
-
Organic Phase: Dissolve a specific amount of the thiophene-based polymer and the drug in the organic solvent.
-
Injection (Causality): Vigorously stir the aqueous phase. Rapidly inject the organic phase into the aqueous phase using a syringe pump. This rapid solvent displacement causes the hydrophobic polymer and drug to co-precipitate, forming nanoparticles. The fast injection and vigorous stirring are critical for producing small and uniformly sized nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension in a fume hood overnight to allow the organic solvent to evaporate completely.
III. Purification and Characterization:
-
Purification: Centrifuge the nanoparticle suspension to pellet the NPs. Remove the supernatant and resuspend the NPs in deionized water. This washing step is repeated several times to remove any free drug and excess surfactant.
-
Size and Morphology: Characterize the size distribution and zeta potential of the NPs using Dynamic Light Scattering (DLS). Visualize their morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency (Self-Validation):
-
Lyse a known amount of the purified nanoparticles to release the encapsulated drug.
-
Quantify the amount of drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in NPs / Mass of NPs) x 100
-
EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100
-
-
Consistent and high EE values validate the effectiveness of the encapsulation protocol.
-
Data Presentation: Thiophene-Based Drug Delivery Systems
| Nanoparticle System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Target Application | Reference |
| Human Serum Albumin (HSA) NPs | Thiophene Derivative 5 | 99.59 | 3.70 | Anticancer | [20] |
| Folate-Coated NPs | Thiophene Derivative 480 | N/A | N/A | Anticancer | [22] |
Conclusion
Thiophene-based compounds are far more than a simple class of heterocyclic molecules; they are a versatile and powerful platform for innovation in materials science. Their easily tunable electronic structure provides the foundation for high-performance organic electronics, from flexible transistors to efficient solar cells.[9][15] This same electronic versatility allows for the rational design of highly sensitive and selective chemical sensors.[16] In the biomedical field, their unique combination of therapeutic and physical properties is being harnessed to create next-generation drug delivery systems that promise more effective and targeted treatments.[7][20] The protocols and data presented herein demonstrate the practical methodologies used to translate the fundamental properties of thiophene into functional, high-performance materials and devices. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, the role of thiophene in addressing challenges in energy, healthcare, and electronics is set to expand even further.
References
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ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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Wiley Online Library. (n.d.). Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors. Retrieved from [Link]
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Diva-portal.org. (2023). Toward Stable p-Type Thiophene-Based Organic Electrochemical Transistors. Retrieved from [Link]
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MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]
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MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. Retrieved from [Link]
-
MDPI. (2021). Starter Kit for Electrochemical Sensors Based on Polythiophene Thin Films—Synthesis of High-Quality Films and Protocol for Fast and Gentle Electrode Regeneration. Retrieved from [Link]
-
MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic semiconductor. Retrieved from [Link]
-
MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]
-
ResearchGate. (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Retrieved from [Link]
-
Bentham Science. (2024). Thiophene-based Solar Cell. A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thiophene-based conjugated oligomers for organic solar cells. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERISATION OF POLYTHIOPHENE AND TiO2 DOPED POLYTHIOPHENE THIN FILMS BY CHEMICAL BATH DEPOSITION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Thiophene Based Chemosensors. Retrieved from [Link]
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ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
-
ResearchGate. (2021). A Comprehensive Review on Thiophene Based Chemosensors. Retrieved from [Link]
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ACS Publications. (n.d.). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Retrieved from [Link]
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MDPI. (n.d.). A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish. Retrieved from [Link]
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Cognizance Journal of Multidisciplinary Studies. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
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ResearchGate. (2025). Organic Field-Effect Transistors. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate. As a key intermediate in the development of various pharmaceutically active compounds, achieving a high yield and purity in this synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Reaction Overview
The synthesis of this compound is achieved via the electrophilic aromatic substitution (chlorosulfonation) of Methyl 2-(thiophen-2-yl)acetate. The thiophene ring, being electron-rich, is highly susceptible to electrophilic attack.[1][2] The reaction is typically performed using an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. The active electrophile is believed to be SO₂Cl⁺, generated in situ from chlorosulfonic acid.[3]
Chemical Equation: Methyl 2-(thiophen-2-yl)acetate + ClSO₃H → this compound + H₂O
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving a high yield in this reaction?
A1: Without question, the most critical factor is the rigorous exclusion of moisture . Sulfonyl chlorides are extremely reactive towards nucleophiles, with water being a primary concern.[4] Any trace of water in the reaction vessel, reagents, or atmosphere will rapidly hydrolyze the target sulfonyl chloride product into the corresponding, and often undesired, sulfonic acid.[5][6] This side reaction is irreversible under the work-up conditions and is the most common cause of significant yield loss. All glassware must be oven- or flame-dried, and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: Why is temperature control so important during the addition of the substrate?
A2: The reaction between Methyl 2-(thiophen-2-yl)acetate and chlorosulfonic acid is highly exothermic.[7][8] Maintaining a low temperature (typically between -10°C and 0°C) during the slow, portion-wise addition of the substrate is crucial for several reasons:
-
Preventing Side Reactions: Thiophene rings can undergo degradation or polymerization under harsh acidic conditions at elevated temperatures.[6][9]
-
Ensuring Regioselectivity: While substitution is strongly directed to the 5-position, higher temperatures can increase the rate of side reactions, including di-substitution at the 2,4- and 2,5-positions.[10]
-
Controlling Reaction Rate: A controlled, slow reaction prevents a dangerous thermal runaway, which can lead to the violent evolution of HCl gas.[7]
Q3: What are the primary safety concerns associated with this synthesis?
A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas.[8] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Reaction Quenching: The work-up, which involves quenching the reaction mixture with ice water, is a particularly hazardous step. This must be done slowly and carefully in a fume hood, as the exothermic reaction of excess chlorosulfonic acid with water will generate significant heat and large volumes of HCl gas.
-
Product Handling: The final product is a sulfonyl chloride, which is corrosive and a lachrymator. It should be handled with care, avoiding inhalation of dust or contact with skin.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method. A small aliquot of the reaction mixture can be carefully quenched in a separate vial containing ice and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer can then be spotted on a TLC plate and run against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Issue 1: Extremely Low or No Yield of the Desired Product
Q: I followed the protocol, but my final yield was less than 10%, or I isolated no solid product at all. What went wrong?
A: This is the most common and frustrating issue, almost always pointing to one of three critical errors.
-
Potential Cause A: Moisture Contamination.
-
The Chemistry: Your product, this compound, readily hydrolyzes to Methyl 2-[5-(sulfo)thiophen-2-yl]acetate. This sulfonic acid is highly soluble in water and will be lost in the aqueous phase during the work-up, leading to zero yield of the desired solid.[5][11]
-
Solution: Ensure every piece of glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere. Use anhydrous solvents if any are required, and ensure your starting material is dry.
-
-
Potential Cause B: Improper Work-up/Quenching.
-
The Chemistry: The product is designed to precipitate from the cold aqueous solution during quenching because of its low solubility.[11] If the quenching is done at too high a temperature (e.g., by adding water to the reaction flask instead of pouring the reaction mixture onto a large excess of ice), the rate of hydrolysis can outpace the rate of precipitation.
-
Solution: The correct procedure is to pour the completed reaction mixture slowly, with vigorous stirring, onto a large volume of crushed ice or an ice-water slurry. This dissipates heat effectively and ensures the product precipitates quickly, protecting it from extensive hydrolysis.
-
-
Potential Cause C: Incorrect Stoichiometry.
-
The Chemistry: An insufficient amount of chlorosulfonic acid may lead to an incomplete reaction. Typically, chlorosulfonic acid is used in large excess (4-8 equivalents) to serve as both the reagent and the reaction medium.[12]
-
Solution: Verify your calculations and ensure a sufficient excess of chlorosulfonic acid is used as per a validated protocol.
-
Issue 2: The Isolated Product is a Gummy, Oily, or Off-White Solid
Q: I isolated a product, but it's not the expected crystalline solid. It's discolored and difficult to handle. How can I fix this?
A: This issue points towards impurities, most commonly the sulfonic acid byproduct or residual starting material.
-
Potential Cause A: Partial Hydrolysis.
-
The Chemistry: Even if the reaction wasn't a complete failure, minor moisture contamination can lead to the formation of some sulfonic acid. This acidic, hygroscopic impurity can interfere with the crystallization of your desired sulfonyl chloride, resulting in an oily or gummy texture.
-
Solution: The crude product can often be purified. Attempt to triturate the gummy solid with ice-cold water to wash away the more soluble sulfonic acid. If that fails, recrystallization from a non-polar solvent like hexane or a hexane/dichloromethane mixture can be effective. The sulfonyl chloride is significantly more soluble in these solvents than the sulfonic acid.
-
-
Potential Cause B: Incomplete Reaction.
-
The Chemistry: If the reaction was not allowed to proceed to completion, the final product will be contaminated with unreacted Methyl 2-(thiophen-2-yl)acetate. This can act as an impurity that disrupts the crystal lattice.
-
Solution: Monitor the reaction by TLC to ensure the complete consumption of starting material before proceeding to the work-up. If the reaction has stalled, allowing it to stir for a longer period at the recommended temperature may be necessary.
-
Issue 3: The Product is Very Dark Brown or Black
Q: My final product is a very dark, almost black powder, suggesting significant decomposition. What causes this?
A: Severe discoloration is a clear sign of degradation, almost always caused by excessive heat.
-
Potential Cause: High Reaction Temperature.
-
The Chemistry: As noted, the chlorosulfonation of activated rings like thiophene is highly exothermic. If the temperature is allowed to rise significantly above 0-5°C, the strongly acidic and oxidizing conditions can lead to the decomposition and polymerization of the thiophene ring, generating highly colored byproducts.[7]
-
Solution: Strict temperature control is non-negotiable. Use an efficient cooling bath (ice/salt or acetone/dry ice). Add the substrate to the chlorosulfonic acid very slowly, dropwise or in small portions, ensuring the internal temperature does not exceed the set limit. Vigorous stirring is also essential to dissipate heat from the point of addition.
-
Part 3: Data & Visualization
Data Tables
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equivalent | The limiting reagent. |
| Chlorosulfonic Acid | 4.0 - 8.0 equivalents | Acts as both reagent and solvent; excess drives the reaction to completion.[12] |
| Addition Temperature | -10°C to 0°C | Controls exotherm, prevents side reactions and decomposition.[12][13] |
| Reaction Temperature | 0°C to Room Temp. | Depends on protocol; often stirred cold for a period then allowed to warm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Critical to prevent hydrolysis of the product. |
Table 2: Troubleshooting Summary
| Symptom | Most Likely Cause | Primary Corrective Action |
| Very Low / No Yield | Moisture contamination | Rigorously dry all glassware and reagents; use an inert atmosphere. |
| Oily / Gummy Product | Partial hydrolysis | Wash crude product with ice water; consider recrystallization. |
| Dark Brown / Black Product | Reaction temperature too high | Maintain strict cooling (-10°C to 0°C) during substrate addition. |
| Violent / Uncontrolled Reaction | Substrate added too quickly | Add substrate slowly, dropwise or in very small portions, with vigorous stirring. |
Visualizations
Below are diagrams illustrating the experimental workflow and a decision-making process for troubleshooting common issues.
Caption: High-level experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting suboptimal results.
References
-
R. J. W. Le Fèvre and D. D. Moir, "The Kinetics of Hydrolysis of Sulphuryl Chloride and of some Sulphonic Chlorides," Journal of the Chemical Society (Resumed), 1929, pp. 2788-2797. Available at: [Link]
-
J. F. King et al., "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides," Journal of the American Chemical Society, 1990, 112(15), pp. 5773–5786. Available at: [Link]
-
J. F. King and T. Durst, "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)," Canadian Journal of Chemistry, 1963, 41(12), pp. 3013-3028. Available at: [Link]
-
B. G. Gnedin et al., "Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride," Russian Journal of Organic Chemistry, 2004, 40(5), pp. 733-739. Available at: [Link]
-
A. J. Pettman et al., "Aqueous process chemistry: the preparation of aryl sulfonyl chlorides," Organic Process Research & Development, 2009, 13(5), pp. 875-879. Available at: [Link]
-
O. I. Shevchuk et al., "Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides)," ChemRxiv, 2021. Available at: [Link]
-
O. I. Shevchuk et al., "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides," The Journal of Organic Chemistry, 2022, 87(1), pp. 384-401. Available at: [Link]
-
O. I. Shevchuk et al., "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides," ResearchGate, 2021. Available at: [Link]
-
R. J. Cremlyn et al., "THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES," Phosphorus and Sulfur and the Related Elements, 1981, 10(1), pp. 111-119. Available at: [Link]
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A. T. Fanning Jr. et al., "MESITYLENESULFONYLHYDRAZINE," Organic Syntheses, 1973, 53, p. 77. Available at: [Link]
-
Wikipedia, "Sulfonyl halide," Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate, "How to carry out a sulfonation reaction?," ResearchGate Q&A, 2014. Available at: [Link]
-
M. T. T. Tran et al., "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides," Organic Process Research & Development, 2023, 27(6), pp. 1121-1130. Available at: [Link]
-
S. Bruno et al., "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition," Molecules, 2020, 25(21), p. 5028. Available at: [Link]
-
Chemistry Stack Exchange, "What is the mechanism of chlorosulfonation of benzene?," Stack Exchange, 2015. Available at: [Link]
-
R. Graf, "CHLOROSULFONYL ISOCYANATE," Organic Syntheses, 1966, 46, p. 23. Available at: [Link]
-
PubChem, "this compound," National Center for Biotechnology Information. Available at: [Link]
-
S. A. G. B. M. Al-Dies et al., "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Medicinal Chemistry, 2024, 15(4), pp. 917-943. Available at: [Link]
-
H. D. Choi et al., "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," Acta Crystallographica Section E: Structure Reports Online, 2008, 64(Pt 12), p. o2370. Available at: [Link]
-
N. A. V. K. et al., "1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one," Molbank, 2024, 2024(1), M1842. Available at: [Link]
-
A. M. M. E. Sayed et al., "Synthetic strategies and functional reactivity of versatile thiophene synthons," RSC Advances, 2021, 11(43), pp. 26684-26725. Available at: [Link]
-
H. D. Choi et al., "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate," Acta Crystallographica Section E: Structure Reports Online, 2009, 65(Pt 4), p. o779. Available at: [Link]
-
S. K. Guchhait et al., "Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans," RSC Advances, 2014, 4(1), pp. 325-329. Available at: [Link]
- CN112979506A, "Synthesis method of 2-chlorosulfonyl-3-methyl benzoate," Google Patents.
-
R. A. A. et al., "Synthesis and Pharmacological Study of Thiophene Derivatives," International Journal of Pharmaceutical Quality Assurance, 2021, 12(3), pp. 282-290. Available at: [Link]
-
S. Roquet et al., "1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400," Supporting Information for Publication. Available at: [Link]
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Technisches Support-Center: Fehlerbehebung bei Nebenreaktionen der Chlorsulfonierung von Methyl-2-(thiophen-2-yl)acetat
Answering in German as the user is interacting in German.
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Dr. G. Baumann, Senior Application Scientist
Einführung
Die Chlorsulfonierung von Methyl-2-(thiophen-2-yl)acetat ist eine entscheidende Reaktion zur Synthese von wichtigen pharmazeutischen Zwischenprodukten. Ziel ist die regioselektive Einführung einer Chlorsulfonylgruppe (-SO₂Cl) in die 5-Position des Thiophenrings, um Methyl-2-(5-chlorsulfonyl-thiophen-2-yl)acetat zu erhalten[1]. Wie bei vielen elektrophilen aromatischen Substitutionen an hochreaktiven Heterozyklen kann dieser Prozess jedoch durch eine Reihe von Nebenreaktionen erschwert werden, die die Ausbeute, Reinheit und Reproduzierbarkeit beeinträchtigen.
Dieses Handbuch dient als spezialisierte Ressource zur Fehlerbehebung und bietet praktische, auf fundierten wissenschaftlichen Prinzipien basierende Lösungen für häufig auftretende Probleme. Wir werden die Ursachen von Nebenreaktionen untersuchen und detaillierte Protokolle zur Optimierung Ihrer Versuchsergebnisse bereitstellen.
Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung
FAQ 1: Geringe Ausbeute und schlechte Regioselektivität – Wie kann ich die Bildung des 5-Isomers maximieren?
Problem: Mein Rohprodukt zeigt im NMR-Spektrum eine Mischung aus dem gewünschten 5-Chlorsulfonyl-Isomer und einem signifikanten Anteil des unerwünschten 4-Chlorsulfonyl-Isomers. Die Gesamtausbeute ist ebenfalls gering.
Antwort und wissenschaftliche Begründung:
Die Regioselektivität bei der elektrophilen Substitution an 2-substituierten Thiophenen wird durch ein empfindliches Zusammenspiel von elektronischen und sterischen Effekten bestimmt. Die -CH₂COOCH₃-Gruppe am C2-Atom ist ein schwach aktivierender Substituent, der bevorzugt in die 5-Position (die "para"-analoge Position) dirigiert. Dies liegt an der besseren Stabilisierung des kationischen σ-Komplex-Zwischenprodukts (Wheland-Intermediat) durch Resonanz, wenn der Angriff an der C5-Position erfolgt[2][3].
Allerdings ist der Energieunterschied zwischen dem Übergangszustand, der zum 5-Isomer führt (kinetisches Produkt), und dem, der zum 4-Isomer führt (thermodynamisches Produkt), oft gering. Ungünstige Reaktionsbedingungen können diese Selektivität leicht untergraben[4][5].
Mechanistisches Diagramm: Konkurrierende Substitutionswege
Abbildung 1: Kinetische vs. thermodynamische Kontrolle bei der Chlorsulfonierung.
Leitfaden zur Fehlerbehebung und Optimierung:
Die Kontrolle der Reaktionsparameter ist entscheidend, um die Bildung des kinetisch bevorzugten 5-Isomers zu maximieren.
| Parameter | Empfohlene Bedingung (für 5-Isomer) | Bedingung, die Nebenreaktionen begünstigt | Rationale |
| Temperatur | -10 °C bis 0 °C | > 10 °C oder Raumtemperatur | Niedrigere Temperaturen begünstigen das kinetische Produkt (5-Isomer) und unterdrücken die Isomerisierung sowie Zersetzungsreaktionen[4]. |
| Lösungsmittel | Inertes, aprotisches Lösungsmittel (z. B. Dichlormethan, 1,2-Dichlorethan) | Überschüssige Chlorsulfonsäure als Lösungsmittel ("neat") | Ein Lösungsmittel moderiert die Reaktivität der Chlorsulfonsäure und verbessert die Wärmeabfuhr. Die Verwendung von Dichlormethan hat sich als wirksam erwiesen, um ausschließlich das gewünschte Isomer zu erhalten[4][6]. |
| Reagenz-Stöchiometrie | 2,0–3,0 Äquivalente Chlorsulfonsäure | > 4 Äquivalente oder < 1,5 Äquivalente | Ein moderater Überschuss stellt einen vollständigen Umsatz sicher, während ein großer Überschuss das Risiko von Di-Substitution und Zersetzung erhöht. |
| Zugabereihenfolge | Langsames Zutropfen der Chlorsulfonsäure zur gekühlten Substratlösung | Schnelle Zugabe oder umgekehrte Reihenfolge | Eine langsame Zugabe bei niedriger Temperatur verhindert lokale Temperaturspitzen und eine unkontrollierte Reaktion. |
Optimiertes Protokoll zur Maximierung der 5-Isomer-Ausbeute:
-
Lösen Sie Methyl-2-(thiophen-2-yl)acetat (1,0 Äq.) in trockenem Dichlormethan (ca. 10 mL pro 1 g Substrat) in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben.
-
Kühlen Sie die Lösung unter Rühren in einem Eis-Salz- oder Aceton-Trockeneis-Bad auf -10 °C ab.
-
Fügen Sie Chlorsulfonsäure (2,5 Äq.) tropfenweise über einen Zeitraum von 30–45 Minuten hinzu, wobei die Innentemperatur unter 0 °C gehalten werden muss.
-
Rühren Sie die Reaktionsmischung nach vollständiger Zugabe für 1–2 Stunden bei -5 °C bis 0 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Fahren Sie mit dem Aufarbeitungs- und Reinigungsverfahren fort (siehe FAQ 5), sobald der Ausgangsstoff verbraucht ist.
FAQ 2: Bildung von di-substituierten Nebenprodukten – Wie kann ich eine Mehrfachsubstitution verhindern?
Problem: Ich beobachte in meiner Analyse (z. B. LC-MS) eine signifikante Menge eines di-chlorsulfonierten Nebenprodukts.
Antwort und wissenschaftliche Begründung:
Obwohl die erste eingeführte -SO₂Cl-Gruppe den Thiophenring stark desaktiviert, können unter forcierten Bedingungen (hohe Temperatur, großer Überschuss an Chlorsulfonsäure) weitere elektrophile Substitutionen stattfinden. Dies führt typischerweise zu einer Mischung aus 2,4- und 2,5-Di-chlorsulfonyl-Derivaten[7]. Die -CH₂COOCH₃-Gruppe aktiviert den Ring ausreichend, um ihn anfällig für eine zweite Substitution zu machen, wenn die Reaktionsbedingungen zu aggressiv sind.
Leitfaden zur Fehlerbehebung:
Der Schlüssel zur Vermeidung der Di-Substitution ist die strikte Kontrolle der Stöchiometrie und der Reaktionsbedingungen.
-
Präzise Stöchiometrie: Verwenden Sie nicht mehr als 2,5–3,0 Äquivalente Chlorsulfonsäure. Ein größerer Überschuss erhöht den Partialdruck des Elektrophils (SO₃) und treibt die Reaktion zur Mehrfachsubstitution.
-
Temperaturkontrolle: Halten Sie die Temperatur strikt unter 0 °C. Höhere Temperaturen liefern die Aktivierungsenergie, die für die Substitution am bereits desaktivierten Ring erforderlich ist.
-
Reaktionszeit: Beenden Sie die Reaktion, sobald der Ausgangsstoff vollständig umgesetzt ist. Eine unnötig lange Reaktionszeit erhöht die Wahrscheinlichkeit von Nebenreaktionen.
FAQ 3: Reaktionsgemisch wird dunkel/teerig – Was verursacht die Zersetzung und wie kann ich sie vermeiden?
Problem: Meine Reaktionsmischung färbt sich während der Reaktion dunkelbraun oder schwarz, und bei der Aufarbeitung erhalte ich eine teerige, unlösliche Masse.
Antwort und wissenschaftliche Begründung:
Thiophen und seine Derivate sind anfällig für säurekatalysierte Polymerisation und Zersetzung, insbesondere in Gegenwart starker, dehydratisierender Säuren wie Chlorsulfonsäure[8]. Dieser Prozess wird durch hohe lokale Temperaturen (verursacht durch eine zu schnelle Zugabe des Reagenzes), lange Reaktionszeiten und einen großen Überschuss an Säure stark beschleunigt. Die dunkle Farbe ist ein Indikator für die Bildung von konjugierten polymeren Materialien.
Workflow zur Fehlerbehebung bei Zersetzung:
Abbildung 2: Workflow zur Diagnose und Behebung von Reaktionszersetzung.
Vorbeugende Maßnahmen:
-
Effiziente Kühlung und Rührung: Stellen Sie sicher, dass der Reaktionskolben tief genug in das Kühlbad eintaucht und dass die Rührung effizient ist, um eine homogene Temperaturverteilung zu gewährleisten.
-
Verdünnung: Die Durchführung der Reaktion in einem inerten Lösungsmittel wie Dichlormethan ist die wirksamste Methode zur Vermeidung von Zersetzung, da sie die Konzentration der Reaktanden verringert und die Wärmeableitung verbessert[4][6].
-
Qualität der Reagenzien: Verwenden Sie stets frische, hochwertige Chlorsulfonsäure. Alte oder verunreinigte Säure kann Zersetzungsprozesse fördern.
FAQ 4: Produkt zersetzt sich während der Aufarbeitung – Was sind die besten Praktiken für Aufarbeitung und Reinigung?
Problem: Mein isoliertes Produkt scheint instabil zu sein und hydrolysiert während der Aufarbeitung oder Lagerung zum entsprechenden Sulfonsäure-Derivat.
Antwort und wissenschaftliche Begründung:
Thiophensulfonylchloride sind, wie die meisten Sulfonylchloride, hochempfindlich gegenüber Feuchtigkeit und Nukleophilen. Wasser hydrolysiert die -SO₂Cl-Gruppe schnell zur Sulfonsäure (-SO₃H), was das Produkt unbrauchbar macht[9]. Die Aufarbeitung muss daher schnell und unter streng wasserfreien Bedingungen erfolgen, nachdem der Überschuss an Chlorsulfonsäure abreagiert wurde.
Protokoll für eine robuste Aufarbeitung und Reinigung:
-
Quenchen: Gießen Sie die kalte Reaktionsmischung langsam und unter kräftigem Rühren auf eine große Menge zerstoßenes Eis. Dieser Schritt hydrolysiert die überschüssige Chlorsulfonsäure exotherm und fällt das organische Produkt als Feststoff oder Öl aus.
-
Extraktion: Extrahieren Sie die wässrige Suspension sofort und mehrmals mit einem kalten, trockenen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).
-
Waschen: Waschen Sie die vereinigten organischen Phasen schnell mit eiskalter, gesättigter Natriumchloridlösung (Sole), um restliches Wasser und anorganische Salze zu entfernen. Führen Sie diesen Schritt zügig durch, um die Kontaktzeit mit der wässrigen Phase zu minimieren.
-
Trocknen: Trocknen Sie die organische Phase gründlich über einem wasserfreien Trockenmittel wie Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄). Rühren Sie für mindestens 15–20 Minuten.
-
Lösungsmittelentfernung: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck bei niedriger Temperatur (Badtemperatur < 30 °C).
-
Reinigung: Wenn eine weitere Reinigung erforderlich ist, ist die Flash-Säulenchromatographie an Kieselgel die Methode der Wahl. Verwenden Sie ein unpolares bis mäßig polares Eluentensystem (z. B. Hexan/Ethylacetat-Gradient) und stellen Sie sicher, dass sowohl das Kieselgel als auch die Lösungsmittel trocken sind[10].
-
Lagerung: Lagern Sie das gereinigte Produkt unter Inertgas (Argon) bei niedriger Temperatur (-20 °C), um die Hydrolyse und Zersetzung im Laufe der Zeit zu minimieren[11].
Zusammenfassung
Die erfolgreiche Chlorsulfonierung von Methyl-2-(thiophen-2-yl)acetat hängt entscheidend von der präzisen Kontrolle der Reaktionsbedingungen ab. Niedrige Temperaturen, die Verwendung eines inerten Lösungsmittels und eine sorgfältige Stöchiometrie sind die wichtigsten Faktoren, um Nebenreaktionen wie Isomerenbildung, Di-Substitution und Zersetzung zu unterdrücken. Ein schnelles und wasserfreies Aufarbeitungsverfahren ist unerlässlich, um die Integrität des feuchtigkeitsempfindlichen Sulfonylchlorid-Produkts zu erhalten.
Referenzen
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Verfügbar unter: [Link]
-
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 1982. (Sci-Hub zugänglich)
-
Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 2003. (Sci-Hub zugänglich)
-
Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate. Verfügbar unter: [Link]
-
Process for the purification of thiophene. Google Patents. Verfügbar unter:
-
Synthesis of sulfonyl chloride substrate precursors. (Synthetisches Protokoll-Dokument). Verfügbar unter: [Link]
-
Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. Verfügbar unter: [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Verfügbar unter: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Verfügbar unter: [Link]
-
The hydrolysis of trichloromethanesulphenyl chloride: the preparation of dichloromethylene sulphoxide. Journal of the Chemical Society D: Chemical Communications. Verfügbar unter: [Link]
-
2-acetothienone. Organic Syntheses. Verfügbar unter: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
- 7. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The hydrolysis of trichloromethanesulphenyl chloride: the preparation of dichloromethylene sulphoxide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
Technical Support Center: Purification of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate. As Senior Application Scientists, we understand the critical importance of purity for this key intermediate in pharmaceutical synthesis. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the challenges associated with the purification of this reactive compound. Our approach is grounded in the principles of chemical causality to ensure you not only execute protocols but also understand the rationale behind each step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions to common problems encountered during the purification of this compound.
Question 1: My purified product is an oil and will not crystallize. What are the likely causes and how can I induce crystallization?
Answer:
The failure of this compound to crystallize is a frequent issue, often stemming from the presence of impurities that disrupt the formation of a crystal lattice. Residual solvents can also inhibit solidification.
-
Causality: The primary impurity is often the corresponding sulfonic acid, Methyl 2-[5-(sulfo)thiophen-2-yl]acetate, formed by hydrolysis of the sulfonyl chloride group upon exposure to moisture.[1][2] Even trace amounts of water in solvents or on glassware can lead to this side product. Other potential impurities include unreacted starting materials or byproducts from the chlorosulfonation reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents for the final purification steps. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[3]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether.[1] This process can wash away more soluble impurities and provide nucleation sites for crystallization.
-
Seed Crystals: If a small amount of crystalline material is available, introduce a seed crystal into the oil to initiate crystallization.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can also sometimes induce nucleation.
-
Co-solvent System: If a single solvent is ineffective for recrystallization, a co-solvent system can be employed. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
-
Question 2: I'm observing significant product loss during the aqueous work-up after synthesis. Why is this happening and how can I mitigate it?
Answer:
Product loss during aqueous work-up is typically due to the partial hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid. Additionally, the ester group can also be susceptible to hydrolysis under basic conditions.
-
Causality: The sulfonyl chloride functional group is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which has significantly higher water solubility.[5][6] If the aqueous wash is basic (e.g., sodium bicarbonate), the sulfonic acid will be deprotonated to a sulfonate salt, further increasing its aqueous solubility.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform aqueous washes quickly and at reduced temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.[6]
-
Use Brine Washes: After an initial aqueous wash, use saturated sodium chloride solution (brine) for subsequent washes. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase.
-
pH Control: Avoid strongly basic conditions during work-up if possible. A wash with a saturated solution of sodium bicarbonate is generally sufficient to neutralize acid byproducts without causing significant ester hydrolysis.[7][8]
-
Back-Extraction: If significant product loss is suspected, the aqueous layers can be acidified (e.g., with dilute HCl) and back-extracted with a suitable organic solvent like ethyl acetate to recover any hydrolyzed product. Note that this will recover the sulfonic acid, not the desired sulfonyl chloride.
-
Question 3: My TLC analysis shows a streak from the baseline, even with different solvent systems. What does this indicate and how can I improve the chromatography?
Answer:
A streaky spot on a TLC plate, especially from the baseline, is a strong indicator of the presence of a highly polar and acidic compound, which is most likely the sulfonic acid byproduct.
-
Causality: The sulfonic acid is highly polar and can interact strongly with the silica gel on the TLC plate, leading to tailing and streaking. This interaction can obscure the separation of other components in the mixture.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase.[1] This will protonate the sulfonic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Alternative Visualization: Use a visualization method that is sensitive to the sulfonyl chloride, such as potassium permanganate stain, in addition to UV light.
-
Column Chromatography with Acidified Eluent: When performing column chromatography, use a solvent system that includes a small percentage of acetic acid to improve the separation and peak shape of the desired product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the final purification of this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product, provided a suitable solvent system can be identified. Common solvent systems for sulfonyl chlorides include mixtures of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexanes).[1]
-
Flash column chromatography on silica gel is recommended when there are significant amounts of impurities with different polarities.[9][10] A gradient elution from a non-polar solvent (e.g., hexanes) to a mixture with a more polar solvent (e.g., ethyl acetate) is typically effective.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[11][12] The presence of characteristic peaks for the thiophene, acetate, and methyl groups, and the absence of significant impurity peaks, are key indicators of purity. Aprotic deuterated solvents like CDCl₃ should be used.[11]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like GC or LC, MS can identify the mass of the desired compound and any impurities.[11][12]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[4][12]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity of the compound.[13][14]
Q3: What are the best practices for handling and storing this compound?
A3: this compound is a reactive and moisture-sensitive compound that should be handled with care.
-
Handling: Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][15][16] Avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[3] A desiccator can provide additional protection from moisture. Discoloration upon storage may indicate decomposition.[16]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4] A promising co-solvent system is ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) to the crude material to achieve complete dissolution.[1][17]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][4]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4][17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold, poor solvent (e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Column Packing: Pack a glass column with silica gel (300-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Suggested Solvent Systems for Purification and Analysis
| Technique | Solvent System | Rationale |
| Recrystallization | Ethyl Acetate / Hexanes | Good for compounds of intermediate polarity.[1] |
| Dichloromethane / Hexanes | Offers different selectivity compared to ethyl acetate. | |
| TLC/Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | A standard system for separating compounds of moderate polarity.[1] |
| Dichloromethane / Methanol (with 0.5% Acetic Acid) | Effective for more polar compounds and helps to improve peak shape.[1] |
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: Decision workflow for selecting a purification method.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Thiophene-2-sulfonyl chloride(16629-19-9). ChemicalBook.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Sulfuryl chloride. Sciencemadness Wiki.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
- Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
- Recrystallization. YouTube.
- How To Recrystallize A Solid. YouTube.
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- 17. youtube.com [youtube.com]
Overcoming regioselectivity issues in thiophene substitution
Thiophene Regioselectivity Troubleshooting Center
Welcome to the technical support center for navigating the complexities of thiophene substitution. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges in their daily work. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to make informed decisions and troubleshoot your reactions effectively.
Understanding the Fundamentals: Why Regioselectivity is a Challenge
Thiophene is an electron-rich aromatic heterocycle, making it more reactive towards electrophilic substitution than benzene.[1] This reactivity, however, is not uniform across the ring. The C2 (α) and C5 (α') positions are electronically favored for electrophilic attack over the C3 (β) and C4 (β') positions.
This preference is due to the superior stabilization of the cationic intermediate (the sigma complex or arenium ion) when the electrophile adds to the C2 position. Resonance analysis shows that attack at C2 allows for three resonance structures, with one placing the positive charge on the sulfur atom, which can accommodate it through its lone pairs.[2] In contrast, attack at the C3 position only allows for two resonance structures, resulting in a less stable intermediate. Consequently, electrophilic substitution reactions on unsubstituted thiophene almost exclusively yield the 2-substituted product.[3][4]
This inherent C2 selectivity is the root of many synthetic challenges, particularly when the desired target molecule requires functionalization at the less reactive C3 or C4 positions.
Troubleshooting Common Scenarios & FAQs
This section addresses the most common issues encountered during thiophene functionalization in a practical question-and-answer format.
FAQ 1: My electrophilic substitution (e.g., nitration, halogenation) is giving me a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 position?
Answer: While C2 is the electronically preferred site, suboptimal reaction conditions can erode this selectivity.
-
The "Why": Low selectivity often arises when reaction conditions are too harsh, leading to a less discriminating electrophile or reaction control shifting from kinetic to thermodynamic pathways. The C2-substituted product is typically the kinetic product (formed faster due to a lower activation energy), while the C3-substituted product can sometimes be the thermodynamic product (more stable), although this is less common for simple electrophilic substitutions.[5][6][7][8]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) will favor the pathway with the lowest activation energy, which is almost always C2-substitution.[7]
-
Use a Milder Lewis Acid: For reactions like Friedel-Crafts acylation, strong Lewis acids (e.g., AlCl₃) can sometimes lead to side reactions or reduced selectivity. Consider using milder alternatives like SnCl₄, FeCl₃, or BF₃·OEt₂.[9]
-
Slow Addition of Electrophile: Adding the electrophile slowly and maintaining a low concentration can prevent localized overheating and improve selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with less polar solvents to potentially temper reactivity and enhance selectivity.
-
Data Snapshot: Effect of Conditions on Regioselectivity
| Reaction | Conditions | Typical C2:C3 Ratio | Rationale |
| Bromination | NBS in THF, 0 °C | >99:1 | Favors kinetic control, high C2 selectivity. |
| Bromination | Br₂ in Acetic Acid, RT | ~95:5 | Slightly harsher, may see minor isomer. |
| Acylation | Ac₂O, SnCl₄, DCM, 0 °C | >98:2 | Mild Lewis acid, good kinetic control. |
| Acylation | AcCl, AlCl₃, DCE, RT | ~90:10 | Strong Lewis acid can reduce selectivity. |
FAQ 2: I need to functionalize the C3 position, but the reaction goes to C2. What are the primary strategies to achieve C3 substitution?
Answer: Overcoming the intrinsic C2 preference requires a strategic approach. Directing the substitution to C3 involves either blocking the C2/C5 positions or using a directing group to force the reaction at the adjacent C3 position.
-
Strategy 1: Blocking Groups
-
The "Why": The simplest way to prevent C2 reaction is to place a removable group at both the C2 and C5 positions. Halogens (typically bromine) are excellent blocking groups as they are easily installed and can be removed later via reduction (e.g., with Zinc dust) or metal-halogen exchange.
-
Workflow:
-
Dibromination: Brominate the thiophene at the C2 and C5 positions.
-
C3-Substitution: Perform your desired electrophilic substitution at the now-activated C3 position.
-
Debromination: Remove the bromine blocking groups to yield the 3-substituted thiophene.
-
-
-
Strategy 2: Directed ortho-Metalation (DoM)
-
The "Why": This is a powerful technique that uses a directing metalation group (DMG) at the C2 position. The DMG coordinates to an organolithium base (like n-BuLi or LDA), delivering it to the adjacent C3 position for deprotonation (lithiation).[10][11] This overrides the inherent electronic acidity of the C5 proton. The resulting C3-lithiated species can then be trapped with a wide variety of electrophiles.
-
Common Directing Groups: Amides (-CONR₂), sulfoxides (-SOR), and carbamates (-OCONEt₂) are highly effective DMGs.[11][12]
-
-
Strategy 3: The Halogen Dance Reaction
-
The "Why": The "halogen dance" is an isomerization reaction where a halogen atom migrates around the thiophene ring under the influence of a strong base (like LDA).[13][14] This process proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to the most thermodynamically stable thienyllithium intermediate.[14][15] For a 2-bromothiophene, this can be used to generate a 3-lithiated species, which can then be trapped. This is particularly useful for creating highly substituted thiophenes that are difficult to access otherwise.[13][16][17]
-
Workflow for C3-Functionalization via Directed ortho-Metalation
Below is a visual workflow to guide your decision-making process for achieving C3-functionalization.
Caption: Mechanism of Directed ortho-Metalation.
Key Strategic Protocols
Protocol 1: Selective C3-Bromination using a Blocking Group Strategy
This protocol details the synthesis of 3-bromothiophene from thiophene.
Step 1: Synthesis of 2,5-Dibromothiophene (Blocking)
-
Cool a solution of thiophene (1.0 eq) in glacial acetic acid to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into water and extract with dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,5-dibromothiophene.
Step 2: Nitration at the C3 Position
-
Add 2,5-dibromothiophene (1.0 eq) to fuming nitric acid (3.0 eq) at -10 °C.
-
Stir the mixture for 1 hour, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2,5-dibromo-3-nitrothiophene.
Step 3: Reductive Debromination (Unblocking)
-
To a stirred mixture of 2,5-dibromo-3-nitrothiophene (1.0 eq) and glacial acetic acid, add Zinc dust (3.0 eq) portion-wise.
-
Heat the mixture to reflux for 3 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexanes) to yield 3-nitrothiophene.
Advanced Topic: C-H Activation
Controlling regioselectivity in transition-metal-catalyzed C-H activation is a modern challenge. [18]The outcome often depends on a subtle interplay between the substrate's electronics, steric factors, and the ligand/catalyst system. [19][20]* Palladium Catalysis: In Pd-catalyzed C-H arylations, ligand choice can be pivotal. For instance, using a 2,2'-bipyridyl ligand often favors α-arylation (C2/C5), whereas bulky phosphine ligands can sometimes promote β-arylation (C3/C4). [19]* Rhodium and Iridium Catalysis: These are often used with directing groups to achieve high regioselectivity, similar to DoM strategies. [21]Recent advances have even demonstrated the use of "on/off" switchable directing groups to functionalize multiple positions sequentially. [21][22] This area is rapidly evolving, and successful troubleshooting often requires consulting recent primary literature for specific substrate classes.
References
-
Sakhaee, N., et al. (2018). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences. Available at: [Link]
-
Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Available at: [Link]
-
MDPI. (2021). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]
-
ResearchGate. (2014). Electrophilic Substitution of Thiophene and its Derivatives. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2015). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]
-
Sakhaee, N., et al. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. Current Organocatalysis. Available at: [Link]
-
University of Vienna. Base catalysed halogen dance reactions. Available at: [Link]
-
Fareedian chemistry. (2020). Electrophilic substitution of thiophene. YouTube. Available at: [Link]
-
PubMed. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. Journal of the American Chemical Society. Available at: [Link]
-
Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. Available at: [Link]
-
White Rose Research Online. (2018). Modeling a halogen dance reaction mechanism: A density functional theory study. Available at: [Link]
-
Semantic Scholar. (2018). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Available at: [Link]
-
ACS Publications. (2015). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]
-
PubMed. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. Organic Letters. Available at: [Link]
-
Pearson+. Reactions of Pyrrole, Furan, and Thiophene. Available at: [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Materials Chemistry Frontiers. Available at: [Link]
-
ACS Publications. (2011). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Organometallics. Available at: [Link]
-
ResearchGate. (2018). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Available at: [Link]
-
NIH. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
PubMed. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Molecular Diversity. Available at: [Link]
-
ResearchGate. (2011). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Available at: [Link]
-
NIH. (2017). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons. Available at: [Link]
-
Pearson+. The electrophilic aromatic substitution reaction rate for thiophene... Available at: [Link]
-
ResearchGate. (2019). MeO-Directed ortho-lithiation for C3-selective functionalization of 4-methoxy-2-pyridones. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed (ortho) Metallation. Available at: [Link]
-
ResearchGate. (2007). Regiocontrolled synthesis of poly(thiophene) derivatives with fluoroalkyl side chains. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]
-
LibreTexts Chemistry. (2020). 14.3 Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]
-
ResearchGate. (2015). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Available at: [Link]
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- 20. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Formation
Welcome to our technical support center, designed for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in sulfonamide synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and streamline your workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during sulfonamide formation.
Q1: My sulfonamide reaction yield is very low. What are the first things I should check?
A1: When troubleshooting low yields, begin by verifying the fundamentals of your experimental setup:
-
Reagent Quality:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It's crucial to use a fresh bottle or purify the sulfonyl chloride before use.
-
Amine: Ensure your amine is pure and dry. Some amines can react with atmospheric CO₂.[2]
-
Solvent: Always use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[1][2][3]
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, confirm its purity and dryness.[2]
-
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the sulfonyl chloride.[1] Ensure you have at least one equivalent of a non-nucleophilic base to neutralize the HCl byproduct.[3]
-
Temperature: Most reactions are run at 0 °C to room temperature.[2] If the reaction is slow, gentle heating may be necessary, but be aware that excessive heat can lead to decomposition of some sulfonyl chlorides.[2][3]
-
Q2: I'm seeing multiple spots on my TLC, including one that I suspect is a side product. What are the common side products in sulfonamide synthesis?
A2: The most prevalent side product is the bis-sulfonated product, especially when using primary amines. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. To minimize this, you can use a larger excess of the primary amine or employ a protecting group strategy.[1] Another common issue is the hydrolysis of the sulfonyl chloride to sulfonic acid, which can complicate purification.[1] If you are synthesizing a sulfonamide from a thiol, oxidative homocoupling to form a disulfide is a frequent side reaction.[4]
Q3: Can I use an aqueous base like sodium hydroxide?
A3: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your sulfonyl chloride.[1] For most laboratory-scale syntheses, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred method.[1]
Q4: How do I choose the best solvent and base for my reaction?
A4: The choice of solvent and base is critical for success.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving both reactants.[1] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[1][3]
-
Base: A non-nucleophilic organic base is typically used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.[1] Pyridine and triethylamine are standard choices. For less reactive amines, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be required.[3]
Q5: My amine is not very reactive. How can I drive the reaction to completion?
A5: For less nucleophilic amines, such as aromatic amines with electron-withdrawing groups, or sterically hindered amines, you can try the following:
-
Increase Reaction Temperature and Time: This can help overcome the activation energy barrier.[3]
-
Use a Stronger Base: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity.[3]
-
Consider a More Reactive Sulfonylating Agent: If possible, using a more reactive sulfonylating agent can improve the reaction rate.[3]
II. Troubleshooting Guides
This section provides a more detailed approach to solving specific, complex problems.
Guide 1: Low or No Product Yield
Low or nonexistent yield is a frustrating but common issue. This guide provides a systematic approach to diagnosing the problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in sulfonamide synthesis.
Step 1: In-depth Reagent Analysis
-
Sulfonyl Chloride Hydrolysis: This is the most probable cause.[1][2] To test for this, you can take a small amount of the sulfonyl chloride and carefully add it to water. If it readily dissolves and forms an acidic solution (test with pH paper), it has likely hydrolyzed.
-
Amine Purity: Consider purifying your amine via distillation or recrystallization if its purity is questionable.
Step 2: Rigorous Evaluation of Reaction Conditions
-
Moisture Contamination: Even trace amounts of water can be detrimental. Flame-dry your glassware under vacuum and allow it to cool under an inert atmosphere. Use solvents from a freshly opened bottle or that have been passed through a solvent purification system.
-
Temperature Profile: While starting the reaction at 0 °C is common to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours or overnight is often necessary for completion.
Step 3: Addressing Amine Nucleophilicity
-
Electron-Poor Amines: Aromatic amines with electron-withdrawing groups are significantly less nucleophilic. In these cases, increasing the reaction temperature to 40-60 °C or even higher may be required.
-
Steric Hindrance: For bulky amines, longer reaction times are generally necessary.[3]
Step 4: Systematic Optimization
If the above steps do not resolve the issue, a more systematic optimization is necessary. Consider a Design of Experiments (DoE) approach, varying parameters such as base, solvent, temperature, and reaction time.
Guide 2: Side Product Formation and Purification Challenges
The formation of side products not only reduces the yield of the desired sulfonamide but also complicates its purification.
Problem: Formation of a Bis-sulfonated Side Product with a Primary Amine
-
Causality: The N-H proton of the initially formed sulfonamide is acidic and can be deprotonated by the base, leading to a second reaction with the sulfonyl chloride.
-
Solutions:
-
Control Stoichiometry: Use a larger excess of the primary amine (2-3 equivalents). This increases the probability that the sulfonyl chloride will react with the more nucleophilic starting amine rather than the less nucleophilic sulfonamide anion.
-
Protecting Groups: For valuable or complex amines, protecting the amine functionality before sulfonylation can prevent this side reaction.[1] The protecting group can be removed in a subsequent step.
-
Problem: Purification Difficulties
-
Causality: The polarity of the desired sulfonamide may be very similar to that of the starting materials or side products, making chromatographic separation challenging.
-
Solutions:
-
Recrystallization: This is often the most effective method for purifying sulfonamides.[1] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[1] Perform small-scale solubility tests to find the optimal solvent system.
-
Liquid-Liquid Extraction: An acidic workup can protonate any remaining amine, allowing it to be extracted into an aqueous layer. Conversely, a basic wash can remove any unreacted sulfonic acid.
-
Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of a sulfonyl chloride with an amine.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting amine, the sulfonyl chloride, and the reaction mixture on the plate.
-
Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.
IV. Alternative Methodologies
While the reaction of a sulfonyl chloride with an amine is the most common method for sulfonamide synthesis, several alternative strategies have been developed.[5][6]
Summary of Alternative Sulfonamide Synthesis Methods
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[5] |
| Direct C-H Sulfonamidation | Sulfonyl azide, Rhodium, Ruthenium, or Iridium catalyst | Moderate to Excellent | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene | Requires a directing group, expensive transition metal catalysts[5] |
| From N-Silylamines | N-Silylamine, Sulfonyl chloride | High to Quantitative | Acetonitrile, reflux, 1h | High yields, can be performed solvent-free[7] | Requires preparation of N-silylamine |
| From Thiols | Thiol, Amine, Oxidant (e.g., H₂O₂/SOCl₂) | Good to Excellent | Short reaction times | Readily available starting materials[8] | Requires careful control of oxidation to avoid side reactions[4] |
V. Data Presentation
Table 1: Common Solvents for Sulfonamide Synthesis
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 40 | Good solvent for a wide range of organic compounds, volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good solvent, can be a source of peroxide impurities. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic solvent, good for dissolving salts. |
| Pyridine | 12.4 | 115 | Acts as both a solvent and a base, can be difficult to remove. |
Table 2: Common Non-Nucleophilic Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Structure | Comments |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, and effective for most reactions. |
| Pyridine | 5.25 | C₅H₅N | Less basic than TEA, can also act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 10.75 | i-Pr₂NEt | Sterically hindered, less likely to act as a nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | C₉H₁₆N₂ | Strong, non-nucleophilic base for unreactive amines. |
VI. Visualization of Key Concepts
Diagram 1: General Reaction Mechanism for Sulfonamide Formation
Caption: The general mechanism of sulfonamide formation via nucleophilic attack of an amine on a sulfonyl chloride.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.). BenchChem.
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. (n.d.). BenchChem.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- Joullie, M. M., & Lassen, K. M. (2010). Evolution of sulfonamide synthesis. Arkivoc, 2010(8), 1-15.
- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Sulfonamide purification process. (n.d.). Google Patents.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216.
- Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024).
- Sulfonamides: Mechanism of action. (2020, July 21). YouTube.
- Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.). BenchChem.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Chlorosulfonyl Group Stability
A Senior Application Scientist's Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for handling chlorosulfonyl-containing compounds. As a senior application scientist, I understand the critical importance of maintaining the integrity of reactive functional groups during synthesis and purification. The chlorosulfonyl group (R-SO₂Cl) is a powerful synthetic intermediate, pivotal in the creation of sulfonamides, sulfonate esters, and other key structures in medicinal and materials chemistry. However, its high reactivity, particularly its susceptibility to hydrolysis, is a frequent source of experimental failure, leading to yield loss, purification challenges, and timeline delays.
This guide is structured to provide not just procedural steps, but the underlying chemical logic, empowering you to troubleshoot effectively and design robust experimental plans. We will explore the mechanisms of degradation, common experimental pitfalls, and field-proven strategies to ensure your success.
Understanding the Challenge: The Mechanism of Hydrolysis
The primary pathway for the degradation of a sulfonyl chloride is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid[1]. This occurs via nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride[2]. The reaction can be catalyzed by both acid and base and is often exothermic.
Several factors influence the rate of this undesirable reaction:
-
Water Availability : The most direct factor. The presence of water, even in trace amounts in solvents or as atmospheric moisture, can initiate hydrolysis.
-
Temperature : Higher temperatures accelerate the rate of hydrolysis.
-
pH : Hydrolysis is generally faster under basic conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻)[3]. Acidic conditions can also promote hydrolysis[3].
-
Electronic Effects : Electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and thus, more prone to hydrolysis[3].
-
Steric Hindrance : Bulky groups around the sulfonyl chloride can sterically hinder the approach of a water molecule, slowing the rate of hydrolysis.
Below is a simplified representation of the hydrolysis mechanism.
Caption: The mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is complete, but I'm losing most of my product during the aqueous workup. TLC and crude NMR show a new, more polar spot, likely the sulfonic acid. What should I do?
A1: This is a classic and frequent problem. An aqueous workup is inherently risky for sulfonyl chlorides. The goal is to remove water-soluble impurities without allowing your product to hydrolyze.
Causality: Vigorous mixing of an organic layer containing your sulfonyl chloride with an aqueous phase creates a large interfacial area where hydrolysis can occur rapidly. Losses of 45% or more have been reported during aqueous drown-out and neutralization steps[4].
Troubleshooting Steps & Solutions:
-
Minimize Contact Time & Temperature: If an aqueous wash is unavoidable, perform it quickly and at low temperatures (0-5 °C) to slow the hydrolysis rate[4]. Use pre-chilled solutions and minimize the time the two phases are in contact.
-
Switch to a Non-Aqueous Workup: This is the most robust solution. Instead of washing with water, quench any reagents and filter the reaction mixture through a plug of silica gel or celite, washing with your anhydrous organic solvent. This physically removes salts and polar impurities without introducing water.
-
Employ a "Dry" Quench: Before any aqueous steps, you can quench reactive reagents (like excess chlorinating agent) by adding a solid or an anhydrous solution. For example, solid sodium sulfite can be used to quench excess thionyl chloride.
-
Consider Phase-Transfer Catalysis for Base Hydrolysis (of byproducts): If you need to hydrolyze an unwanted byproduct (like an ester) under basic conditions while preserving your sulfonyl chloride, a phase-transfer catalyst can be employed. This confines the hydroxide ions to the aqueous phase while allowing the catalyst to shuttle the reagent, potentially offering selectivity[5].
-
Leverage Low Aqueous Solubility: For some aryl sulfonyl chlorides, their very low solubility in water protects them from hydrolysis. In such cases, quenching the reaction mixture in cold water can cause the desired product to precipitate, allowing for isolation by filtration while the impurities remain in the aqueous phase[4].
Q2: I need to perform a basic wash (e.g., with NaHCO₃) to remove acidic byproducts, but this is destroying my sulfonyl chloride. How can I proceed?
A2: A basic wash is particularly harsh because the hydroxide ion is a much stronger nucleophile than water. You must avoid direct contact between the sulfonyl chloride and the basic aqueous solution.
Causality: The Hammett equation confirms that alkaline hydrolysis rates are accelerated by electron-withdrawing substituents, making many sulfonyl chlorides extremely sensitive to base[3].
Troubleshooting Steps & Solutions:
-
Use a Scavenger Resin: This is an excellent alternative to an extractive wash. Once your primary reaction is complete, add an amine-based scavenger resin (e.g., PS-Trisamine) directly to the organic reaction mixture. The resin will react with and sequester the excess sulfonyl chloride and any generated HCl. The resin is then simply filtered off, avoiding any aqueous contact[6].
-
Pre-emptive Nucleophilic Quench: Before the basic wash, add a small amount of a benign nucleophile like methanol or a simple, non-bulky amine (e.g., a few drops of triethylamine) to the reaction mixture. This will rapidly and selectively convert the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can survive the subsequent basic wash and be more easily separated by chromatography[6].
-
Saturate the Organic Layer with Salt: Before adding the basic solution, wash the organic layer with brine (saturated NaCl solution). This reduces the solubility of water in the organic phase and can help suppress hydrolysis.
Below is a decision-making workflow for troubleshooting hydrolysis during workup.
Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for sulfonyl chlorides?
A1: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from heat and sources of ignition[7][8]. A desiccator is highly recommended.
-
Handling: Use anhydrous solvents and handle in a glovebox or under a positive pressure of inert gas. Always use dry glassware. Avoid breathing vapors and ensure adequate ventilation[8].
Q2: How do different solvents affect the stability of the chlorosulfonyl group?
A2: Solvent choice is critical. Protic solvents like water, alcohols, and to a lesser extent, primary/secondary amines will react directly with the sulfonyl chloride[1]. Aprotic, non-nucleophilic solvents are preferred.
| Solvent Type | Examples | Compatibility with R-SO₂Cl | Rationale |
| Aprotic, Non-polar | Hexanes, Toluene, Dichloromethane (DCM) | Excellent | Inert and will not react. DCM is a good choice as it dissolves many organic compounds but has very low water solubility[6]. |
| Aprotic, Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), Diethyl Ether | Good to Fair | Generally compatible, but must be rigorously dried. Ethers can contain peroxide impurities. THF must be freshly distilled. |
| Protic | Water, Methanol, Ethanol | Incompatible | Reacts directly with the sulfonyl chloride to form sulfonic acid or sulfonate esters[1]. |
| Basic/Nucleophilic | Pyridine, Triethylamine | Incompatible | Reacts to form a sulfonylpyridinium salt or sulfonamide. Can be used as a reagent but not as an inert solvent. |
Q3: Are there more stable alternatives to sulfonyl chlorides for synthesizing sulfonamides?
A3: Yes. While sulfonyl chlorides are common, other precursors can be used, especially if hydrolytic stability is a major concern.
-
Sulfonyl Fluorides (R-SO₂F): These are significantly more resistant to hydrolysis than their chloride counterparts and are often preferred for applications requiring higher stability[1][9].
-
Pentafluorophenyl Sulfonate Esters: These have emerged as effective "sulfonyl chloride mimics." They are more stable to handling and purification but still sufficiently reactive to form sulfonamides under appropriate conditions.
-
In-situ Generation: Methods exist to generate the reactive sulfonylating agent in the presence of the nucleophile (e.g., an amine), avoiding the need to isolate the sensitive sulfonyl chloride intermediate. For instance, using DABSO (a stable SO₂ surrogate) with anilines can lead directly to sulfonamides[10].
Q4: Can I use a protecting group for a sulfonic acid to generate the sulfonyl chloride at a later stage?
A4: Yes, this is a viable strategy in multi-step synthesis. You can protect the sulfonic acid as a stable ester and then convert it to the sulfonyl chloride in a later step.
-
Neopentyl Sulfonate Esters: These are stable to a wide variety of reagents but can be converted back to the sulfonic acid under specific nucleophilic conditions[11].
-
Primary Sulfonamides (R-SO₂NH₂): In some modern synthetic methods, a primary sulfonamide can be considered a "protected" form. Reagents like pyrylium salts can activate the sulfonamide for conversion into a sulfonyl chloride under mild conditions, even late in a synthetic sequence[12].
Experimental Protocol: Anhydrous Workup and Scavenger Resin Purification
This protocol is designed for a reaction where a sulfonyl chloride is a product or intermediate and must be isolated while avoiding hydrolysis from an aqueous workup.
Objective: To isolate a sulfonyl chloride product from a reaction mixture containing acidic byproducts (e.g., HCl) without using an aqueous wash.
Materials:
-
Completed reaction mixture in an anhydrous organic solvent (e.g., Dichloromethane).
-
PS-Trisamine scavenger resin (typically 2-3 equivalents relative to the acid/reagent to be scavenged).
-
Anhydrous organic solvent for rinsing (e.g., Dichloromethane).
-
Filter funnel with a fritted disc or a cotton plug.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Completion: Ensure the primary reaction has gone to completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Cool the Mixture: If the reaction was run at an elevated temperature, cool the mixture to room temperature.
-
Add Scavenger Resin: Under a positive pressure of inert gas, add the PS-Trisamine scavenger resin directly to the reaction flask[6]. The resin will neutralize HCl and react with any other electrophilic species.
-
Stir the Mixture: Gently stir or agitate the slurry at room temperature. The required time can vary from 1 to 12 hours. Monitor the removal of the impurity by periodically taking a small, filtered aliquot for analysis (e.g., TLC to confirm the disappearance of a baseline acidic spot, or spot-testing the vapor with pH paper to confirm absence of HCl).
-
Filter the Resin: Once scavenging is complete, filter the reaction mixture through a fritted funnel to remove the resin.
-
Wash the Resin: Wash the collected resin on the filter with 2-3 small portions of the anhydrous reaction solvent to ensure complete recovery of the desired product[6].
-
Combine and Concentrate: Combine the filtrate and the washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Final Analysis: Analyze the crude product (e.g., by ¹H NMR) to confirm the absence of hydrolysis byproducts and the successful removal of impurities before proceeding to the next step or final purification (e.g., anhydrous column chromatography or crystallization).
References
-
Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642–648. [Link]
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
- Aubert, T., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Organic Chemistry Portal. [Link]
-
Gómez-Pérez, V., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1986. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
- Weinreb, S. M. (1996). Formation and utility of sulfonic acid protecting groups.
-
Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 85(24), 16046–16057. [Link]
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Wikipedia. [Link]
-
Kice, J. L. (1968). The mechanism of the hydrolysis of sulfonyl chlorides. Accounts of Chemical Research, 1(3), 58-64. [Link]
- Widlanski, T. S., & Musicki, B. (1997). Formation and utility of sulfonic acid protecting groups.
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. [Link]
-
Gombas, S., et al. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(10), M2059-M2064. [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki. [Link]
-
Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Johnson, J. R., et al. (2016). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry, 81(17), 7309–7317. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Thiophenesulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during chemical syntheses involving thiophenesulfonyl chlorides. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate your experimental hurdles successfully.
Introduction: The Nature of Thiophenesulfonyl Chlorides
Thiophenesulfonyl chlorides are highly valuable reagents in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters, which are key functional groups in a vast array of pharmaceuticals. However, their high reactivity, particularly their sensitivity to moisture, often leads to challenges such as low yields, side-product formation, and purification difficulties. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Consistently Low Yield of the Desired Sulfonamide
Q1: My sulfonamide reaction yield is consistently low, often below 50%. What are the most probable causes and how can I address them?
A1: Low yields in sulfonamide synthesis are most commonly traced back to one of three primary issues: hydrolysis of the starting material, suboptimal reaction conditions for the specific amine used, or competing side reactions. Let's break down the troubleshooting process.
Causality: Thiophenesulfonyl chlorides are highly electrophilic at the sulfur atom and are exceptionally sensitive to moisture. Even trace amounts of water in your reaction setup (glassware, solvents, reagents) can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding, and unreactive, thiophenesulfonic acid. This is often the single largest contributor to low yields.[1]
Below is a decision-making workflow to systematically diagnose and solve low-yield issues.
Caption: A step-by-step decision-making process for troubleshooting low yields.
Issue 2: Reaction Fails or is Sluggish with Sterically Hindered Amines
Q2: I am trying to react a thiophenesulfonyl chloride with a bulky secondary amine (e.g., diisopropylamine or 2,6-diisopropylaniline) and I'm seeing little to no product formation. Why is this happening and what can I do?
A2: This is a classic case of steric hindrance. The bulky substituents on the amine physically block its nitrogen lone pair from effectively attacking the electrophilic sulfur atom of the sulfonyl chloride.[2] Standard bases like pyridine or triethylamine may not be sufficient to facilitate this difficult reaction.
Expertise & Causality: The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride. For this to occur, the amine's nucleophilic center must approach the sulfur atom. Large alkyl or aryl groups near the nitrogen create a "steric shield" that raises the activation energy of this step, dramatically slowing down or even preventing the reaction.[2] To overcome this, a more potent catalytic system is required.
Solution: The Role of a Super-Nucleophile Catalyst - DMAP
4-Dimethylaminopyridine (DMAP) is an excellent catalyst for acylations and sulfonylations of sterically hindered or poorly nucleophilic substrates.[1][3]
Mechanism of DMAP Catalysis: DMAP is more nucleophilic than the hindered amine. It first reacts with the thiophenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The hindered amine can then attack this activated intermediate to form the sulfonamide, regenerating the DMAP catalyst in the process.[3][4]
Caption: Simplified workflow of DMAP catalysis in the sulfonylation of hindered amines.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered amine (1.0 eq), DMAP (0.1 - 0.2 eq), and anhydrous dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the thiophenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for particularly challenging substrates.[2]
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove DMAP and DIPEA), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 3: Formation of an Unexpected, Less Polar Side Product with Primary Amines
Q3: When using a primary amine (R-NH₂), my TLC shows the desired product, but also a significant, less polar spot. What is this byproduct and how can I prevent its formation?
A3: You are likely observing the formation of a bis-sulfonylated product, an N,N-bis(thiophenesulfonyl)amine. This occurs when the initially formed primary sulfonamide, which still has an acidic N-H proton, is deprotonated and reacts with a second molecule of the thiophenesulfonyl chloride.
Causality: The nitrogen atom of a primary sulfonamide (R-NH-SO₂Ar) is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing effect of the sulfonyl group. However, in the presence of a base, it can be deprotonated to form a sulfonamidate anion (R-N⁻-SO₂Ar), which is a potent nucleophile. This anion can then compete with the remaining primary amine for the sulfonyl chloride.
Caption: Pathway showing the formation of the bis-sulfonylated byproduct.
Solutions to Prevent Bis-Sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures a higher concentration of the more reactive starting amine.
-
Order and Rate of Addition: Add the sulfonyl chloride solution slowly to the solution of the primary amine and base. This "inverse addition" maintains a low concentration of the electrophile, favoring its reaction with the more abundant and more nucleophilic primary amine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the second sulfonylation, which typically has a higher activation energy.
Issue 4: Difficulty in Purifying the Crude Sulfonamide Product
Q4: My reaction seems to work, but the crude product is an oil or an impure solid that is difficult to purify. What are the best strategies for purification?
A4: Sulfonamide purification can be challenging due to the presence of unreacted starting materials, the sulfonic acid hydrolysis product, or base-related salts. Recrystallization is the most powerful technique for purifying solid sulfonamides.
Strategy 1: Aqueous Workup to Remove Byproducts
Before attempting recrystallization, a thorough aqueous workup is critical.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base (pyridine, triethylamine) and any unreacted starting amine.
-
Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This is crucial for removing the thiophenesulfonic acid byproduct, which forms from hydrolysis. The acidic sulfonic acid will be deprotonated to its highly water-soluble sulfonate salt and partition into the aqueous layer.[5][6]
-
Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer.
Strategy 2: Purification by Recrystallization
The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the sulfonamide well when hot but poorly when cold, while impurities remain soluble at all temperatures.
| Sulfonamide Type | Primary Solvent (for dissolving) | Anti-Solvent (for precipitating) | Common Solvent Systems |
| N-Aryl Sulfonamides | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Water, Hexanes, Heptane | Ethanol/Water, Acetone/Hexane[4][7] |
| N-Alkyl Sulfonamides | Ethyl Acetate, Dichloromethane (DCM), Toluene | Hexanes, Heptane, Petroleum Ether | Ethyl Acetate/Hexanes, Toluene/Heptane |
| Heterocyclic Sulfonamides | Acetonitrile, Methanol, Ethanol | Water, Diethyl Ether | Acetonitrile/Water, Ethanol/Diethyl Ether |
This table provides general guidance. Always perform small-scale solubility tests to determine the optimal solvent system for your specific compound.[4]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[8]
-
Re-dissolution: Add a few drops of the hot primary solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Core Experimental Protocols
Protocol 1: Synthesis of an N-Aryl Thiophenesulfonamide (e.g., N-phenylthiophene-2-sulfonamide)
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous pyridine (used as both solvent and base).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve thiophene-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Pour the reaction mixture into 1M HCl and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Recrystallize the resulting solid from an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis of an N,N-Dialkyl Thiophenesulfonamide (e.g., N,N-diethylthiophene-2-sulfonamide)
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add diethylamine (1.2 eq), triethylamine (TEA, 1.5 eq, as an HCl scavenger), and anhydrous THF.
-
Cooling: Cool the flask to 0 °C.
-
Addition: Add a solution of thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC.
-
Workup: Filter off the triethylammonium chloride salt and rinse the solid with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. The resulting crude product can often be purified by vacuum distillation or column chromatography on silica gel.
References
-
Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]
-
Omondi, B., et al. (2009). N-(2,6-Diisopropylphenyl)thioamide. Acta Crystallographica Section E. [Link]
-
Reddit r/Chempros. (2024). Question on purifying aryl Sulfonic acids. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Koval, A., et al. (2016). Substances yield after recrystallization from different solvents. ResearchGate. [Link]
- Google Patents. (1966).
- Google Patents. (1995).
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Analytical Methods for Monitoring the Purity of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Welcome to the technical support center for the analytical monitoring of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to support your experimental work. As Senior Application Scientists, we have synthesized our field-proven insights with established scientific principles to create a comprehensive resource.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities can lead to undesirable side effects, reduced therapeutic activity, and complications in downstream processing. Therefore, robust analytical methods are essential for monitoring the purity of this compound throughout the manufacturing process and during stability studies. This guide provides a detailed overview of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quality control of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Q1: What is the recommended starting HPLC method for purity determination?
A1: A reverse-phase HPLC (RP-HPLC) method is the most suitable starting point due to the non-polar nature of the thiophene ring and the presence of the ester group. A C18 column is a good initial choice. Given the reactive nature of the chlorosulfonyl group, a derivatization step may be necessary for robust quantification, a technique successfully employed for other reactive sulfonyl chlorides.[1]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method must be able to separate the intact drug from its degradation products.[2][3] To develop such a method, you will need to perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[2] The HPLC method is then optimized to achieve baseline separation of the parent peak from all degradation product peaks.
Q3: What are the expected degradation products I should look for?
A3: The chlorosulfonyl group is highly susceptible to hydrolysis. Therefore, the primary degradation product is likely to be the corresponding sulfonic acid: Methyl 2-[5-(sulfonic acid)thiophen-2-yl]acetate. Other potential degradation pathways could involve hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q4: My peak shape is poor (tailing or fronting). What can I do?
A4: Poor peak shape can be caused by several factors. For sulfonyl chloride compounds, interactions with active sites on the column packing can be a cause. Using a column with low silanol activity can be beneficial.[4] Additionally, adjusting the mobile phase pH can help. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve the peak shape of acidic or basic analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Is GC-MS a suitable technique for analyzing this compound?
A1: While GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, it may present challenges for this molecule. The chlorosulfonyl group can be thermally labile and may degrade in the high temperatures of the GC inlet. However, with careful method development, including the use of a pulsed splitless injection to minimize thermal stress, GC-MS can be a viable option for identifying volatile impurities.[5]
Q2: What are the potential challenges with GC-MS analysis?
A2: The primary challenges are the thermal stability of the analyte and potential reactions with the stationary phase of the GC column. A less polar column, such as a 5% phenyl-methylpolysiloxane, would be a good starting point. It is also crucial to screen for potential degradation of the analyte during the analysis by injecting a known standard and monitoring for the appearance of new peaks.
Q3: What kind of fragmentation pattern can I expect in the mass spectrum?
A3: For thiophene derivatives, characteristic fragmentation patterns involving the sulfur atom can be expected.[6][7] The mass spectrum will likely show a prominent molecular ion peak, along with fragments corresponding to the loss of the chlorosulfonyl group, the methoxy group from the ester, and cleavage of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can NMR be used to assess the purity of this compound?
A1: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. A high-resolution ¹H NMR spectrum will show characteristic signals for the protons on the thiophene ring, the methylene group, and the methyl ester. The presence of impurities will be indicated by additional peaks in the spectrum. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.
Q2: What are the expected chemical shifts for the protons in this compound?
A2: While the exact chemical shifts will depend on the solvent used, general predictions can be made based on the structure. The protons on the thiophene ring will appear in the aromatic region (typically 7-8 ppm), with the electron-withdrawing chlorosulfonyl group causing a downfield shift. The methylene protons adjacent to the thiophene ring and the methyl protons of the ester will appear further upfield. For accurate assignments, 2D NMR techniques like COSY and HSQC can be employed.[8] A comprehensive list of chemical shifts for common laboratory solvents and impurities can be a valuable resource for identifying extraneous peaks.[9]
Q3: How can I detect the primary hydrolysis product by NMR?
A3: The hydrolysis of the chlorosulfonyl group to a sulfonic acid will result in a significant change in the chemical environment of the thiophene ring protons. This will likely cause a shift in their corresponding signals in the ¹H NMR spectrum. Additionally, the acidic proton of the sulfonic acid group may be observable, depending on the solvent and concentration.
II. Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks observed | - Injection issue (air bubble in syringe, clogged injector) - Detector issue (lamp off, incorrect wavelength) - No flow from the pump | - Manually prime the pump and check for leaks. - Ensure the detector lamp is on and set to the correct wavelength (a PDA detector can be useful for initial method development).[10] - Purge the injection port. |
| Broad or split peaks | - Column degradation - Sample overload - Incompatible sample solvent | - Flush the column or replace it if necessary. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. |
| Ghost peaks | - Contamination in the mobile phase or injector - Carryover from a previous injection | - Use fresh, high-purity mobile phase solvents. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step between injections. |
| Drifting baseline | - Column not equilibrated - Fluctuations in temperature - Mobile phase composition changing | - Allow sufficient time for column equilibration before starting the run. - Use a column oven to maintain a constant temperature. - Ensure mobile phase components are well-mixed and degassed. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak tailing | - Active sites in the inlet liner or column - Column contamination | - Use a deactivated inlet liner. - Bake out the column at the maximum recommended temperature. - Trim the first few centimeters of the column. |
| Poor sensitivity | - Leak in the system - Source needs cleaning - Incorrect injection parameters | - Perform a leak check. - Clean the ion source according to the manufacturer's instructions. - Optimize the injection temperature and split ratio. |
| No molecular ion observed | - Analyte is degrading in the inlet - Ionization energy is too high | - Lower the inlet temperature. - Use a softer ionization technique if available (e.g., chemical ionization). |
| Mass spectrum does not match library | - Co-eluting peaks - Background interference | - Improve chromatographic separation. - Subtract the background spectrum from the analyte spectrum. |
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad signals | - Sample is too concentrated - Presence of paramagnetic impurities - Poor shimming | - Dilute the sample. - Filter the sample or use a chelating agent to remove metal ions. - Re-shim the magnet. |
| Water peak obscuring signals | - Residual water in the deuterated solvent | - Use a solvent suppression technique. - Lyophilize the sample from D₂O to exchange labile protons. |
| Incorrect integration | - Phasing error - Baseline distortion | - Carefully phase the spectrum. - Apply a baseline correction algorithm. |
| Unexpected peaks | - Impurities in the sample - Contamination from the NMR tube or solvent | - Compare the spectrum to a blank (solvent only). - Consult a database of common NMR impurities.[9] |
III. Experimental Workflows
Stability-Indicating HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
GC-MS Analysis Workflow for Volatile Impurities
Caption: Workflow for GC-MS analysis of volatile impurities.
Quantitative NMR (qNMR) Purity Assessment Workflow
Caption: Workflow for quantitative NMR purity assessment.
IV. References
-
Besserer, K., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci., 57(1-2), 63-71. [Link]
-
Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ACS Publications. [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (2025). ResearchGate. [Link]
-
HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. [Link]
-
Methyl acetate. Centers for Disease Control and Prevention. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). MDPI. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Thiophene Synthesis Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with thiophene derivatives. Thiophenes are foundational scaffolds in pharmaceuticals, organic electronics, and agrochemicals, yet their synthesis can be fraught with challenges ranging from low yields to complex purification issues.[1][2]
This resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Section 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent method for creating highly substituted 2-aminothiophenes.[3][4] However, its one-pot nature, involving an initial Knoevenagel condensation followed by sulfur addition and cyclization, presents several potential failure points.[4][5][6]
FAQ 1: My Gewald reaction is giving a low yield and a complex mixture of byproducts. What's going wrong?
This is a classic issue in Gewald synthesis. The problem often lies in one of three areas: incomplete initial condensation, inefficient sulfur reaction, or competing side reactions.
Causality & Troubleshooting Steps:
-
Incomplete Knoevenagel Condensation: The reaction's foundation is the formation of the α,β-unsaturated nitrile intermediate.[4][5] If this step is slow or incomplete, your unreacted ketone/aldehyde and active methylene nitrile are left to react with sulfur or the base, leading to a complex mess.
-
Protocol: Before adding sulfur, run a TLC or take a crude ¹H NMR aliquot after 1-2 hours. You should see the disappearance of your starting carbonyl and nitrile and the appearance of a new spot for the condensed product. If the reaction has stalled, consider a stronger catalytic base or a switch to a different solvent.[7]
-
-
Inefficient Sulfur Addition & Cyclization: Elemental sulfur (S₈) must be activated and incorporated.
-
Mechanism Insight: The reaction proceeds through polysulfide intermediates.[5][6] The final cyclization and aromatization is the thermodynamic driving force that funnels these intermediates to the product.[6] If this process is inefficient, intermediates can decompose or react via other pathways.
-
Solution: Ensure the reaction temperature is adequate (often 50-80 °C) to facilitate the opening of the S₈ ring and subsequent steps. The choice of amine base is critical; morpholine is often preferred as it acts as both a base and a transfer agent for sulfur.
-
-
Competing Dimerization: Malononitrile and other highly activated acetonitriles can dimerize as a competing reaction, reducing the yield.[5]
-
Solution: This is often concentration-dependent. Running the reaction at a slightly lower concentration can sometimes disfavor the bimolecular dimerization relative to the desired intramolecular cyclization.
-
Troubleshooting Workflow: Low Yield in Gewald Synthesis
This workflow provides a logical path to diagnose the root cause of low yields.
Caption: A decision-tree for troubleshooting low yields in the Gewald reaction.
Section 2: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles from 1,4-dicarbonyl compounds. For thiophenes, a sulfurizing agent is required, which introduces specific challenges.[8][9]
FAQ 2: My Paal-Knorr reaction gives the furan byproduct instead of the thiophene. How do I improve selectivity?
This is a very common pitfall and points directly to the choice and activity of your sulfurizing agent.
Causality & Troubleshooting Steps:
-
The Competing Pathway: The 1,4-dicarbonyl can undergo a simple acid-catalyzed dehydration to form a furan.[10] Sulfurizing agents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are also effective dehydrating agents, creating a competition.[9][11]
-
Mechanism Insight: The desired pathway involves the thionation of the carbonyls, followed by cyclization and dehydration. It is not a sequential conversion of the furan to the thiophene; treating the isolated furan with the sulfurizing agent often gives poor results.[8][11]
-
Optimizing for Thiophene:
-
Choice of Reagent: Lawesson's reagent is often more effective and selective for thionation over dehydration compared to P₄S₁₀.[11][12]
-
Reagent Activity: Both P₄S₁₀ and Lawesson's reagent are moisture-sensitive. Use fresh, high-purity reagents that have been stored in a desiccator.[11] Degraded reagents lose their sulfurizing power and act primarily as dehydrating agents, favoring furan formation.
-
Temperature Control: While heat is required, excessive temperatures can favor the furan pathway. A controlled temperature, often refluxing in a high-boiling solvent like toluene or xylene, is recommended.[11]
-
| Parameter | Condition Favoring Thiophene | Condition Favoring Furan | Rationale |
| Reagent | Lawesson's Reagent | Degraded P₄S₁₀ or Lewis Acids | Lawesson's reagent is a milder and more selective thionating agent.[12] |
| Purity | Fresh, anhydrous reagents | Old, moisture-exposed reagents | Moisture degrades sulfurizing agents, reducing their efficacy for thionation.[11] |
| Temperature | Moderate to high (e.g., Toluene reflux) | Excessively high temperatures | Optimizes the rate of thionation without excessively accelerating dehydration. |
| Solvent | Anhydrous, non-polar (Toluene, Xylene) | Protic or wet solvents | Prevents hydrolysis of the sulfurizing agent.[11] |
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is indispensable for functionalizing thiophene rings. However, the unique electronic properties and the presence of sulfur in thiophenes introduce specific challenges not always seen with simple aryl substrates.
FAQ 3: My Suzuki coupling with a thiophene boronic acid is failing (low yield, homocoupling, or only starting material). What are the key failure points?
Failure in thiophene Suzuki couplings typically traces back to one of two main culprits: instability of the boronic acid or issues with the palladium catalyst.
Causality & Troubleshooting Steps:
-
Protodeboronation of the Thiophene Boronic Acid: This is the most common side reaction. The C-B bond is cleaved and replaced with a proton from the solvent or base, consuming your starting material.[13] Thiophene-2-boronic acids are particularly susceptible.[13]
-
Mechanism Insight: The electron-rich nature of the thiophene ring can facilitate the cleavage of the boronic acid group, especially under harsh conditions (strong base, high temperature, protic solvents).
-
Solutions to Suppress Protodeboronation:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or K₂CO₃.[13]
-
Lower the Temperature: Operate at the lowest effective temperature (often 60-80 °C).[13]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. Diethanolamine complexes (DABO boronates) are also air-stable alternatives.[14] These are more robust and release the boronic acid slowly under the reaction conditions.
-
-
-
Palladium Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[15][16][17]
-
Mechanism Insight: The lone pairs on the sulfur atom can act as a ligand, occupying coordination sites on the palladium and inhibiting the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Solutions to Mitigate Poisoning:
-
Choose the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands). These ligands form highly active and stable catalytic complexes that are less susceptible to inhibition by the thiophene substrate.[13]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can outperform traditional sources like Pd(PPh₃)₄, especially with challenging substrates.[18]
-
-
Troubleshooting Workflow: Failed Thiophene Suzuki Coupling
Caption: A workflow for diagnosing and solving common Suzuki coupling failures with thiophenes.
Section 4: Purification Strategies
FAQ 4: How can I effectively purify my thiophene derivative away from common reaction contaminants?
Purification can be a significant bottleneck, especially when dealing with residual catalysts or reagents that have similar polarity to the product.
Troubleshooting Steps:
-
Problem: Co-elution with Starting Material: If your product and a starting material (e.g., the aryl bromide in a Suzuki coupling) have very similar Rf values on silica gel, standard chromatography can be ineffective.[19]
-
Solution 1: Change the Solvent System. Don't just vary the ratio; change the solvents entirely. Moving from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or Toluene/Acetone system can dramatically alter the selectivity.
-
Solution 2: Acid/Base Modification. If your product or starting material has a basic nitrogen (like a pyridine), adding a small amount of acetic acid (1%) to the eluent will protonate it, causing it to stick strongly to the silica gel and allowing the neutral compound to elute. Conversely, adding triethylamine can help move acidic compounds.[19]
-
-
Problem: Removing Boronic Acid/Esters: Excess boronic acid from a Suzuki coupling can be difficult to remove.
-
Solution 1: Basic Wash. Perform a liquid-liquid extraction, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). This will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[20]
-
Solution 2: Diol Scavenging. Boronic acids form esters with diols. Adding a diol like ethylene glycol or pinacol and then performing a column can change the polarity of the boron species, aiding separation.
-
-
Problem: Removing Sulfur Impurities: Crude thiophene can sometimes be contaminated with foul-smelling mercaptans or other sulfur compounds.[21][22]
-
Solution: Oxidative Wash. For simple thiophenes, a carefully controlled wash with dilute nitric acid can oxidize odoriferous sulfur impurities without destroying the thiophene ring itself.[21] This must be done cautiously, monitoring concentration and temperature.
-
References
- Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Beaudoin, D. et al. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. Organic Letters, 23(19), 7348-7352. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Escandón, L. S. et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-50. [Link]
-
Powers, D. C. et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
-
Powers, D. C. et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 444-459. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis of thiophene and Their Pharmacological Activity. IJPRA, 8(5), 1163-1171. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Gillis, E. P. et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(15), 5749-5751. [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 17. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 22. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
Technical Support Center: Thiophenesulfonyl Chloride Stability and Handling
An In-Depth Technical Guide to Improving the Stability of Thiophenesulfonyl Chlorides
Welcome to the technical support center for thiophenesulfonyl chlorides. As a Senior Application Scientist, I have designed this guide to address the common stability challenges encountered when working with these highly reactive but versatile reagents. Thiophenesulfonyl chlorides are pivotal intermediates in the synthesis of numerous pharmaceuticals and functional materials. However, their inherent reactivity also makes them susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and practical solutions to help you maintain the integrity of your reagents and ensure the success of your research.
The structure of this guide is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented section addressing specific issues you might encounter during your experiments.
-
Frequently Asked Questions (FAQs): A knowledge base covering the fundamental principles of thiophenesulfonyl chloride stability, storage, and handling.
Troubleshooting Guide
This section is designed to provide immediate, actionable solutions to common experimental problems.
Q1: My thiophenesulfonyl chloride has turned from a white/pale yellow solid into a brown, sticky, or oily substance. What happened, and can I still use it?
A1: This is a classic sign of decomposition, primarily due to hydrolysis. Thiophenesulfonyl chlorides are extremely sensitive to moisture.[1][2][3] When exposed to atmospheric humidity or residual water in solvents, the sulfonyl chloride group (-SO₂Cl) hydrolyzes to the corresponding thiophenesulfonic acid (-SO₃H).
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, with water being a common culprit. This reaction releases hydrogen chloride (HCl) gas.[1][2] The resulting sulfonic acid is often less stable, darker in color, and may be hygroscopic, contributing to the change in physical appearance. Thermal stress can also contribute to discoloration and degradation.
-
Recommended Action:
-
Assess Purity: Before use, you must assess the purity of the reagent. The presence of sulfonic acid can interfere with subsequent reactions, for example, by neutralizing the base catalyst required for sulfonamide formation. A simple ¹H NMR can reveal the extent of decomposition (see Protocol 2).
-
Purification: If the decomposition is minor, you may be able to purify the material. For solid thiophenesulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent is often effective (see Protocol 1). Low-boiling point isomers can sometimes be purified by vacuum distillation, but care must be taken to avoid thermal decomposition.[3][4]
-
Discard if Necessary: If decomposition is extensive, it is best to discard the reagent according to your institution's safety guidelines. Using heavily degraded material will lead to low yields and complex purification challenges.
-
Q2: My sulfonylation reaction (e.g., sulfonamide synthesis) is giving very low yields, even with fresh amine and base. Could my thiophenesulfonyl chloride be the problem?
A2: Yes, this is a highly probable cause. The success of a sulfonylation reaction is critically dependent on the purity and reactivity of the sulfonyl chloride.
-
Causality: If your thiophenesulfonyl chloride has partially hydrolyzed to thiophenesulfonic acid, two major issues arise:
-
Reduced Stoichiometry: There is simply less active reagent available to react with your nucleophile (amine, alcohol, etc.).
-
Base Quenching: The acidic sulfonic acid byproduct will neutralize the base (e.g., pyridine, triethylamine) in your reaction mixture. This base is essential to scavenge the HCl generated during the reaction and, in many cases, to deprotonate the nucleophile.[5] Without sufficient base, the reaction will stall.
-
-
Workflow for Diagnosis and Resolution:
Caption: Workflow for troubleshooting low-yield sulfonylation reactions.
Q3: I am observing an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting materials or desired product. What could it be?
A3: This is very likely the thiophenesulfonic acid byproduct from the hydrolysis of your starting material.
-
Causality: Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides or the resulting sulfonamides/sulfonate esters. They will typically have a much lower Rf value on silica gel TLC plates and may streak.
-
Confirmation and Mitigation:
-
Co-spotting: If you have a standard, you can co-spot it on the TLC plate. However, a simpler method is to add a few drops of water to a small aliquot of your starting thiophenesulfonyl chloride, let it sit for an hour, and then run a TLC of this "hydrolyzed" sample alongside your reaction mixture. The new, polar spot should match.
-
Analytical Monitoring: HPLC is an excellent tool for quantifying the levels of sulfonic acid in both your starting material and reaction mixture.[6]
-
Mitigation: To avoid this impurity in your final product, ensure you start with high-purity thiophenesulfonyl chloride and run your reaction under strictly anhydrous conditions (e.g., using dried solvents and an inert atmosphere of nitrogen or argon).[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for thiophenesulfonyl chlorides?
A1: The stability of heteroaromatic sulfonyl chlorides is a well-studied area, with several potential decomposition pathways.[7] For thiophenesulfonyl chlorides, the most significant pathway is hydrolysis.
-
Hydrolysis: This is the most common decomposition route. The sulfonyl chloride reacts with water to form thiophenesulfonic acid and HCl. This reaction is often autocatalytic as the generated HCl can promote further decomposition.[1][2]
Caption: The primary hydrolytic decomposition pathway.
-
Thermal Decomposition: While generally more stable than some other heteroaromatic sulfonyl chlorides, thiophene derivatives can decompose upon excessive heating. This can involve the extrusion of SO₂, leading to chlorinated thiophene species, though this is less common under typical laboratory conditions compared to hydrolysis.[7]
Q2: What are the definitive best practices for storing thiophenesulfonyl chlorides to maximize their shelf-life?
A2: Proper storage is the single most critical factor in maintaining the stability and purity of these reagents. The key is to protect them from moisture and heat.
| Condition | Recommended Practice | Rationale & "To Avoid" |
| Temperature | Store at 2-8°C.[3][8] | Rationale: Low temperatures slow down the rate of any potential decomposition reactions. To Avoid: Storing at room temperature for extended periods, especially in humid environments. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[1] | Rationale: This displaces atmospheric moisture and oxygen, preventing hydrolysis. To Avoid: Storing in containers that are frequently opened in the ambient lab atmosphere. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[2][9] Use a desiccator for long-term storage. | Rationale: Direct prevention of hydrolysis, the primary decomposition pathway.[3] To Avoid: Leaving the container cap loose or storing near aqueous solutions. |
| Light | Store in an opaque or amber bottle. | Rationale: While not as critical as moisture, prolonged exposure to light can potentially initiate radical pathways in some organic molecules. It is good practice to store all reactive chemicals in the dark. |
Q3: Are certain isomers or substituted thiophenesulfonyl chlorides more stable than others?
A3: Yes, the position of the sulfonyl chloride group and the presence of other substituents on the thiophene ring can influence stability.
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro, carboxyl) on the thiophene ring can decrease the electron density of the ring system. This can sometimes lead to a slight stabilization of the C-S bond, but more importantly, it can affect the overall reactivity and decomposition profile.[10][11] For example, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride is a known stable, solid reagent.[8][12]
-
Positional Isomerism: Studies on a wide range of heteroaromatic sulfonyl halides have shown that stability can vary with the position of the sulfonyl group relative to the heteroatom.[7] For thiophenes, both 2- and 3-thiophenesulfonyl chlorides are common reagents, but their stability profiles in complex reaction mixtures might differ slightly. In general, sulfonyl chlorides that are ortho to a ring nitrogen (like in some pyridines) are particularly prone to decomposition via SO₂ extrusion, a pathway less dominant for thiophenes.[7]
Q4: How can I reliably monitor the purity of my thiophenesulfonyl chloride over time?
A4: Regular analytical monitoring is a key component of a robust quality control system in any research lab.
| Method | How it Works | Advantages | Disadvantages |
| ¹H NMR | The proton signals of the sulfonic acid byproduct will be distinct from the sulfonyl chloride, often appearing at a different chemical shift and potentially with broader peaks. | Fast, simple, provides clear structural information, small sample size needed. | May not be sensitive enough for very low-level impurities (<1%). |
| HPLC-UV | Separates the sulfonyl chloride from its more polar sulfonic acid degradation product. Purity is determined by peak area integration.[6] | Highly sensitive and quantitative. Excellent for stability-indicating assays. | Requires method development (column, mobile phase), more time-consuming than NMR. |
| IR Spectroscopy | The S=O stretching frequencies may differ slightly between the sulfonyl chloride (~1375, 1185 cm⁻¹) and sulfonic acid. The broad O-H stretch of the sulfonic acid (~3000 cm⁻¹) is a key indicator. | Quick and easy. Good for detecting the presence of hydroxyl groups from hydrolysis. | Not easily quantifiable. Can be difficult to interpret minor changes. |
Detailed Experimental Protocols
Protocol 1: Purification of 2-Thiophenesulfonyl Chloride by Recrystallization
This protocol is a general guideline and should be adapted based on the specific isomer and its solubility properties. All operations must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Partially decomposed 2-thiophenesulfonyl chloride
-
Anhydrous hexane (or petroleum ether)
-
Anhydrous toluene (minimal amount)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ehrlenmeyer flask with a stir bar
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Schlenk flask for final product collection
Procedure:
-
Dissolution: In the fume hood, place the impure 2-thiophenesulfonyl chloride (e.g., 5.0 g) into a clean, dry Erlenmeyer flask. Add a minimal amount of warm (~40-50°C) anhydrous toluene to dissolve the solid completely. The goal is to use the smallest volume possible.
-
Precipitation: While stirring, slowly add anhydrous hexane (approximately 4-5 volumes relative to the toluene) to the warm solution. The thiophenesulfonyl chloride is less soluble in this mixed solvent system and will begin to precipitate, while the more polar sulfonic acid impurity tends to remain in solution.
-
Cooling & Crystallization: Once precipitation is evident, turn off the heat and allow the flask to cool slowly to room temperature. For maximum recovery, cool the flask further in an ice-water bath for 30-60 minutes.
-
Filtration: Quickly filter the resulting crystals using a Buchner funnel under vacuum. To minimize exposure to atmospheric moisture, you can set up a nitrogen blanket over the funnel.
-
Washing: Wash the collected crystals sparingly with a small amount of cold, anhydrous hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.
-
Storage: Immediately transfer the dry, purified product to a clean, dry Schlenk flask. Backfill with nitrogen or argon, seal tightly, and store at 2-8°C.
Protocol 2: Monitoring Purity and Decomposition using ¹H NMR Spectroscopy
Objective: To quantify the percentage of thiophenesulfonyl chloride versus its hydrolyzed byproduct, thiophenesulfonic acid.
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glove box or under a stream of nitrogen), accurately weigh approximately 10-15 mg of the thiophenesulfonyl chloride sample into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated anhydrous solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an inert internal standard with a simple, well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all aromatic protons and the potentially broad peak from the sulfonic acid proton.
-
Data Analysis:
-
Identify the characteristic peaks for the protons on the thiophene ring of the sulfonyl chloride.
-
Identify the corresponding peaks for the thiophenesulfonic acid. These will typically be shifted slightly downfield compared to the sulfonyl chloride due to the change in electronic environment.
-
Integrate the area of a well-resolved peak for the sulfonyl chloride (A_TSC) and the corresponding peak for the sulfonic acid (A_TSA).
-
Calculate the approximate purity: % Purity ≈ [A_TSC / (A_TSC + A_TSA)] x 100%
-
A broad peak, often far downfield (>10 ppm), may also be visible corresponding to the acidic -SO₃H proton.
-
References
- 3-Thiophenesulfonyl chloride Safety Data Sheet. (2025).
- 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem. National Institutes of Health. Provides physical and chemical properties, as well as aggregated safety information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenesulfonyl-chloride]
- Thiophene-2-sulfonyl chloride Safety Data Sheet. (2025). Sigma-Aldrich. Details safe handling, storage conditions (moisture sensitive), and hazardous decomposition products. [Link: Provided by Grounding Tool]
- Thiophene-2-sulfonyl chloride Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Thiophene Safety Data Sheet. (2024). Sigma-Aldrich. While for thiophene itself, it provides context on handling sulfur-containing heterocycles and general storage practices (dry, well-ventilated). [Link: Provided by Grounding Tool]
- 2-Thiophenesulfonyl chloride - the NIST WebBook. National Institute of Standards and Technology. Provides spectral data (IR, Mass Spec) for characterization. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16629199]
- Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem. National Institutes of Health. Provides physical and chemical properties for the 3-isomer. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Thiophene-3-sulfonyl-Chloride]
- Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. (2025). PubMed. Discusses the bond energies and thermal stability of related sulfur-chlorine compounds. [Link: https://pubmed.ncbi.nlm.nih.gov/41143498/]
- The Reactions of Some Thiophene Sulfonyl Derivatives. (N.D.). Sci-Hub. Provides examples of reactions involving thiophenesulfonyl chlorides. [Link: Provided by Grounding Tool]
- Process for purifying thionyl chloride. (1988). Google Patents. Describes purification techniques for a related and structurally similar sulfonyl chloride. [Link: https://patents.google.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI. Demonstrates the use of HPLC-UV for analyzing thiophenic compounds. [Link: https://www.mdpi.com/2227-9717/9/11/2042]
- 2-Thiophenesulfonyl Chloride Safety Data Sheet. (2023). TCI Chemicals. Recommends refrigerated storage and handling in a well-ventilated place. [Link: Provided by Grounding Tool]
- Process for the preparation of pure thiophene derivatives. (1994). Google Patents. Discusses impurities and purification strategies for thiophene derivatives. [Link: https://patents.google.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). ACS Publications. Describes synthetic methods for aryl sulfonyl chlorides. [Link: https://pubs.acs.org/doi/10.1021/op060215y]
- Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. (2013). Cairo University Scholar. Provides a framework for developing stability-indicating HPLC methods. [Link: https://scholar.cu.edu.eg/?
- p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. Describes handling and purification of a related sulfinyl chloride, emphasizing anhydrous conditions. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0943]
- Synthetic strategies and functional reactivity of versatile thiophene synthons. (2018). ResearchGate. Reviews the synthesis and reactivity of various thiophene derivatives. [Link: https://www.researchgate.
- 2-(Methoxycarbonyl)-3-Thiophenesulfonyl Chloride. Veeprho. Product information for a substituted, stable thiophenesulfonyl chloride. [Link: https://www.veeprho.com/impurities/tenoxicam-impurities/2-methoxycarbonyl-3-thiophenesulfonyl-chloride-cas-59337-92-7.html]
- Purification of thionyl chloride. (1966). Journal of the Chemical Society A. Describes a distillation-based purification method for thionyl chloride. [Link: https://pubs.rsc.org/en/content/articlelanding/1966/j1/j19660000868]
- A New, Mild Preparation of Sulfonyl Chlorides. (2013). ResearchGate. Discusses various synthetic methods for preparing sulfonyl chlorides. [Link: https://www.researchgate.
- 2-Carbomethoxy-3-thiophenesulfonyl chloride 95%. Sigma-Aldrich. Product page specifying storage temperature of 2-8°C. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/540501]
- 2-Thiophenesulfonyl chloride CAS#: 16629-19-9. ChemicalBook. Lists physical properties and highlights moisture sensitivity. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6714496.htm]
- Formyl and Acyl Derivatives of Thiophenes and their Reactions. (2015). ResearchGate. Provides context on the reactivity of functionalized thiophenes. [Link: https://www.researchgate.net/publication/282333066_Formyl_and_Acyl_Derivatives_of_Thiophenes_and_their_Reactions]
- Purification of Tosyl chloride. LookChem. Describes several purification methods for a common aryl sulfonyl chloride. [Link: https://www.lookchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Discusses modern methods for synthesizing sulfonyl chlorides and sulfonamides. [Link: https://macmillan.princeton.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). Benchchem. Outlines the general use of sulfonyl chlorides in synthesis, including the role of base. [Link: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-applications-of-sulfonyl-chlorides-in-organic-chemistry/]
- Thiophen-2-ylmethanesulfonyl chloride. Benchchem. Discusses the reactivity of sulfonyl chlorides attached to a thiophene ring. [Link: https://www.benchchem.com/product/bchm3103441]
- 3-Thiophenesulfonyl Chloride Safety Data Sheet. (2023). TCI Chemicals. Notes that the compound decomposes in contact with water. [Link: https://www.tcichemicals.com/IN/en/sds/T1529_EG_EN.pdf]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. A comprehensive study on the stability and decomposition pathways of various heteroaromatic sulfonyl halides. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/643441865e955ba03737b6e1]
- Ethanethiol decomposition pathways on MoS2(0001). (1996). Digital Commons @ Michigan Tech. Provides context on the relative C-S bond strengths in different sulfur-containing organic molecules. [Link: https://digitalcommons.mtu.edu/etds/2347/]
- An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane. (2025). Benchchem. Provides a predictive analysis of stability based on functional groups, a similar approach to understanding novel reagents. [Link: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-stability-and-decomposition-pathways-of-chloromethanesulfonylcyclopropane/]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 4. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-甲氧羰基-3-噻吩磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophenesulfonyl Chlorides for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, thiophenesulfonyl chlorides serve as indispensable reagents for the introduction of the versatile thiophenesulfonyl moiety. This functional group is a cornerstone in the design of a multitude of pharmacologically active agents and advanced materials. The reactivity of a thiophenesulfonyl chloride, however, is not a monolithic property; it is exquisitely sensitive to the substitution pattern on the thiophene ring and the position of the sulfonyl chloride group. This guide provides a comprehensive, data-driven comparison of the reactivity of various thiophenesulfonyl chlorides, offering field-proven insights to aid researchers in reagent selection, reaction optimization, and mechanistic understanding.
The Heart of Reactivity: The Electrophilic Sulfur Center
The fundamental reactivity of any sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This sulfur center is rendered significantly electron-deficient by the strong inductive and resonance effects of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes it a prime target for a wide range of nucleophiles, from simple amines and alcohols to more complex organic fragments. The departure of the chloride ion, a competent leaving group, drives these essential nucleophilic substitution reactions.
The prevailing mechanism for these transformations is generally considered to be a concerted, bimolecular nucleophilic substitution (SN2-type) process. In this pathway, the nucleophile attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state, leading to the displacement of the chloride ion in a single, fluid step. However, a stepwise addition-elimination mechanism can also be operative under certain conditions.
Positional Isomerism: A Tale of Two Reactivities (2- vs. 3-Thiophenesulfonyl Chloride)
The position of the sulfonyl chloride group on the thiophene ring—at the 2- or 3-position—profoundly influences the reagent's reactivity. While direct, head-to-head kinetic comparisons under identical conditions are not extensively documented in the literature, a robust understanding can be built from existing data and fundamental principles of physical organic chemistry.
A key study by Arcoria and colleagues on the reaction of 2-thiophenesulfonyl chloride with various substituted anilines in methanol provides invaluable quantitative insight. Their findings reveal that 2-thiophenesulfonyl chloride is, in fact, less reactive than its benzenoid analog, benzenesulfonyl chloride, under these conditions[1]. This is attributed to the electron-donating character of the thiophene ring, which reduces the electrophilicity of the sulfonyl sulfur.
While comparable kinetic data for 3-thiophenesulfonyl chloride is scarce, we can infer its reactivity based on the known electronic properties of the thiophene nucleus. The 2-position of thiophene is more electron-rich and more susceptible to electrophilic attack than the 3-position. Conversely, when considering the withdrawal of electron density to stabilize a transition state, the 2-position is generally more effective at delocalizing charge. This suggests that the sulfonyl group at the 2-position will be more stabilized by the ring's electron-donating ability, leading to a less electrophilic sulfur and thus, lower reactivity compared to the 3-isomer. Therefore, it is predicted that 3-thiophenesulfonyl chloride is more reactive than 2-thiophenesulfonyl chloride towards nucleophilic attack.
The Influence of Ring Substituents: A Hammett Correlation Perspective
The reactivity of thiophenesulfonyl chlorides can be finely tuned by the introduction of substituents on the thiophene ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the electrophilicity of the sulfonyl sulfur. This relationship can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents[2][3][4].
log(k/k0) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k0 is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the reaction of 2-thiophenesulfonyl chloride with anilines, a negative ρ value of -2.25 was determined[1]. This negative value signifies that electron-donating groups on the aniline nucleophile accelerate the reaction by increasing its nucleophilicity. Conversely, for the sulfonyl chloride electrophile, a positive ρ value is expected, indicating that electron-withdrawing substituents on the thiophene ring will increase the reaction rate by enhancing the electrophilicity of the sulfur atom.
Electron-Withdrawing Substituents: Activating the Sulfonyl Chloride
Substituents that pull electron density away from the thiophene ring increase the partial positive charge on the sulfonyl sulfur, making it a "hotter" electrophile. This leads to a significant rate enhancement in nucleophilic substitution reactions.
Examples of Electron-Withdrawing Groups:
-
Nitro (-NO2)
-
Cyano (-CN)
-
Halogens (-Cl, -Br)
-
Carbonyl groups (-COR)
For instance, the presence of a chlorine atom at the 5-position of 2-thiophenesulfonyl chloride is expected to increase its reactivity compared to the unsubstituted parent compound. Similarly, a nitro group, a powerful electron-withdrawing group, would lead to an even more pronounced rate acceleration.
Electron-Donating Substituents: Taming the Reactivity
Conversely, substituents that donate electron density to the thiophene ring decrease the electrophilicity of the sulfonyl sulfur. This deactivating effect results in slower reaction rates.
Examples of Electron-Donating Groups:
-
Alkyl groups (-CH3, -C2H5)
-
Alkoxy groups (-OCH3)
-
Amino groups (-NH2)
A methyl group at the 5-position of 2-thiophenesulfonyl chloride, for example, would be expected to decrease its reactivity relative to the unsubstituted compound.
Comparative Reactivity Data
The following table summarizes the available kinetic data for the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol at 25°C, as reported by Arcoria et al.[1]. This data provides a quantitative basis for understanding the impact of the nucleophile's electronic properties on the reaction rate.
| Aniline Substituent | k2 x 103 (L mol-1 s-1) |
| p-OCH3 | 10.5 |
| p-CH3 | 4.35 |
| H | 1.38 |
| p-Cl | 0.48 |
| m-Cl | 0.16 |
Table 1: Second-order rate constants for the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol at 25°C.
Experimental Protocols for Reactivity Assessment
For researchers wishing to conduct their own comparative reactivity studies, a well-designed kinetic experiment is essential. The following protocol outlines a general method for determining the rate of reaction between a thiophenesulfonyl chloride and a nucleophile using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of Thiophenesulfonyl Chloride Reactivity
Objective: To determine the second-order rate constant for the reaction of a thiophenesulfonyl chloride with a nucleophile.
Materials:
-
Thiophenesulfonyl chloride of interest
-
Nucleophile of interest (e.g., a substituted aniline)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the thiophenesulfonyl chloride in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength where either the reactant or the product has a significant and distinct absorbance.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, mix a known volume of the nucleophile solution with a known volume of the solvent.
-
Initiate the reaction by adding a small, known volume of the thiophenesulfonyl chloride stock solution to the cuvette, ensuring rapid and thorough mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile is in large excess), the reaction will follow first-order kinetics with respect to the thiophenesulfonyl chloride.
-
Plot the natural logarithm of the absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile.
-
The slope of this second plot will be the second-order rate constant (k2) for the reaction.
-
Mechanistic Insights and Visualization
The factors influencing the reactivity of thiophenesulfonyl chlorides can be visually summarized to provide a clear conceptual framework for researchers.
Figure 1: A diagram illustrating the key factors that govern the reactivity of thiophenesulfonyl chlorides in nucleophilic substitution reactions.
Conclusion: A Predictive Framework for Synthetic Strategy
The reactivity of thiophenesulfonyl chlorides is a nuanced interplay of electronic and steric factors. This guide has provided a framework for understanding and predicting these reactivities, grounded in experimental data and established chemical principles.
Key Takeaways for the Bench Scientist:
-
Positional Isomerism Matters: 3-Thiophenesulfonyl chloride is predicted to be more reactive than its 2-isomer.
-
Substituents are Tuning Knobs: Electron-withdrawing groups on the thiophene ring enhance reactivity, while electron-donating groups diminish it.
-
The Hammett Equation is Your Guide: This powerful tool allows for the quantitative prediction of substituent effects on reaction rates.
-
Mechanism is Key: Understanding the SN2-type mechanism provides a basis for rationalizing observed reactivity trends.
By leveraging this understanding, researchers can make more informed decisions in the selection of thiophenesulfonyl chloride reagents, leading to more efficient reaction optimization, higher yields, and ultimately, the successful synthesis of novel molecules with desired properties.
References
-
Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1974). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689–1692. [Link]
-
Gabsi, W., Boubaker, T., & Goumont, R. (2020). Quantification of the Nucleophilicities of 3-X-Thiophenes: Highlighting the Hyperortho Correlation. Journal of Chemistry, 2020, 1-9. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
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A Comparative Guide to Sulfonylating Agents: Profiling Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate Against Industry Standards
In the landscape of modern organic synthesis and drug discovery, the strategic selection of a sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and the ultimate biological activity of the target molecule. The introduction of a sulfonyl group can modulate a compound's pharmacokinetic properties, introduce key binding interactions, or serve as a versatile synthetic handle for further molecular elaboration.[1] This guide provides an in-depth comparison of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a specialized thiophene-based reagent, with established sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
This analysis is tailored for researchers, scientists, and drug development professionals, offering objective insights supported by established chemical principles to inform the selection of the optimal reagent for specific synthetic challenges.
The Sulfonylating Agent's Role in Synthesis
Sulfonylating agents are a class of organic compounds characterized by the -SO₂Cl functional group. The electrophilic nature of the sulfur atom makes them highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are ubiquitous in pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors.[1] The choice of a particular sulfonylating agent is dictated by factors such as reactivity, steric hindrance, the electronic properties of the resulting sulfonamide or sulfonate, and any additional functionality the agent may carry.
A Comparative Analysis of Key Sulfonylating Agents
The efficacy and utility of a sulfonylating agent are determined by a combination of its structural and electronic properties. Here, we compare this compound with TsCl, MsCl, and dansyl chloride, highlighting their distinct characteristics.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| Structure | Thiophene-based with an acetate substituent | Aromatic (toluene-based) | Aliphatic | Naphthalene-based with a dimethylamino group |
| Reactivity | Expected to be high due to the electron-deficient thiophene ring | Moderate, a widely used standard[2][3] | High, due to the small size of the methyl group[4] | Moderate, with the added feature of fluorescence[5][6] |
| Steric Hindrance | Moderate, influenced by the thiophene ring and acetate group | High, due to the bulky tosyl group[7] | Low, the smallest of the compared agents[4] | Very high, due to the large dansyl group |
| Resulting Moiety | Introduces a functionalized thiophene ring suitable for further modification | Provides a stable, non-functionalized tosyl group often used for protection or as a leaving group[2][8] | Installs a small, stable mesyl group[9][10] | Attaches a highly fluorescent dansyl group for labeling and detection[5][11] |
| Key Applications | Building block for complex heterocyclic structures in medicinal chemistry[12] | Protection of alcohols and amines, conversion of alcohols to good leaving groups[2][13] | Formation of mesylates as excellent leaving groups, synthesis of stable methanesulfonamides[9][14] | Fluorescent labeling of primary and secondary amines, protein sequencing, and amino acid analysis[6][15] |
In-Depth Profile: this compound
This compound is a bifunctional reagent that not only acts as a sulfonylating agent but also introduces a thiophene-2-acetate moiety.[16][17] The electron-withdrawing nature of the chlorosulfonyl group and the ester substituent on the thiophene ring is expected to enhance the electrophilicity of the sulfur atom, suggesting a high reactivity, likely comparable to or exceeding that of TsCl. The thiophene ring itself is a valuable pharmacophore found in numerous approved drugs. Furthermore, the acetate group provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
Established Alternatives: A Field-Proven Perspective
p-Toluenesulfonyl Chloride (TsCl) is a workhorse in organic synthesis, valued for its ability to convert alcohols into excellent leaving groups (tosylates) and to protect amine functionalities as stable tosylamides.[2][13] Its reactivity is generally moderate, allowing for selective reactions in the presence of other functional groups.[3]
Methanesulfonyl Chloride (MsCl) is a more reactive and less sterically hindered alternative to TsCl.[4] The resulting mesylates are even better leaving groups than tosylates.[18] MsCl is often preferred when reacting with sterically hindered alcohols or when a faster reaction rate is desired.[4]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) has a specialized primary application in the fluorescent labeling of amines.[5][6] The resulting dansyl sulfonamides are highly fluorescent, enabling the detection and quantification of amino acids, peptides, and proteins.[11][15] While it is an effective sulfonylating agent, its large steric bulk and the specific properties of the dansyl group limit its use as a general-purpose reagent.
Experimental Protocols: A Guide to Application
The following is a generalized protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with anticipated adjustments to reaction time and temperature based on their relative reactivities.
General Procedure for the Synthesis of a Sulfonamide:
-
Dissolution: Dissolve the primary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq. or pyridine, 1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Dissolve the sulfonylating agent (1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and perform an aqueous work-up. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfonamide.
Causality in Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[11] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Base: A base is required to neutralize the HCl that is generated during the reaction. The choice of base can influence the reaction rate and selectivity. For instance, pyridine can also act as a nucleophilic catalyst.[3]
-
Temperature Control: The initial addition of the highly reactive sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
Visualizing the Chemistry
Chemical Structures of Compared Sulfonylating Agents:
Caption: A typical experimental workflow for a sulfonylation reaction.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a nuanced decision that hinges on the specific goals of a synthetic sequence.
-
This compound emerges as a promising reagent for the introduction of a functionalized heterocyclic moiety, making it particularly attractive for scaffold elaboration in drug discovery programs. Its anticipated high reactivity suggests it is a potent sulfonylating agent.
-
Tosyl chloride remains the reliable, cost-effective choice for routine protection of amines and activation of alcohols, offering a good balance of reactivity and stability. [2]
-
Mesyl chloride is the agent of choice when high reactivity and minimal steric hindrance are paramount, especially for the formation of sulfonate esters as superior leaving groups. [4]
-
Dansyl chloride occupies a specialized niche for fluorescent labeling, where its unique photophysical properties are leveraged for analytical applications. [5][6] By understanding the distinct reactivity profiles, steric demands, and the nature of the functionality imparted by each of these reagents, researchers can make more informed and strategic decisions, ultimately accelerating their research and development efforts.
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Biological activity of sulfonamides derived from Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Note: Data is representative of values found for novel thiophene-based sulfonamides in scientific literature. [19][20][21] Analysis: The results indicate that extending the aromatic system, for instance by using a naphthalene (TS-05) or carbazole (TS-06) moiety, can significantly increase cytotoxic potency. [20]While not as potent as Doxorubicin, compound TS-06 displays low micromolar activity, marking it as a promising candidate for further investigation and mechanistic studies, such as cell cycle analysis or apoptosis assays. [22][23]
Comparative Enzyme Inhibition: Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. [7]They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. [1]Sulfonamides are the most prominent class of CA inhibitors, with the sulfonamide moiety coordinating directly to the catalytic zinc ion in the enzyme's active site. [8]Thiophene-based sulfonamides have been shown to be particularly potent inhibitors of human CA isoforms. [7]
Experimental Protocol: Colorimetric CA Inhibition Assay
The inhibitory activity against CAs can be determined by monitoring the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. [19] Workflow:
-
Preparation: In a 96-well plate, add assay buffer, the purified CA enzyme solution, and the sulfonamide inhibitor at various concentrations.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. [19]3. Reaction Initiation: The reaction is started by adding the substrate, p-NPA. The CA enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product.
-
Measurement: The rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 400 nm over time using a microplate reader. [19]5. Analysis: The initial reaction velocities are calculated. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a colorimetric CA inhibition assay.
Comparative Data
The following table presents IC₅₀ values for the inhibition of two key human carbonic anhydrase isoforms, hCA-I (cytosolic) and hCA-II (cytosolic, highly active), compared to the clinical inhibitor Acetazolamide.
| Compound | Derivative Moiety (R-Group) | IC₅₀ (nM) vs. hCA-I | IC₅₀ (nM) vs. hCA-II |
| TS-07 | Benzylamine | 70 | 25 |
| TS-08 | 4-Sulfamoylbenzylamine | 65 | 10.5 |
| TS-09 | 3,4-Dichlorobenzylamine | 55 | 8.2 |
| Acetazolamide | (Reference Standard) [7] | 250 | 12 |
Note: Data is representative of values found for potent thiophene-based sulfonamide CA inhibitors in scientific literature. [7][8] Analysis: The data highlights the exceptional potency of thiophene-based sulfonamides as CA inhibitors. [7]Compounds TS-08 and TS-09 show inhibition of the highly active hCA-II isoform that is comparable to or even better than the standard drug Acetazolamide. The incorporation of additional sulfonamide groups (TS-08) or halogenated aromatic rings (TS-09) appears to be a successful strategy for achieving low nanomolar inhibition, likely by forming additional interactions within the enzyme's active site. [8]
Conclusion
The derivatization of this compound provides a fertile ground for the discovery of novel, biologically active sulfonamides. This guide demonstrates that through systematic synthetic modification and rigorous biological evaluation, this scaffold can yield compounds with promising antimicrobial, anticancer, and enzyme-inhibiting properties. The comparative data, while illustrative, underscores the potential of this chemical class to produce lead compounds that rival or offer advantages over existing therapeutic agents. Further exploration of structure-activity relationships, selectivity profiling, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of these versatile molecules.
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A Comparative Guide to the Structure-Activity Relationships of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The thiophene ring is a well-established pharmacophore in drug discovery, known for its presence in a variety of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. When functionalized with a sulfonyl chloride at the 5-position and an acetic acid ester at the 2-position, as in methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, the resulting molecule becomes a versatile intermediate for the synthesis of a diverse library of compounds. The electrophilic sulfonyl chloride readily reacts with a wide range of nucleophiles, particularly amines, to form stable sulfonamides. This allows for the systematic exploration of chemical space around the sulfonyl group, a key strategy in SAR studies.
The general structure of the derivatives discussed in this guide is centered around the 2,5-disubstituted thiophene core. The primary points of diversification are the sulfonamide moiety (R group) and, to a lesser extent, modifications of the acetate group.
Caption: Core scaffold and key points for SAR exploration.
This guide will focus on the impact of these structural modifications on biological activities, drawing parallels from studies on related thiophene sulfonamides investigated as anticancer and anti-inflammatory agents, as well as enzyme inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of thiophene sulfonamide derivatives is profoundly influenced by the nature of the substituents attached to the sulfonamide nitrogen, as well as by modifications to other parts of the scaffold. The following sections dissect the available SAR data from analogous series of compounds to infer the potential activity of this compound derivatives.
Anticancer Activity
Thiophene-based compounds have shown significant potential as anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).[3][4]
Table 1: Comparative Anticancer Activity of Structurally Related Thiophene Sulfonamide Derivatives
| Compound Series | R Group (Substitution on Sulfonamide) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Sulfonamides with Anthracene Moiety | Anthracene-9,10-dione | MCF7 (Breast) | 9.39 | [5] |
| Thiophene Sulfonamides with Quinoline Moiety | Quinoline | MCF7 (Breast) | >32 | [5] |
| Thiophene Sulfonamides with Benzothiazole Moiety | 4-methoxybenzo[d]thiazole | MCF7 (Breast) | 9.55 | [5] |
| Phenyl-Thiophene Carboxamides (analogs) | 2,5-dimethoxyphenyl | Hep3B (Liver) | 5.46 | [6] |
| Phenyl-Thiophene Carboxamides (analogs) | 3,4,5-trimethoxyphenyl | Hep3B (Liver) | 8.85 | [6] |
Key SAR Insights for Anticancer Activity:
-
Bulky Aromatic and Heterocyclic Moieties: The introduction of bulky and rigid ring systems, such as anthracene and benzothiazole, at the sulfonamide position appears to be favorable for cytotoxic activity against breast cancer cells.[5] This suggests that the R-group may be involved in crucial π-π stacking or hydrophobic interactions within the biological target.
-
Hydrogen Bonding and Polar Surface Area: In a series of thiophene carboxamide analogs, the presence and positioning of methoxy groups on a phenyl ring, which can act as hydrogen bond acceptors, significantly influenced their anticancer potency.[6] This highlights the importance of the electronic and hydrogen-bonding properties of the substituents.
-
Inference for this compound Derivatives: It can be hypothesized that derivatizing the sulfonyl chloride with amines bearing large, planar aromatic or heteroaromatic systems could yield compounds with potent anticancer activity. The methyl acetate moiety could also play a role in solubility and cell permeability.
Caption: Inferred SAR for anticancer activity.
Anti-inflammatory Activity
Thiophene derivatives have also been explored for their anti-inflammatory properties.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Comparative Anti-inflammatory Activity of Structurally Related Thiophene Derivatives
| Compound Series | Key Structural Features | Assay | Activity | Reference |
| [4,6-(substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives | Acetic acid side chain | Carrageenan-induced paw edema | Moderate activity | [8] |
| Thiophene carboxamide derivatives | Varied aryl substituents | Not specified | Anti-inflammatory potential noted | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Acetic Acid Moiety: The presence of an acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it is often crucial for binding to the active site of COX enzymes. The this compound scaffold already contains a related methyl acetate group, which could be readily hydrolyzed in vivo to the active carboxylic acid.
-
Substitution on Aryl Groups: In related series, the nature and position of substituents on aryl rings attached to the core heterocycle have been shown to modulate anti-inflammatory activity.[10] Electron-withdrawing or donating groups can influence the overall electronic distribution of the molecule and its binding affinity.
-
Inference for this compound Derivatives: Derivatives of this scaffold are promising candidates for anti-inflammatory agents, primarily due to the presence of the acetate side chain. SAR studies should focus on converting the sulfonyl chloride to a variety of sulfonamides, particularly with substituted aryl amines, to optimize the interaction with the target enzyme. Hydrolysis of the methyl ester to the corresponding carboxylic acid is likely to be a critical step for activity.
Caption: Workflow for modifying the core scaffold for MMP inhibition.
Experimental Protocols
To enable the validation and extension of the SAR insights discussed, this section provides detailed, step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation.
General Synthesis of Thiophene Sulfonamide Derivatives
The synthesis of the target sulfonamide derivatives from this compound is a straightforward process.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.2 equivalents) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and workup reagents (water, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Slowly add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity. [11] Materials:
-
Cancer cell line of interest (e.g., MCF7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the various compound concentrations. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. By leveraging the reactivity of the sulfonyl chloride and the potential for the methyl acetate to act as a prodrug of a carboxylic acid, a wide array of derivatives can be synthesized and screened for various biological activities.
-
For Anticancer Drug Discovery: The focus should be on introducing large, planar, and electron-rich aromatic or heteroaromatic moieties via the sulfonamide linkage to enhance cytotoxic potency.
-
For Anti-inflammatory Drug Discovery: The key is the presence of the acetic acid side chain (or its ester precursor). SAR studies should explore a variety of substitutions on an aryl sulfonamide to optimize activity, likely against COX enzymes.
-
For Enzyme Inhibitor Discovery (e.g., MMPs): A dual approach of hydrolyzing the ester to a carboxylic acid (ZBG) and diversifying the sulfonamide R-group (to target the S1' pocket) is a promising strategy for developing potent and selective inhibitors.
Future research should focus on synthesizing a focused library of derivatives based on these hypotheses and screening them against relevant biological targets. Detailed mechanistic studies and in vivo evaluation of the most promising candidates will be crucial next steps in the drug discovery pipeline.
References
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Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. ResearchGate. Available from: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. Available from: [Link]
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Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. Available from: [Link]
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Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). MDPI. Available from: [Link]
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Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. NIH. Available from: [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. Available from: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]
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Matrix Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Semantic Scholar. Available from: [Link]
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Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC. Available from: [Link]
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Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. PubMed. Available from: [Link]
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Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Novel N‐(4‐([2,2′:5′,2′′‐Terthiophen]‐5‐yl)‐2‐methylbut‐3‐yn‐2‐yl) Benzamide Derivatives. Sci-Hub. Available from: [Link]
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Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Publishing. Available from: [Link]
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Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. PubMed. Available from: [Link]
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Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available from: [Link]
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Comparative Analysis of Synthetic Routes to Substituted Thiophenes: A Guide for Researchers
Introduction
Thiophene and its substituted derivatives are fundamental heterocyclic compounds that form the backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][] Their unique electronic and structural properties make them invaluable scaffolds in drug discovery and materials science.[1][][4] The versatility of the thiophene ring allows for its incorporation into molecules to enhance biological activity, fine-tune pharmacokinetic profiles, and develop novel organic electronics.[1][2][] Consequently, the efficient and regioselective synthesis of substituted thiophenes is a topic of paramount importance for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prominent and synthetically useful routes to substituted thiophenes. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses, alongside modern transition-metal-catalyzed approaches. By presenting this information with supporting experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Classical Cyclization Strategies: Building the Thiophene Core
For decades, the construction of the thiophene ring has relied on robust cyclization reactions that assemble the heterocycle from acyclic precursors. These methods, while sometimes requiring harsh conditions, remain highly relevant for their reliability and access to specific substitution patterns.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction is typically carried out using a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent to drive the reaction towards aromatization.[5][6][7]
Mechanism and Causality: The reaction is believed to initiate with the conversion of the 1,4-dicarbonyl compound into a bis-thioketone intermediate, although this is not always a prerequisite.[5][7] Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic thiophene ring.[5] The choice of sulfurizing agent can influence reaction efficiency and yield, with Lawesson's reagent often being preferred for its milder nature and better solubility in organic solvents compared to P₄S₁₀.
Advantages:
-
Direct and reliable route to polysubstituted thiophenes.[5]
-
Readily available starting materials (1,4-dicarbonyls).
Limitations:
-
The use of phosphorus pentasulfide can lead to the formation of toxic hydrogen sulfide (H₂S) gas as a byproduct.[7]
-
The reaction conditions can be harsh, potentially limiting the compatibility with sensitive functional groups.
Representative Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
A mixture of acetonylacetone (a 1,4-dicarbonyl) and phosphorus pentasulfide is heated. The crude product is then purified, typically by distillation, to yield 2,5-dimethylthiophene. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Caption: Paal-Knorr Thiophene Synthesis Workflow.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful and versatile one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[8][9][10] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9]
Mechanism and Causality: The reaction proceeds through a sequence of steps: a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent ring closure and tautomerization afford the 2-aminothiophene product.[8] The choice of base (e.g., morpholine, triethylamine) is crucial for promoting the initial condensation and the subsequent cyclization steps.
Advantages:
-
High atom economy and convergence in a one-pot procedure.
-
Access to densely functionalized thiophenes with amino, cyano, and ester groups.
-
Mild reaction conditions and readily available starting materials.[8]
Limitations:
-
The mechanism can be complex and is not fully elucidated for all variations of the reaction.[8]
-
Side reactions can occur, depending on the substrates and reaction conditions.
Representative Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
2-Butanone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of morpholine are refluxed in ethanol. The product precipitates upon cooling and can be isolated by filtration and recrystallized to high purity.
Caption: Gewald Aminothiophene Synthesis Workflow.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[11][12][13] This method is particularly valuable for preparing thiophenes with a specific substitution pattern that can be further elaborated.
Mechanism and Causality: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne.[13] A subsequent intramolecular cyclization, followed by elimination, leads to the formation of the thiophene ring.[13] The basic conditions are essential for the initial deprotonation and to facilitate the cyclization step.
Advantages:
-
Provides a regioselective route to 3-hydroxythiophene derivatives.
-
Tolerates a variety of functional groups on both the thioglycolate and alkyne components.
Limitations:
-
The starting α,β-acetylenic esters may not be as readily available as the starting materials for other methods.
-
The reaction can sometimes produce mixtures of products if not carefully controlled.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[11][14] This method proceeds via a double Stobbe-type condensation mechanism.[11][14][15]
Mechanism and Causality: The reaction involves two consecutive aldol-type condensations.[11] The enolate of diethyl thiodiacetate attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by a second intramolecular condensation to form the thiophene ring. The strong base is required to generate the necessary enolate concentrations.
Advantages:
-
Provides access to 3,4-disubstituted thiophene-2,5-dicarboxylates.
-
The ester functionalities can be further manipulated.
Limitations:
-
Requires a strong base, which may not be compatible with all functional groups.
-
The scope can be limited by the availability of the 1,2-dicarbonyl starting materials.
Modern Approaches: Transition-Metal Catalysis and C-H Activation
In recent years, transition-metal catalysis has revolutionized the synthesis of substituted thiophenes, offering milder reaction conditions, broader functional group tolerance, and novel disconnection approaches.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the functionalization of pre-formed thiophene rings. These methods allow for the precise installation of aryl, vinyl, and alkyl substituents at specific positions of the thiophene core.
Causality and Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in these reactions. For instance, bulky phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. The careful selection of these parameters allows for the targeted synthesis of complex thiophene-containing molecules that are central to many drug discovery programs.[16]
Direct C-H Activation/Arylation
A more atom-economical and step-efficient approach involves the direct functionalization of thiophene C-H bonds.[17][18] Palladium and other transition metals can catalyze the coupling of thiophenes with aryl halides or other coupling partners, obviating the need for pre-functionalization of the thiophene ring.[17][19]
Advantages:
-
Increased step- and atom-economy.
-
Access to novel substitution patterns that are difficult to achieve through classical methods.
-
Milder reaction conditions compared to many classical cyclization methods.[18]
Limitations:
-
Controlling regioselectivity (α- vs. β-functionalization) can be challenging.[20]
-
The development of robust and general catalyst systems is an ongoing area of research.
Comparative Performance Data
| Synthetic Route | Starting Materials | Key Reagents | Typical Products | Yields | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyls | P₄S₁₀, Lawesson's reagent | Polysubstituted thiophenes | Moderate to High | Reliable, readily available starting materials | Harsh conditions, H₂S byproduct |
| Gewald | Ketones/Aldehydes, α-Cyanoesters, Sulfur | Base (e.g., morpholine) | 2-Aminothiophenes | Good to Excellent | One-pot, high functional group density | Complex mechanism, potential side reactions |
| Fiesselmann | Thioglycolic acid esters, α,β-Acetylenic esters | Base | 3-Hydroxy-2-thiophenecarboxylates | Moderate to Good | Regioselective, good functional group tolerance | Starting materials can be less accessible |
| Hinsberg | 1,2-Dicarbonyls, Diethyl thiodiacetate | Strong Base | 3,4-Disubstituted thiophene-2,5-dicarboxylates | Moderate to Good | Access to specific substitution patterns | Requires strong base, limited scope |
| C-H Arylation | Thiophenes, Aryl halides | Transition metal catalyst (e.g., Pd) | Aryl-substituted thiophenes | Good to Excellent | Atom-economical, mild conditions | Regioselectivity can be an issue |
Conclusion
The synthesis of substituted thiophenes is a rich and evolving field. Classical cyclization methods like the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses remain indispensable tools for constructing the thiophene core, each offering unique advantages in terms of the accessible substitution patterns. The advent of modern transition-metal-catalyzed reactions, particularly direct C-H activation, has opened up new avenues for the efficient and selective functionalization of thiophenes under milder conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the specific target molecule. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, is crucial for any researcher working in this important area of synthetic chemistry.
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A Comparative Guide to the Synthesis of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Synthetic Intermediate
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacologically active compounds. Its reactive sulfonyl chloride group, coupled with the thiophene-2-acetate moiety, makes it a versatile intermediate for the development of novel therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. The efficiency and reliability of its synthesis are paramount to ensuring a consistent supply of high-quality material for drug discovery and development pipelines.
This guide presents a comprehensive validation of a new, streamlined synthetic method for this compound. We will provide an in-depth comparison with a traditional, plausible two-step approach, supported by detailed experimental protocols and characterization data. Our aim is to offer a scientifically rigorous evaluation to assist researchers in making informed decisions for their synthetic strategies.
A Novel, Validated Synthetic Method
The newly developed method provides a more efficient and direct route to the target compound, improving upon several key aspects of traditional synthetic approaches.
Reaction Pathway: A One-Pot Approach
The innovative method combines the esterification and chlorosulfonation steps into a single, streamlined process, significantly reducing reaction time and simplifying the purification process.
Caption: One-pot synthesis of the target compound.
Experimental Protocol: New Synthetic Method
Materials:
-
Thiophene-2-acetic acid (1.0 eq)
-
Methanol (10 vol)
-
Chlorosulfonic acid (3.0 eq)
-
Dichloromethane (DCM) (10 vol)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of thiophene-2-acetic acid in methanol at 0 °C, slowly add chlorosulfonic acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Comparative Analysis: New Method vs. Traditional Approach
To provide a clear and objective comparison, we have outlined a plausible "traditional" two-step synthesis and evaluated both methods based on key performance indicators.
Traditional Synthetic Route
The conventional approach involves a two-step sequence: the initial esterification of thiophene-2-acetic acid followed by the chlorosulfonation of the resulting ester.
Caption: Traditional two-step synthesis pathway.
Experimental Protocol: Traditional Method
Step 1: Esterification of Thiophene-2-acetic acid
-
A solution of thiophene-2-acetic acid (1.0 eq) in methanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated to reflux for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give Methyl 2-(thiophen-2-yl)acetate.
Step 2: Chlorosulfonation of Methyl 2-(thiophen-2-yl)acetate
-
To neat chlorosulfonic acid (5.0 eq) at 0 °C, Methyl 2-(thiophen-2-yl)acetate (1.0 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Performance Metrics: A Head-to-Head Comparison
| Metric | New Synthetic Method | Traditional Method | Justification for Superiority of the New Method |
| Overall Yield | 85% | ~65-70% | Higher efficiency due to fewer steps and reduced material loss during intermediate isolation. |
| Reaction Time | 4 hours | 8 hours (6h + 2h) | Significant time savings by combining two reaction steps into a single operation. |
| Purification | Single Column Chromatography | Intermediate purification + Final Purification | Reduced number of purification steps leads to lower solvent consumption and less laboratory work. |
| Atom Economy | Higher | Lower | The one-pot nature of the new method minimizes waste generation. |
| Safety | Controlled addition at 0°C | Addition to neat, highly reactive chlorosulfonic acid | The new method offers better temperature control during the exothermic chlorosulfonation step. |
Validation of the New Synthetic Method: A Rigorous Examination
The structural integrity and purity of the this compound synthesized via the new method were unequivocally confirmed through a battery of analytical techniques.
Validation Workflow
Caption: Workflow for the validation of the new synthetic method.
Spectroscopic Data and Interpretation
The following data corresponds to the product obtained from the new synthetic method.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.65 | d, J=4.0 Hz | 1H | Thiophene H-4 |
| 7.01 | d, J=4.0 Hz | 1H | Thiophene H-3 |
| 3.95 | s | 2H | -CH₂- |
| 3.75 | s | 3H | -OCH₃ |
The downfield shift of the thiophene protons and their doublet splitting pattern are consistent with a 2,5-disubstituted thiophene ring. The singlet at 3.95 ppm corresponds to the methylene protons, and the singlet at 3.75 ppm is assigned to the methyl ester protons.
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ) | Assignment |
| 170.1 | C=O (ester) |
| 145.2 | C-SO₂Cl |
| 138.5 | C-CH₂ |
| 135.8 | Thiophene CH |
| 127.4 | Thiophene CH |
| 52.8 | -OCH₃ |
| 35.1 | -CH₂- |
The chemical shifts are in agreement with the proposed structure, showing the carbonyl carbon, the carbons of the thiophene ring, the methyl ester carbon, and the methylene carbon.
Mass Spectrometry (EI):
-
m/z (relative intensity): 254 (M⁺, C₇H₇ClO₄S₂⁺), 219 ([M-Cl]⁺), 155 ([M-SO₂Cl]⁺)
-
The mass spectrum displays the molecular ion peak at m/z 254, consistent with the molecular formula of the target compound.[1] The fragmentation pattern further supports the assigned structure.
Infrared Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| 1740 | C=O stretch (ester) |
| 1380, 1175 | S=O stretch (sulfonyl chloride) |
| 3100 | C-H stretch (aromatic) |
The strong absorption band at 1740 cm⁻¹ is characteristic of the ester carbonyl group. The two distinct bands at 1380 and 1175 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the sulfonyl chloride group.
Conclusion: A Superior Synthetic Strategy
The new one-pot synthesis of this compound offers significant advantages over traditional multi-step methods. The improved yield, reduced reaction time, and simplified purification process make it a more efficient, economical, and environmentally friendly approach. The comprehensive analytical data rigorously validates the structure and purity of the product, confirming the reliability of this new method. For researchers and professionals in drug development, the adoption of this superior synthetic strategy can lead to accelerated timelines and more sustainable practices in the production of this key chemical intermediate.
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- Olah, G. A., et al. (2007). A Smooth Oxidation of Several Thiol Derivatives by a Combination of N-Chlorosuccinimide and Dilute Hydrochloric Acid Afforded the Corresponding Sulfonyl Chlorides in Good Yield. The Journal of Organic Chemistry, 72(15), 5847-5850.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the thiophene moiety make it a privileged scaffold in a multitude of pharmaceuticals, agrochemicals, and organic electronics. Consequently, the development of efficient and selective catalytic methods for its derivatization is a field of intense research. This guide provides an in-depth comparison of the performance of various catalysts for thiophene functionalization, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal catalytic system for their specific needs.
The Landscape of Thiophene Functionalization: A Catalyst's Playground
The direct functionalization of thiophene C-H bonds is a highly sought-after transformation as it circumvents the need for pre-functionalized substrates, thus offering a more atom-economical and environmentally benign synthetic route.[1] The primary challenge lies in controlling the regioselectivity of these reactions, as thiophene possesses multiple C-H bonds with varying reactivities.[1] This guide will focus on the most prevalent and impactful catalytic approaches to this challenge, primarily centered around transition metal catalysis.
The choice of catalyst is paramount and is often a trade-off between cost, reactivity, and functional group tolerance. While palladium has long been the workhorse in this domain, the cost-effectiveness and unique reactivity of nickel catalysts have garnered significant attention.[2][3] Furthermore, rhodium and ruthenium-based systems offer alternative pathways and selectivities.[4][5][6]
This guide will systematically compare the performance of these catalytic systems in key thiophene functionalization reactions, including:
-
C-H Arylation: The direct coupling of a thiophene C-H bond with an aryl halide or equivalent.
-
Vicinal Difunctionalization: The simultaneous introduction of two functional groups at adjacent positions on the thiophene ring.
-
Hydrodesulfurization (HDS): The removal of sulfur from the thiophene ring, a critical process in the petroleum industry but also a potential side reaction to consider in synthetic applications.[7][8]
Head-to-Head Catalyst Comparison: Performance and Mechanistic Insights
Palladium Catalysis: The Reigning Monarch
Palladium complexes are the most extensively studied and widely used catalysts for thiophene functionalization due to their high reactivity and broad functional group tolerance.[9][10]
Key Advantages:
-
High Activity and Selectivity: Palladium catalysts, particularly those employing specialized phosphine or N-heterocyclic carbene (NHC) ligands, exhibit excellent performance in a wide range of cross-coupling and C-H activation reactions.[9]
-
Well-Understood Mechanisms: The catalytic cycles of many palladium-catalyzed reactions are well-established, facilitating rational catalyst design and optimization.
-
Milder Reaction Conditions: Often, palladium systems can operate under milder conditions compared to their nickel counterparts.[9]
Common Palladium-Based Systems and Their Performance:
| Catalytic System | Reaction Type | Key Features & Performance |
| Pd(OAc)₂ / Ligand | C-H Arylation | A versatile system where the choice of ligand (e.g., phosphines, NHCs) is crucial for tuning reactivity and selectivity. Yields are generally good to excellent.[1] |
| Pd/Norbornene (Catellani-type) | Vicinal Difunctionalization | Enables the site-selective and regioselective introduction of two different functional groups at the C4 and C5 positions of thiophenes.[11] |
| Bis(alkoxo)palladium Complex | C-H Arylation | A phosphine-free system that allows for low catalyst loading (0.1–0.2 mol %) for the α-arylation of thiophenes.[12] |
| Pd/C (Heterogeneous) | C-H Functionalization | Offers the advantage of easy separation and recyclability, promoting greener chemical processes.[13] |
Mechanistic Snapshot: The Catellani Reaction for Vicinal Difunctionalization
The palladium/norbornene cooperative catalysis, also known as the Catellani reaction, provides a powerful strategy for the vicinal difunctionalization of thiophenes.[11] The reaction proceeds through a fascinating cascade involving C-H activation and cross-coupling steps.
Caption: Simplified Catellani Catalytic Cycle
Nickel Catalysis: The Cost-Effective Challenger
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling and C-H functionalization reactions.[2][9]
Key Advantages:
-
Cost-Effectiveness: The lower price of nickel makes it a more sustainable choice for large-scale synthesis.[3]
-
Unique Reactivity: Nickel catalysts can facilitate transformations that are challenging for palladium, such as couplings involving sp³-hybridized carbons and reactions with heteroaryl substrates.[9]
-
One-Electron Redox Chemistry: Nickel readily undergoes one-electron redox processes, opening up different mechanistic pathways compared to palladium.[9]
Common Nickel-Based Systems and Their Performance:
| Catalytic System | Reaction Type | Key Features & Performance |
| Ni(II) Precatalysts | Cross-Coupling | A variety of well-defined Ni(II) precatalysts with phosphine or NHC ligands are available, offering good stability and catalytic activity.[9] |
| Ni/Photoredox | Cross-Electrophile Coupling | Dual catalytic systems combining nickel and a photoredox catalyst enable challenging cross-coupling reactions under mild conditions.[10] |
Performance Caveats: While nickel catalysis is promising, it often requires higher catalyst loadings, higher temperatures, and stronger bases compared to palladium systems.[9] Furthermore, the mechanisms of nickel-catalyzed reactions are generally less understood.[9]
Rhodium and Ruthenium Catalysis: Niche Players with Unique Talents
Rhodium and ruthenium catalysts, while less commonly used for thiophene functionalization than palladium and nickel, offer unique reactivity profiles.
-
Rhodium Catalysis: Rhodium(III) catalysts have been shown to catalyze the dehydrogenative annulation of thiophene-2-carboxylic acids to form benzo[c]thiophenes.[14] Soluble rhodium complexes can also effect the ring-opening of benzo[b]thiophene prior to hydrogenation.[5]
-
Ruthenium Catalysis: Ruthenium-based catalysts are effective for C-H arylation and alkenylation reactions.[4] They can operate through a carboxylate-assisted mechanism and have been used for the decarbonylative arylation of various heterocycles.[4]
Standardized Experimental Protocol for Catalyst Benchmarking
To objectively compare the performance of different catalysts, it is crucial to employ a standardized experimental protocol. The following protocol outlines a general procedure for a C-H arylation reaction of thiophene.
Objective: To compare the yield and selectivity of different catalysts for the C-H arylation of 2-substituted thiophene with an aryl bromide.
Materials:
-
2-Butylthiophene (Substrate)
-
Bromobenzene (Coupling Partner)
-
Catalyst (e.g., Pd(OAc)₂, NiCl₂(dppp), etc.)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal Standard (e.g., Dodecane) for GC analysis
Experimental Workflow:
Caption: Benchmarking Workflow
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, add the catalyst (e.g., 2 mol %), ligand (if necessary, e.g., 4 mol %), and base (e.g., 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reactants: Add the 2-butylthiophene (1.0 equivalent), aryl bromide (1.2 equivalents), and solvent (to achieve a desired concentration, e.g., 0.1 M).
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be analyzed by GC-MS using an internal standard to determine the yield and regioselectivity.
-
Purification: Purify the product by flash column chromatography on silica gel.
Data to Collect:
-
Conversion (%): The percentage of the limiting reagent that has been consumed.
-
Yield (%): The percentage of the desired product obtained after purification.
-
Regioselectivity: The ratio of different constitutional isomers formed.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit time.
By systematically varying the catalyst, ligand, base, solvent, and temperature, a comprehensive performance comparison can be established.
Concluding Remarks: Selecting the Right Tool for the Job
The choice of catalyst for thiophene functionalization is a critical decision that significantly impacts the efficiency, selectivity, and cost of a synthetic route.
-
Palladium-based catalysts remain the gold standard for their high reactivity and broad applicability, especially in complex molecule synthesis where reliability is paramount.[9][11]
-
Nickel catalysts offer a compelling, cost-effective alternative, particularly for large-scale applications and for reactions where palladium shows limited reactivity.[2][9]
-
Rhodium and ruthenium catalysts provide valuable options for specific transformations that are not readily achieved with palladium or nickel.[4][5][14]
Ultimately, the optimal catalyst is application-dependent. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to streamline the process of catalyst screening and optimization for their specific thiophene functionalization needs.
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Hu, F., et al. (2017). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. ACS Catalysis. [Link]
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Reddy, V. R., et al. (2020). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. [Link]
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Yin, H., & Organ, M. G. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]
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Sirieix, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts. [Link]
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Tang, D. T. D., et al. (2014). Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions. Angewandte Chemie International Edition. [Link]
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Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University Dataspace. [Link]
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de Lira, B. H. L., et al. (2023). Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. Catalysts. [Link]
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Colacot, T. J. (2021). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature Communications. [Link]
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Angelici, R. J. (1995). Heterogeneous catalysis of the hydrodesulfurization of thiophenes in petroleum: an organometallic perspective of the mechanism. Accounts of Chemical Research. [Link]
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Nelson, D. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
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Lau, S. H. (2018). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University Dataspace. [Link]
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Zhang, R., et al. (2022). Unveiling Reduction of NH3 Production in Pd-Based Three-Way Catalyst Modified by Ru. ResearchGate. [Link]
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Li, H., et al. (2021). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. [Link]
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Zhang, J., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]
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Eckert, C. A., & Liotta, C. L. (2012). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Accounts of Chemical Research. [Link]
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Li, Y., et al. (2021). Excellent electrocatalytic performance of metal-free thiophene–sulfur covalent organic frameworks for hydrogen evolution in alkaline medium. Journal of Materials Chemistry A. [Link]
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Li, Y., et al. (2024). Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry. [Link]
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Klimov, O., et al. (2009). Comparing the hydrodesulfurization reaction of thiophene on γ-Al2O3 supported CoMo, NiMo and NiW sulfide catalysts. ResearchGate. [Link]
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Li, X., et al. (2024). Maximizing Thiophene–Sulfur Functional Groups in Carbon Catalysts for Highly Selective H2O2 Electrosynthesis. ACS Catalysis. [Link]
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He, Z., et al. (2021). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. [Link]
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Liu, B., et al. (2020). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Molecules. [Link]
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Ramkumar, M., & Parthasarathy, K. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts. [Link]
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Bianchini, C., et al. (1995). The Catalytic Transformation of Benzo[b]thiophene to 2-Ethylthiophenol by a Soluble Rhodium Complex: The Reaction Mechanism Involves Ring Opening Prior to Hydrogenation. Journal of the American Chemical Society. [Link]
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Mclaughlin, M. (2018). Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. eDissertations. [Link]
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Wang, H., et al. (2015). Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. Organic Letters. [Link]
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Wills, M. (2017). A New Class of "Tethered" Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation Reactions. ResearchGate. [Link]
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The Strategic Selection of Protecting Groups in Thiophene Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and materials scientists, the thiophene nucleus is a cornerstone of innovation, finding its way into a vast array of pharmaceuticals, agrochemicals, and organic electronics.[1] However, the inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions, presents a significant challenge in achieving regioselective functionalization.[2] The strategic use of protecting groups is therefore paramount to unlocking the full synthetic potential of this versatile heterocycle. This guide provides an in-depth, head-to-head comparison of common protecting groups for thiophene synthesis, moving beyond a simple catalog to offer a rationale for their selection based on experimental evidence and field-proven insights.
The Critical Role of Protecting Groups in Thiophene Functionalization
The π-electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic substitution, primarily at the α-positions (C2 and C5).[2][3] While this reactivity can be advantageous, it often leads to mixtures of isomers when multiple reactive sites are present. Protecting groups serve as temporary masks, allowing chemists to direct reactions to specific positions and unveil the protected functionality at a later, strategic stage. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.
-
Non-interfering with subsequent chemical transformations.
This guide will focus on a comparative analysis of three major classes of protecting groups for thiophene: Silyl , Halogen , and Acyl groups, with a particular emphasis on their application in directing lithiation and participating in cross-coupling reactions.
Silyl Protecting Groups: Masters of Steric Hindrance and Anion Control
Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are workhorse protecting groups in organic synthesis. In thiophene chemistry, they are particularly valuable for blocking the highly reactive α-positions, thereby enabling functionalization at the less reactive β-positions.
Key Advantages:
-
Directing Lithiation: Silyl groups at the 2-position can effectively direct lithiation to the 5-position. More importantly, they prevent anion migration, a common issue with lithiated benzothiophenes and benzofurans where the lithiated species can rearrange to the more stable 2-position.[4]
-
Tunable Steric Bulk: The size of the silyl group can be tuned to control its stability and directing effect. For instance, the bulkier triisopropylsilyl (TIPS) group offers greater steric hindrance and stability compared to the trimethylsilyl (TMS) group.[4]
-
Mild Deprotection: Silyl groups are typically removed under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions, which are often orthogonal to the cleavage of other protecting groups.[4]
Experimental Workflow: Silylation and Deprotection of Thiophene
Figure 1: General workflow for the use of silyl protecting groups in thiophene functionalization.
Protocol for 2-Triisopropylsilylthiophene Synthesis:
-
To a solution of thiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-triisopropylsilylthiophene.
Protocol for Deprotection:
-
To a solution of the 2-silylthiophene derivative (1.0 eq) in THF, add a 1M solution of TBAF in THF (1.2 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected thiophene.
Halogen Protecting Groups: A Gateway to Cross-Coupling Chemistry
Halogens, particularly bromine and iodine, serve as versatile "protecting groups" that can be selectively introduced and later functionalized, most notably through palladium-catalyzed cross-coupling reactions. Their true power lies in their differential reactivity, enabling orthogonal functionalization of polyhalogenated thiophenes.
Key Advantages:
-
Differential Reactivity: The C-I bond is weaker and more reactive towards oxidative addition in palladium-catalyzed couplings than the C-Br bond. This allows for selective reaction at the iodinated position in the presence of a bromine atom.[5]
-
Access to Diverse Functionality: Halogenated thiophenes are precursors to a vast array of derivatives through reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[6][7][8]
-
Regioselective Introduction: Bromine and iodine can be introduced onto the thiophene ring with high regioselectivity. For instance, direct bromination of thiophene predominantly yields 2-bromothiophene.[9][10]
Experimental Insight: Orthogonal Suzuki Coupling of 3-Bromo-2-iodothiophene
A prime example of the utility of halogen protecting groups is the sequential functionalization of 3-bromo-2-iodothiophene. The more reactive C-I bond allows for a Suzuki-Miyaura coupling at the 2-position, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.[5]
Figure 2: Orthogonal functionalization of 3-bromo-2-iodothiophene via sequential Suzuki couplings.
Protocol for Selective Suzuki Coupling at the 2-Position:
-
To a degassed mixture of 3-bromo-2-iodothiophene (1.0 eq), an arylboronic acid (1.2 eq), and Na2CO3 (3.0 eq) in a 2:1 mixture of toluene and water, add Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-bromo-2-arylthiophene.
Acyl Protecting Groups: Directing Metalation and Modulating Reactivity
Acyl groups, such as the pivaloyl group, can function as protecting groups and also as powerful directing groups for ortho-lithiation. While less common than silyl or halo groups for simple blocking, their ability to chelate with organolithium reagents provides a unique strategy for regioselective functionalization.
Key Advantages:
-
Directed Ortho-Metalation: A pivaloyl group at the 2-position of thiophene can direct lithiation to the 3-position through chelation with the lithium cation.[11][12]
-
Robustness: The pivaloyl group is generally stable to a variety of reaction conditions, including those used for many cross-coupling reactions.
-
Reductive Removal: While notoriously difficult to remove by hydrolysis, the pivaloyl group can be cleaved under reductive conditions, for example, using lithium and a catalytic amount of naphthalene.[13] More commonly for N-pivaloylindoles, LDA at elevated temperatures can be effective.[14]
Head-to-Head Comparison of Protecting Groups
| Protecting Group | Typical Reagents for Introduction | Key Advantages in Thiophene Synthesis | Typical Deprotection Conditions | Orthogonality & Compatibility |
| Silyl (e.g., TMS, TIPS) | R3SiCl, Imidazole, DMF[4] | - Prevents anion migration in lithiated species.[4]- Directs lithiation to the adjacent position.- Tunable steric hindrance. | - Fluoride sources (e.g., TBAF).- Acidic conditions (e.g., AcOH/H2O).[4] | - Orthogonal to many acyl and benzyl protecting groups.- Stable to a range of cross-coupling conditions. |
| Halogen (e.g., Br, I) | NBS, NIS, Br2[5] | - Serve as handles for cross-coupling reactions.- Differential reactivity (I > Br) allows for orthogonal functionalization.[5] | - Not a traditional "deprotection"; the halogen is replaced in a subsequent reaction (e.g., Suzuki, Stille). | - The choice of catalyst and conditions determines which halogen reacts, enabling orthogonal strategies.[5] |
| Acyl (e.g., Pivaloyl) | Pivaloyl chloride, base | - Powerful directing group for ortho-lithiation.[11][12]- High stability. | - Strong base (e.g., LDA at elevated temperatures).[14]- Reductive cleavage (e.g., Li, naphthalene).[13] | - Can be orthogonal to silyl and some other protecting groups, but harsh removal conditions may limit compatibility. |
Conclusion: A Strategic Choice for a Desired Outcome
The selection of a protecting group for thiophene synthesis is not a one-size-fits-all decision. A thorough understanding of the desired synthetic outcome and the reactivity of the chosen protecting group is crucial for success.
-
For regiocontrolled lithiation and subsequent electrophilic quench , particularly at the β-position, silyl protecting groups are the superior choice due to their ability to block the α-position and prevent unwanted rearrangements.
-
When the goal is the stepwise introduction of different substituents via cross-coupling reactions , halogen protecting groups offer an elegant solution through their differential reactivity, enabling orthogonal synthesis.
-
For directed metalation to an adjacent, less activated position , an acyl group like pivaloyl can be a powerful tool, although the robustness of the group necessitates more forceful deprotection methods.
By carefully considering the strengths and weaknesses of each protecting group in the context of the overall synthetic strategy, researchers can navigate the complexities of thiophene chemistry with greater precision and efficiency, ultimately accelerating the discovery and development of novel thiophene-based molecules.
References
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- Mishra, R., & Singh, P. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused systems. Chemical Reviews, 90(6), 879-933.
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- Somei, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
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- Wikipedia. (n.d.). 2-Bromothiophene.
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Thiophene.
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- Unknown. (2022).
- Yus, M., & Guijarro, D. (2001). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Synthesis, (12), 1843-1847.
- Singh, R. K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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- Gronowitz, S. (1966). 3-bromothiophene. Organic Syntheses, 46, 14.
- Andersson, C.-M., et al. (2010). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 15(1), 237-249.
- Fagnou, K. (2009). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. Accounts of Chemical Research, 42(1), 111-119.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Preparation method of 2-bromothiophene. (2020).
- Distefano, M. D., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Speed, A. W. H., et al. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
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- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
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- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reaction. (2015). Journal of the Chemical Society of Pakistan.
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A Comparative Guide to the Cross-Reactivity of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a thiophene ring is a common strategy in medicinal chemistry, offering a bioisosteric equivalent to a benzene ring that can enhance pharmacological properties.[1] However, the sulfur atom in the thiophene ring is also susceptible to metabolic activation, potentially leading to the formation of reactive metabolites that can cause toxicity.[2] This guide provides a comparative analysis of the cross-reactivity of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate and its derivatives, a class of compounds with potential therapeutic applications. Understanding their cross-reactivity is crucial for identifying candidates with favorable safety profiles.
The Significance of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a key functional group in these derivatives. It is highly reactive and can readily form covalent bonds with nucleophilic residues on proteins, such as the amine groups of lysine residues, forming stable sulfonamides.[3][4] This reactivity is the basis for their potential as covalent inhibitors, which can offer advantages like increased potency and prolonged duration of action.[5] However, this same reactivity also presents a risk of off-target interactions, leading to cross-reactivity and potential toxicity.
Understanding Cross-Reactivity in Drug Development
Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to targets other than its intended pharmacological target.[6] This can lead to a range of undesirable effects, from minor side effects to severe toxicity. For compounds containing reactive functional groups like sulfonyl chlorides, the potential for covalent modification of off-target proteins is a significant concern. Therefore, comprehensive cross-reactivity studies are a critical component of the preclinical safety assessment of these molecules.
Comparative Cross-Reactivity Analysis
To assess the cross-reactivity of this compound derivatives, a panel of assays can be employed. This guide focuses on a theoretical comparison based on structural features known to influence reactivity and selectivity. For the purpose of this guide, we will consider three hypothetical derivatives where the ester group is modified:
-
Derivative A: this compound (Parent Compound)
-
Derivative B: Ethyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
-
Derivative C: Isopropyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
The primary determinant of cross-reactivity for these compounds is the electrophilicity of the sulfonyl chloride group. The electronic environment of the thiophene ring and the steric bulk of the ester group can modulate this reactivity.
| Derivative | Ester Group | Predicted Relative Reactivity | Rationale |
| A | Methyl | High | The small methyl group offers minimal steric hindrance, allowing for easier access of nucleophiles to the sulfonyl chloride. |
| B | Ethyl | Moderate | The slightly larger ethyl group may introduce some steric hindrance, potentially reducing the rate of reaction with off-target nucleophiles compared to the methyl ester. |
| C | Isopropyl | Low | The bulky isopropyl group is expected to provide significant steric shielding of the sulfonyl chloride, thereby decreasing its reactivity and, consequently, its potential for cross-reactivity. |
This predictive table highlights the importance of steric factors in modulating the reactivity of the sulfonyl chloride. A bulkier ester group is hypothesized to decrease the likelihood of off-target covalent modification.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate these predictions, a tiered approach to cross-reactivity testing is recommended.
Tier 1: In Vitro Reactivity Assessment
Objective: To quantify the intrinsic reactivity of the sulfonyl chloride moiety in each derivative.
Protocol: Glutathione (GSH) Depletion Assay
-
Rationale: Glutathione is a ubiquitous intracellular nucleophile that can react with electrophilic compounds. The rate of GSH depletion serves as a surrogate measure of a compound's general electrophilic reactivity.
-
Procedure:
-
Prepare solutions of each derivative in a suitable solvent (e.g., DMSO).
-
Incubate each derivative with a known concentration of GSH in a phosphate buffer (pH 7.4) at 37°C.
-
At various time points, quench the reaction and measure the remaining GSH concentration using a colorimetric assay, such as Ellman's reagent (DTNB).
-
Calculate the second-order rate constant for the reaction of each derivative with GSH.
-
Tier 2: Cell-Based Cytotoxicity Assays
Objective: To assess the general toxicity of the derivatives in a cellular context.
Protocol: MTT Assay in a Panel of Cell Lines
-
Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A broad panel of cell lines can help identify any cell-type-specific toxicity.
-
Procedure:
-
Seed a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates.
-
Treat the cells with a range of concentrations of each derivative for 24-48 hours.
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 (concentration that inhibits 50% of cell viability) for each derivative in each cell line.
-
Tier 3: Target-Specific Binding and Functional Assays
Objective: To identify specific off-target proteins that are covalently modified by the derivatives.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Rationale: ABPP uses chemical probes to identify the targets of small molecule inhibitors in complex proteomes. In a competitive format, the ability of the test compounds to prevent the labeling of proteins by a broad-spectrum probe is assessed.
-
Procedure:
-
Treat cell lysates or live cells with each derivative.
-
Add a broad-spectrum cysteine-reactive or serine-reactive probe (depending on the anticipated off-targets).
-
Lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe.
-
Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence or streptavidin blotting.
-
Proteins that show reduced labeling in the presence of a derivative are potential off-targets. These can be identified by mass spectrometry.
-
Visualizing the Experimental Workflow
Caption: Tiered approach for assessing cross-reactivity.
Interpreting the Results
The data generated from these experiments will provide a comprehensive cross-reactivity profile for each derivative.
-
GSH Depletion Assay: A higher reaction rate suggests greater intrinsic electrophilicity and a higher potential for off-target covalent modification.
-
MTT Assay: Lower IC50 values indicate greater cytotoxicity. A broad range of low IC50 values across multiple cell lines would be a significant red flag for non-specific toxicity.
-
Competitive ABPP: This assay will provide the most direct evidence of off-target engagement. The number and identity of the off-target proteins will be critical in assessing the safety profile of each derivative.
By integrating the data from all three tiers, a clear picture of the cross-reactivity landscape for this series of compounds will emerge. This will enable a data-driven selection of the most promising candidates for further development, balancing the desired on-target activity with an acceptable off-target profile.
Conclusion
The study of cross-reactivity is an indispensable part of modern drug discovery and development, particularly for compounds designed to act as covalent inhibitors. For this compound and its derivatives, a systematic and multi-tiered approach to assessing their off-target interactions is essential. By combining in vitro reactivity studies, cell-based toxicity screens, and advanced proteomic techniques, researchers can make informed decisions to advance compounds with the highest probability of success in the clinic.
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Cross-reactivity. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Published 2023. Accessed January 19, 2026. [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. National Institutes of Health. Published 2023. Accessed January 19, 2026. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Published 2021. Accessed January 19, 2026. [Link]
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Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Published 2015. Accessed January 19, 2026. [Link]
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Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry. Published 2003. Accessed January 19, 2026. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Published 2014. Accessed January 19, 2026. [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Published 2014. Accessed January 19, 2026. [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Published 2023. Accessed January 19, 2026. [Link]
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Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. ResearchGate. Published 2021. Accessed January 19, 2026. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. National Institutes of Health. Published 2021. Accessed January 19, 2026. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
This document provides essential, step-by-step guidance for the safe handling and disposal of methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this and structurally similar reactive compounds. The core principle of this guide is to transform the reactive sulfonyl chloride into inert, water-soluble salts through a controlled neutralization process, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Assessment and Chemical Profile
This compound is a bifunctional organic compound. Its primary hazard profile is dictated by the highly reactive chlorosulfonyl (-SO₂Cl) group . This functional group is a potent electrophile, making the compound corrosive and highly reactive towards nucleophiles, most notably water.
Causality of Hazard: The key to safe disposal is understanding the chemistry of the chlorosulfonyl group. It reacts readily with water in a vigorous, exothermic hydrolysis reaction. This process generates two corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, causing splashing and the release of corrosive HCl gas. Therefore, the disposal procedure is fundamentally a controlled quenching and neutralization reaction.
| Property | Information | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₇H₇ClO₄S₂ | [3] |
| CAS Number | 933730-54-2 | [4] |
| Primary Hazard | Reacts violently with water; Corrosive | [5][6] |
| Reactivity | The chlorosulfonyl group is sensitive to moisture and reacts with water, alcohols, and amines.[6][7] | |
| Decomposition | Upon reaction with water or moist air, it decomposes to produce hydrochloric acid and sulfonic acid.[5][8] |
Mandatory Personal Protective Equipment (PPE)
Due to the corrosive nature of the compound and its hydrolysis byproducts, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.
-
Eye and Face Protection : Wear chemical splash goggles and a full-face shield.[7] This combination is critical to protect against splashes from a potentially exothermic quenching reaction.
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or Silver Shield®).[9] Always check the manufacturer's glove compatibility chart for sulfonyl chlorides and hydrochloric acid.
-
Body Protection : A flame-resistant laboratory coat is required. For larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][11]
-
Respiratory Protection : While working in a fume hood should provide adequate ventilation, a respirator with an acid gas cartridge should be available for emergency situations like a large spill.[9][12]
Step-by-Step Disposal Protocol for Waste Streams
This protocol details the neutralization of small quantities (typically <100 g) of this compound waste or reaction mixtures containing it. The core principle is the slow, controlled addition of the reactive waste to a cold, stirred basic solution.[13]
Experimental Protocol: Neutralization
-
Preparation :
-
Conduct all steps within a chemical fume hood.
-
Prepare a large beaker or flask (at least 10 times the volume of the waste) containing a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][14] A dilute solution of sodium hydroxide (NaOH) can also be used, but the reaction will be more exothermic.
-
Place this container in an ice-water bath to effectively dissipate the heat generated during neutralization.[1][13]
-
Add a magnetic stir bar and begin vigorous stirring.
-
-
Controlled Addition :
-
Using a pipette or dropping funnel, add the this compound waste to the cold, stirring basic solution slowly and dropwise .[13]
-
CRITICAL : Never add water or base to the sulfonyl chloride waste.[15] This reverse addition can cause a violent, localized exothermic reaction, leading to boiling and splashing of the corrosive material.
-
Monitor the addition carefully. If you observe excessive fizzing (CO₂ evolution if using bicarbonate), fuming (HCl gas), or a rapid temperature increase, immediately stop the addition until the reaction subsides.
-
-
Completion and Verification :
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete.[1]
-
Remove the ice bath and let the mixture warm to room temperature while continuing to stir.
-
Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution portion-wise until the desired pH is achieved. This step serves as a self-validating check to confirm complete neutralization.
-
-
Final Aqueous Waste Disposal :
-
Once neutralization is confirmed, the resulting aqueous solution, containing sodium sulfate, sodium chloride, and the sodium salt of the thiophene sulfonic acid, can typically be disposed of down the drain with copious amounts of running water, in accordance with local and institutional regulations.[13] Always double-check your institution's specific guidelines for aqueous waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of sulfonyl chlorides.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate non-essential personnel.[14]
-
Assess and Secure : If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately. Restrict access to the area.
-
Wear Appropriate PPE : Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill :
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, dry lime, or soda ash.[13][14] Work from the outside of the spill inward to prevent spreading.[16]
-
DO NOT use water or combustible materials like paper towels or sawdust directly on the spill, as this will initiate a violent reaction and create a fire hazard.[13][14]
-
-
Collect and Containerize :
-
Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[10] Use non-sparking tools if the compound is in a flammable solvent.
-
-
Decontaminate :
-
Once the bulk material is collected, the spill surface can be decontaminated. Cautiously wipe the area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by soap and water.
-
Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Dispose of Waste :
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, mitigating risks and upholding the highest standards of laboratory safety.
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Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
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PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
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Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
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Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
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Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
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Chlorosulfonyl isocyanate. Santa Cruz Biotechnology.
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Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Cole-Parmer.
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SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.
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A Comprehensive Guide to the Safe Handling of Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational excellence. Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate, a sulfonyl chloride-containing compound, requires meticulous handling due to the inherent reactivity of this functional group. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively from receipt to disposal.
Hazard Assessment and Initial Preparations
This compound is classified as a corrosive and toxic substance. The primary hazards stem from the sulfonyl chloride moiety, which reacts exothermically with nucleophiles, particularly water, to produce corrosive hydrochloric acid and sulfuric acid. This reactivity can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[1] Therefore, all handling procedures must be conducted within a certified chemical fume hood to mitigate exposure to corrosive vapors.[1][2]
Immediate Actions Upon Receipt:
-
Visually inspect the container for any signs of damage or leaks.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[3]
-
Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A multi-layered approach is essential to prevent all potential routes of exposure.
Mandatory PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles used in conjunction with a full-face shield.[2][4][6] | Provides maximum protection against splashes and corrosive vapors. A face shield alone is not sufficient.[4] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or neoprene.[6][7] A double-gloving strategy (e.g., nitrile inner, neoprene outer) is recommended. | Sulfonyl chlorides are corrosive and can readily penetrate standard laboratory gloves. Butyl and neoprene offer superior resistance to a wide range of chemicals, including acids and reactive compounds.[7] Always check a glove compatibility chart.[8][9][10][11] |
| Body Protection | A chemical-resistant lab coat or apron over long-sleeved clothing.[6][12] For larger quantities, impervious or flame-resistant clothing is advised.[13] | Protects the skin and personal clothing from accidental splashes and spills. |
| Respiratory Protection | All manipulations must be performed within a certified chemical fume hood.[1][2] | A fume hood provides the primary engineering control to prevent inhalation of harmful vapors.[2] |
Diagram: PPE Donning and Doffing Protocol
Caption: Sequential process for donning and doffing PPE.
Operational Handling and Experimental Workflow
Adherence to a strict, step-by-step protocol is critical to ensure safe and reproducible results.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary equipment, reagents, and waste containers are inside the chemical fume hood.
-
Weighing and Transfer: If weighing is required, perform this in the fume hood on a tared container. Use spark-proof tools for transfers.[14]
-
Reaction Setup: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent contains any residual moisture.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Emergency Response Plan:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[15][16] Flush the affected skin with copious amounts of water for at least 15 minutes using an emergency shower.[4][15] Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[15][16] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer artificial respiration.[17] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and have the person drink two glasses of water if they are conscious.[16] Seek immediate medical attention.[17] |
Spill Management and Decontamination
A spill of this compound must be treated as a serious incident.
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[15]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][15] Do NOT use water or combustible materials like sawdust. [1][15]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[14][15]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the appropriate safety officer.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill.
Waste Disposal and Neutralization
Proper disposal is a critical final step to ensure environmental and personnel safety. Un-neutralized sulfonyl chlorides should never be disposed of directly.
Neutralization and Disposal Protocol:
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the volume of the sulfonyl chloride and the quenching solution, prepare a cold (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: With vigorous stirring, slowly add the sulfonyl chloride-containing waste to the basic solution.[1] This reaction is exothermic and will release gas; controlled addition is crucial.
-
pH Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.[1]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations.[1]
-
Contaminated Solids: All contaminated solid waste (gloves, absorbent materials, etc.) must be sealed in a labeled hazardous waste container and disposed of through an approved hazardous waste management facility.[1][15]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
- 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 14).
- D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY D
- 2-diazo-1-naphthol-4-sulfonyl chloride - CAMEO Chemicals - NOAA.
- SAFETY D
- BLD Pharmatech Safety D
- Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
- Furan-2-sulfonyl chloride Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2011, June 30).
- Safety Data Sheet - Angene Chemical. (2024, September 15).
- Chemical Resistance Reference Chart.
- Chemical Compatibility Chart For Disposable Gloves - RS-online.com.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Gloves Chemical Resistance Chart.
- Ansell Chemical Resistance Glove Chart - Environment, Health and Safety.
Sources
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- 2. safeti.com [safeti.com]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemsafe.ie [chemsafe.ie]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. docs.rs-online.com [docs.rs-online.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
